molecular formula C12H10ClN5 B15561197 BPN-15477

BPN-15477

Katalognummer: B15561197
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: JAAXPOGNLKNTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BPN-15477 is a useful research compound. Its molecular formula is C12H10ClN5 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H10ClN5

Molekulargewicht

259.69 g/mol

IUPAC-Name

2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c13-12-17-10-9(3-6-15-10)11(18-12)16-7-8-1-4-14-5-2-8/h1-6H,7H2,(H2,15,16,17,18)

InChI-Schlüssel

JAAXPOGNLKNTBW-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

BPN-15477: A Novel Splicing Modulator for the Correction of Genetic Splicing Deficiencies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental process in gene expression, and its dysregulation is implicated in a significant number of human genetic diseases. Small molecule splicing modulators have emerged as a promising therapeutic strategy to correct splicing defects. This technical guide provides a comprehensive overview of BPN-15477, a novel, potent small molecule splicing modulator. We delve into its core mechanism of action in splicing correction, present key preclinical data in structured tables, detail the experimental protocols used to elucidate its activity, and provide visual representations of its molecular interactions and experimental workflows through detailed diagrams. This compound has demonstrated significant potential in correcting the splicing of the Elongator complex protein 1 (ELP1) gene, which is mutated in Familial Dysautonomia (FD), and has shown broader applicability to other genetic disorders caused by splicing errors.

Introduction to this compound and Splicing Modulation

This compound is a novel, orally bioavailable small molecule that acts as a splicing modulator.[1] It was identified as a significant improvement over earlier compounds like kinetin for its ability to correct the pre-mRNA splicing defect of the ELP1 gene.[1][2] The primary cause of Familial Dysautonomia is a T-to-C transition in intron 20 of the ELP1 gene (IVS20+6T>C), which weakens the 5' splice site of exon 20, leading to its exclusion from the mature mRNA and a subsequent deficiency in the ELP1 protein.[1] this compound effectively restores the inclusion of exon 20, thereby increasing the production of full-length, functional ELP1 protein.[1][3] Beyond its application in FD, research has demonstrated that this compound can correct splicing defects in other genes, including CFTR, LIPA, MLH1, and MAPT, highlighting its potential as a platform technology for various genetic disorders.[4][[“]]

Core Mechanism of Action: Enhancement of 5' Splice Site Recognition

The primary mechanism of action of this compound centers on the enhancement of the recognition of weak 5' splice sites by the spliceosome, the cellular machinery responsible for splicing.

Key Mechanistic Steps:

  • Targeting Weak 5' Splice Sites: The splicing defect in FD is characterized by a weakened 5' splice site of ELP1 exon 20.[1] this compound's activity is particularly effective at such sites.

  • Recruitment of U1 snRNP: The compound promotes the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the early spliceosome, to the weak 5' splice site.[1] U1 snRNP is responsible for recognizing and binding to the 5' splice site, initiating the splicing process.

  • Stabilization of the Spliceosome Complex: By facilitating the binding of U1 snRNP, this compound stabilizes the assembly of the spliceosome at the correct location, ensuring the recognition and inclusion of the target exon.

  • Restoration of Normal Splicing: This enhanced recognition and stabilization lead to the inclusion of the previously skipped exon (e.g., ELP1 exon 20) into the mature mRNA transcript.

  • Increased Full-Length Protein Production: The corrected mRNA is then translated into a full-length, functional protein, thereby addressing the molecular pathology of the disease.[3]

A machine learning approach, specifically a convolutional neural network (CNN), has been utilized to identify sequence signatures that determine the responsiveness of exons to this compound.[1] This model revealed that exons with weaker 5' splice sites are more likely to have their inclusion increased by the compound, which is consistent with the proposed mechanism of action.[1]

BPN_15477_Mechanism cluster_pre_mrna Pre-mRNA with Weak 5' Splice Site cluster_splicing Splicing Process cluster_outcome Splicing Outcome Exon_N Exon N Intron Intron Weak_SS Weak 5' Splice Site Exon_N1 Exon N+1 Spliceosome Spliceosome Assembly Weak_SS->Spliceosome Exon_Skipping Exon Skipping (Disease State) Weak_SS->Exon_Skipping Default Pathway BPN_15477 This compound U1_snRNP U1 snRNP BPN_15477->U1_snRNP Enhances Recruitment U1_snRNP->Weak_SS Binds to Correct_Splicing Correct Splicing (Restored) Spliceosome->Correct_Splicing Leads to Full_Length_mRNA Full-Length mRNA Correct_Splicing->Full_Length_mRNA Produces Full_Length_Protein Functional Protein Full_Length_mRNA->Full_Length_Protein Translates to

Caption: Mechanism of this compound in Splicing Correction.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in a Luciferase Reporter Assay
CompoundEC50 (µM)Maximum Fold Change in Luciferase Activity
Kinetin~30~4
This compound~0.1~10
Data derived from dose-response curves in HEK293T cells transfected with an Rluc-FD-Fluc minigene reporter.[2]
Table 2: Splicing Correction in Familial Dysautonomia (FD) Patient Fibroblasts
TreatmentConcentration (µM)% Full-Length ELP1 mRNA% Δ20 ELP1 mRNA
Vehicle (DMSO)-~20~80
This compound1~35~65
This compound10~50~50
This compound30~60~40
Data represents approximate values from RT-PCR analysis after 24-hour treatment.[1][2]
Table 3: In Vivo Efficacy of this compound in TgFD9 Mouse Model
TissueOral Dose (mg/kg)Fold Increase in Full-Length ELP1 mRNAFold Increase in ELP1 Protein
Brain10~1.5~1.2
Brain30~2.0~1.5
Brain100~2.5~1.8
Liver10~2.0~1.5
Liver30~3.0~2.0
Liver100~4.0~2.5
Data represents approximate fold changes compared to vehicle-treated mice.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Dual-Luciferase Reporter Minigene Assay

This assay provides a quantitative measure of exon 20 inclusion.

  • Construct: A dual-reporter minigene construct (Rluc-FD-Fluc) is used, containing a portion of the ELP1 gene spanning exon 20 and its flanking introns, including the FD mutation. Renilla luciferase (Rluc) serves as a transfection control, while Firefly luciferase (Fluc) expression is dependent on the inclusion of exon 20.

  • Cell Line and Transfection: HEK293T cells are cultured and transfected with the Rluc-FD-Fluc plasmid.

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for 24 hours.

  • Lysis and Luciferase Measurement: Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the extent of exon 20 inclusion. Dose-response curves are generated to calculate EC50 values.

Luciferase_Assay_Workflow Start Start Transfect Transfect HEK293T cells with Rluc-FD-Fluc minigene Start->Transfect Treat Treat cells with this compound (24 hours) Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly and Renilla Luciferase Activity Lyse->Measure Analyze Calculate Fluc/Rluc ratio and generate dose-response curve Measure->Analyze End End Analyze->End

Caption: Dual-Luciferase Reporter Assay Workflow.

Splicing Analysis in Patient-Derived Fibroblasts

This protocol validates the splicing correction in a disease-relevant cell type.

  • Cell Culture: Fibroblasts derived from FD patients are cultured under standard conditions.

  • Compound Treatment: Cells are treated in duplicate with a range of this compound concentrations (e.g., 0, 1, 10, 30 µM) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and first-strand cDNA is synthesized using reverse transcriptase.

  • RT-PCR: PCR is performed using primers that flank exon 20 of the ELP1 gene. This allows for the amplification of both the full-length (exon 20 included) and the shorter (exon 20 skipped) transcripts.

  • Gel Electrophoresis and Quantification: The PCR products are separated by agarose gel electrophoresis. The intensity of the bands corresponding to the full-length and skipped transcripts is quantified to determine the percentage of each isoform.

In Vivo Mouse Model Studies

These experiments assess the efficacy and biodistribution of this compound in a living organism.

  • Animal Model: The TgFD9 transgenic mouse model, which carries the human ELP1 gene with the FD mutation, is used.

  • Dosing: Adult mice are administered oral doses of this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control.

  • Tissue Collection: After a specified treatment period, tissues such as the brain and liver are collected.

  • RNA and Protein Analysis:

    • RNA: Total RNA is extracted from the tissues, and quantitative RT-PCR is performed to measure the relative expression levels of full-length and Δ20 ELP1 mRNA.

    • Protein: Tissue lysates are prepared, and Western blot analysis is conducted using an anti-ELP1 antibody to quantify the levels of ELP1 protein. A loading control (e.g., β-actin) is used for normalization.

  • Data Analysis: The changes in mRNA and protein levels in the treated groups are compared to the vehicle-treated group.

In_Vivo_Study_Workflow cluster_analysis Molecular Analysis Start Start Dosing Oral Dosing of TgFD9 Mice with this compound Start->Dosing Tissue Tissue Collection (Brain, Liver, etc.) Dosing->Tissue RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction qRT_PCR qRT-PCR for ELP1 mRNA (Full-length vs. Δ20) RNA_Extraction->qRT_PCR End End qRT_PCR->End Western_Blot Western Blot for ELP1 Protein Protein_Extraction->Western_Blot Western_Blot->End

References

What is the chemical structure of BPN-15477?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BPN-15477: Chemical Structure, Mechanism of Action, and Preclinical Findings

Introduction

This compound is a novel small molecule splicing modulator that has demonstrated significant potential in the correction of splicing defects underlying various human genetic diseases.[1][2] Developed as a more potent and efficacious analog of kinetin, this compound has been a focal point of research for its ability to restore the correct splicing of the Elongator complex protein 1 (ELP1) gene, which is implicated in Familial Dysautonomia (FD).[1][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and key preclinical data, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical name for this compound is 2-chloro-N-(4-pyridylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .[1] Its molecular structure is distinguished from its predecessor, kinetin, by modifications including a northern heterocycle and a C-2 substitution, which contribute to its increased potency.[3]

Chemical Formula: C12H10ClN5

Molecular Weight: 259.70 g/mol

Structure:

Cl
|
N---C---N
/ \ / \ / \
C---C---C---C---C-N-CH2-Py
||  |   ||  |
CH--N---CH--CH
\ /
NH

Note: This is a simplified ASCII representation. For an accurate 2D or 3D structure, please refer to chemical databases using its IUPAC name or SMILES notation.

Mechanism of Action: Splicing Modulation

This compound functions as a splicing modulator compound (SMC).[2] Its primary mechanism involves the correction of pre-mRNA splicing errors caused by genetic mutations. In the context of Familial Dysautonomia, a specific mutation in the ELP1 gene leads to the skipping of exon 20, resulting in a deficiency of the functional ELP1 protein.[3] this compound promotes the inclusion of this exon, thereby restoring the production of the full-length, functional protein.[1]

The proposed mechanism suggests that this compound enhances the recognition of the weak 5' splice site of exon 20, potentially by facilitating the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this site.[1] This improved recognition ensures the proper inclusion of the exon during the splicing process.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_0 Mechanism of Action of this compound ELP1_gene ELP1 Gene with FD Mutation pre_mRNA pre-mRNA with Weak Splice Site ELP1_gene->pre_mRNA Splicing_Error Exon 20 Skipping pre_mRNA->Splicing_Error Uncorrected Correct_Splicing Correct Splicing (Exon 20 Inclusion) pre_mRNA->Correct_Splicing Corrected Deficient_Protein Deficient ELP1 Protein Splicing_Error->Deficient_Protein BPN15477 This compound Spliceosome Spliceosome (U1 snRNP) BPN15477->Spliceosome Enhances Recruitment Spliceosome->Correct_Splicing Promotes Full_Protein Full-Length ELP1 Protein Correct_Splicing->Full_Protein

Caption: Proposed mechanism of this compound in correcting ELP1 splicing.

G cluster_1 Experimental Workflow for this compound Evaluation start Start: Hypothesis in_vitro In Vitro Splicing Assays (e.g., Minigene Reporter) start->in_vitro cell_lines Treatment of Patient-Derived Cell Lines (e.g., Fibroblasts) in_vitro->cell_lines rna_analysis RNA Analysis (RT-PCR, RNA-Seq) cell_lines->rna_analysis protein_analysis Protein Analysis (Western Blot) rna_analysis->protein_analysis in_vivo In Vivo Studies (e.g., Transgenic Mouse Models) protein_analysis->in_vivo data_analysis Data Analysis and Validation in_vivo->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for evaluating splicing modulators.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound Compared to Kinetin

Compound EC50 (in Luciferase Splicing Assay) Fold Improvement over Kinetin
Kinetin ~30 µM -
This compound ~0.1 µM ~300x

Data derived from dose-response curves in HEK293T cells transfected with a dual-reporter minigene.[3]

Table 2: Efficacy of this compound in a Transgenic Mouse Model of Familial Dysautonomia (TgFD9)

Tissue This compound Dose Change in Full-Length (FL) ELP1 mRNA Change in Δ20 ELP1 mRNA
Brain 100 mg/kg Increased Decreased
Liver 100 mg/kg Increased Decreased

Relative expression changes compared to vehicle-treated mice.[3]

Experimental Protocols

Dual-Reporter Minigene Splicing Assay

This assay is used to quantify the splicing correction activity of compounds like this compound.

  • Construct: A dual-luciferase reporter minigene is constructed. This typically includes a section of the target gene (e.g., from ELP1 containing exon 20 and surrounding introns) inserted between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Firefly luciferase is out of frame and contains a start codon mutation, so it is only expressed if the intervening exon is correctly spliced and included, restoring the reading frame.

  • Transfection: HEK293T cells are transfected with the reporter plasmid.

  • Treatment: The transfected cells are treated with varying concentrations of this compound or a control compound (e.g., kinetin, vehicle) for a specified period (e.g., 24 hours).

  • Lysis and Measurement: Cells are lysed, and the activities of both Renilla and Firefly luciferases are measured using a luminometer.

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated, providing a measure of exon inclusion. Dose-response curves are generated by plotting this ratio against the compound concentration to determine the EC50.[3]

RT-PCR Validation in Patient Fibroblasts

This method validates the splicing correction in a more disease-relevant context.

  • Cell Culture: Fibroblasts derived from Familial Dysautonomia patients are cultured under standard conditions.

  • Treatment: The cells are treated with this compound at various concentrations for a defined duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells.

  • Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Polymerase Chain Reaction (PCR): The cDNA is amplified using primers that flank the exon of interest (e.g., ELP1 exon 20).

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. Two bands are typically observed: a larger band representing the inclusion of the exon and a smaller band representing its exclusion.

  • Quantification: The intensity of the bands is quantified to determine the relative abundance of the two splice isoforms.[3][4]

Broader Therapeutic Potential

A machine learning approach, utilizing transcriptome sequencing data from this compound-treated fibroblasts, has been employed to identify other potential gene targets for this compound. This model identified sequence signatures associated with this compound responsiveness, primarily around the 5' splice site of affected exons.[1] This has led to the identification of numerous other human disease genes with splicing mutations that could potentially be corrected by this compound.[1][2] Subsequent in vitro splicing assays have confirmed the potential of this compound to correct splicing defects in genes such as:

  • CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) [2][[“]]

  • LIPA (Lipase A) [2][[“]]

  • MLH1 (MutL Homolog 1) [2][[“]]

  • MAPT (Microtubule-Associated Protein Tau) [2][[“]]

These findings suggest that this compound and similar splicing modulators could represent a promising therapeutic strategy for a range of genetic disorders caused by splicing defects.[1]

References

BPN-15477: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator identified as a significantly more potent and efficacious compound than kinetin in correcting the pre-mRNA splicing defect of the ELP1 gene responsible for Familial Dysautonomia (FD).[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed in its characterization and summarizes the key quantitative data. Furthermore, this guide explores the innovative use of machine learning to expand the therapeutic potential of this compound to other genetic diseases caused by splicing defects. While a promising preclinical candidate, its development trajectory appears to have led to the optimization of analogs with improved pharmacokinetic properties.

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent. It is caused by a single point mutation in the 5' splice site of intron 20 of the ELP1 gene (formerly IKBKAP), leading to tissue-specific skipping of exon 20 and a subsequent deficiency of the ELP1 protein. The plant cytokinin kinetin was initially identified as a compound capable of modestly correcting this splicing defect, but its low potency and rapid in vivo elimination limited its therapeutic potential.[1][2] This necessitated the discovery of more potent splicing modulators, leading to the identification of this compound.

Discovery and Optimization

This compound was discovered through a screening platform designed to identify small molecules that can modify ELP1 pre-mRNA splicing.[2] The development was part of a collaboration within the NIH Blueprint Neurotherapeutics Network. The starting point for the optimization program was kinetin. Structure-activity relationship (SAR) studies focused on modifications of the purine ring of kinetin to enhance its potency and efficacy in promoting ELP1 exon 20 inclusion.

Molecular Structure:

This compound is a derivative of kinetin, with key substitutions on the purine ring that enhance its activity.

Mechanism of Action

This compound acts as a splicing modulator, specifically targeting the pre-mRNA of the ELP1 gene in the context of the FD-causing mutation. The underlying mechanism involves the enhancement of the weak 5' splice site of exon 20, which is compromised by the mutation. It is proposed that this compound facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this weak splice site, a critical first step in spliceosome assembly. By stabilizing the U1 snRNP binding, this compound promotes the recognition and inclusion of exon 20 during pre-mRNA processing, leading to the production of full-length, functional ELP1 protein.

G cluster_0 ELP1 Gene Transcription & Splicing in Familial Dysautonomia cluster_1 Mechanism of Action of this compound ELP1_Gene ELP1 Gene (with IVS20+6T>C mutation) Pre_mRNA ELP1 pre-mRNA (weak 5' splice site at exon 20) ELP1_Gene->Pre_mRNA Splicing Splicing Machinery Pre_mRNA->Splicing Enhanced_Recruitment Enhanced Recruitment of U1 snRNP Aberrant_Splicing Aberrant Splicing (Exon 20 skipping) Splicing->Aberrant_Splicing FD Mutation Correct_Splicing Correct Splicing (Exon 20 inclusion) Mutant_mRNA Mutant ELP1 mRNA (lacks exon 20) Aberrant_Splicing->Mutant_mRNA Deficient_Protein Deficient ELP1 Protein Mutant_mRNA->Deficient_Protein This compound This compound This compound->Enhanced_Recruitment U1_snRNP U1 snRNP U1_snRNP->Enhanced_Recruitment Enhanced_Recruitment->Correct_Splicing WT_mRNA Wild-Type ELP1 mRNA Correct_Splicing->WT_mRNA Functional_Protein Functional ELP1 Protein WT_mRNA->Functional_Protein

Caption: Mechanism of this compound in correcting ELP1 splicing.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound in ELP1 Splicing Correction

CompoundAssayCell LineEC50 (µM)
KinetinDual-Luciferase ReporterHEK293T~30
This compoundDual-Luciferase ReporterHEK293T~0.1

Note: EC50 values are estimated from the dose-response curve presented in Gao et al. (2020).

Table 2: In Vivo Efficacy of this compound in a Familial Dysautonomia Mouse Model (TgFD9)

TissueDose (mg/kg, oral)Treatment DurationChange in Full-Length ELP1 mRNAChange in ELP1 Protein Level
Brain10Not SpecifiedNot SignificantNot Significant
Brain30Not SpecifiedSignificant IncreaseSignificant Increase
Brain100Not SpecifiedSignificant IncreaseSignificant Increase
Liver10Not SpecifiedSignificant IncreaseSignificant Increase
Liver30Not SpecifiedSignificant IncreaseSignificant Increase
Liver100Not SpecifiedSignificant IncreaseSignificant Increase

Data adapted from Gao et al. (2020).[3]

Expansion of Therapeutic Potential via Machine Learning

A significant aspect of this compound's development was the use of a deep learning approach, specifically a convolutional neural network (CNN), to predict other genetic diseases that might be amenable to treatment.[1]

G Fibroblasts Fibroblast Cells Treatment Treatment with This compound Fibroblasts->Treatment RNASeq Transcriptome Sequencing (RNA-Seq) Treatment->RNASeq Splicing_Changes Identification of Splicing Changes RNASeq->Splicing_Changes CNN_Model Train Convolutional Neural Network (CNN) Splicing_Changes->CNN_Model Sequence_Signatures Identify this compound Responsive Sequence Signatures CNN_Model->Sequence_Signatures Prediction Predict Human Disease Genes with Targetable Splicing Defects Sequence_Signatures->Prediction ClinVar ClinVar Database (Pathogenic Mutations) ClinVar->Prediction Validation In Vitro Validation (Splicing Assays) Prediction->Validation New_Targets New Therapeutic Targets (e.g., CFTR, LIPA, MLH1, MAPT) Validation->New_Targets

Caption: Workflow for identifying new therapeutic targets for this compound.

This model was trained on transcriptome data from this compound-treated fibroblast cells to identify sequence signatures associated with a response to the compound.[1] The trained model was then used to screen the ClinVar database of human genetic variants, leading to the identification of 155 disease-associated genes with splicing mutations predicted to be correctable by this compound.[1]

Table 3: Validated New Therapeutic Targets for this compound

GeneDisease AssociationExperimental Validation
CFTRCystic FibrosisCorrection of splicing defect and increased protein in patient cells.[4]
LIPALysosomal Acid Lipase DeficiencyCorrection of splicing defect and increased protein in patient cells.[4]
MLH1Lynch SyndromeCorrection of splicing defect in minigene assay.[4]
MAPTFrontotemporal DementiaModulation of exon 10 splicing.[1]

Experimental Protocols

Dual-Luciferase Splicing Reporter Assay

This assay is used to quantify the extent of exon inclusion in a high-throughput format.

  • Construct: A minigene construct containing the target exon (e.g., ELP1 exon 20 with the FD mutation) and surrounding introns is cloned between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Fluc gene is in a different reading frame and is only expressed if the exon is included, which corrects the reading frame.

  • Transfection: HEK293T cells are plated in 96-well plates and transfected with the reporter plasmid.

  • Treatment: After 24 hours, the cells are treated with varying concentrations of this compound or the control compound (e.g., kinetin).

  • Lysis: After a further 24 hours, the cells are lysed using a passive lysis buffer.

  • Luminescence Measurement: The lysate is transferred to an opaque 96-well plate. Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. An increase in this ratio indicates a higher level of exon inclusion.

RT-PCR for Exon Inclusion Analysis

This method directly measures the relative abundance of mRNA isoforms with and without the target exon.

  • Cell Culture and Treatment: Patient-derived fibroblasts or other relevant cell lines are cultured and treated with this compound for a specified period (e.g., 24-72 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT).

  • Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR with primers flanking the target exon.

  • Gel Electrophoresis: The PCR products are resolved on an agarose gel. Two bands are expected: a larger band corresponding to the mRNA with the exon included and a smaller band corresponding to the mRNA with the exon skipped.

  • Quantification: The intensity of the bands is quantified using densitometry software. The percentage of exon inclusion is calculated as (intensity of included band) / (intensity of included band + intensity of skipped band) * 100.

Western Blot for Protein Expression

This technique is used to determine if the correction of splicing leads to an increase in the corresponding protein.

  • Cell Lysis: Cells treated with this compound are lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., ELP1, CFTR, LIPA). A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified, and the expression of the target protein is normalized to the loading control.

Development History and Future Directions

This compound represented a significant advancement in the search for a small molecule therapy for Familial Dysautonomia, demonstrating substantially higher potency than the initial lead compound, kinetin. Its utility as a tool compound for probing the druggability of splicing defects was further enhanced by the successful application of a machine learning model to predict its efficacy in other genetic disorders.

However, the publicly available literature does not contain information on the clinical development of this compound. It is mentioned that while this compound was more potent than kinetin, its potency and biodistribution required further improvement for it to be a viable drug candidate for FD.[5] Subsequent research in collaboration with PTC Therapeutics led to the identification of PTC258, an analog of this compound with significantly improved potency, efficacy, and biodistribution. This suggests that the development focus has shifted from this compound to its optimized successors.

There are no records of this compound entering clinical trials. The future of splicing modulation therapy for FD and other related disorders likely lies with these next-generation compounds that have been optimized for clinical development.

Conclusion

This compound is a pivotal preclinical compound in the development of splicing modulators for Familial Dysautonomia and other genetic diseases. Its discovery validated the therapeutic strategy of targeting the ELP1 splicing defect with small molecules and demonstrated the power of computational approaches in expanding the therapeutic applications of such compounds. While this compound itself may not have progressed to clinical trials, the knowledge gained from its development has been instrumental in the generation of more drug-like analogs that hold promise for the treatment of a range of debilitating genetic disorders.

References

The Effect of BPN-15477 on ELP1 Gene Splicing in Familial Dysautonomia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder primarily affecting individuals of Ashkenazi Jewish descent. The disease is caused by a point mutation in the ELP1 gene (formerly IKBKAP), which leads to a splicing defect of exon 20. This results in reduced levels of the full-length ELP1 protein (also known as IKAP), a critical component of the Elongator complex involved in transcriptional elongation. The subsequent deficiency in functional ELP1 protein leads to the progressive neuronal degeneration characteristic of FD. BPN-15477 has emerged as a promising small molecule splicing modulator designed to correct this specific splicing defect. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Familial Dysautonomia and the ELP1 Splicing Defect

Familial Dysautonomia is characterized by the dysfunction of the sensory and autonomic nervous systems, leading to a wide range of debilitating symptoms. The molecular basis of FD lies in a T-to-C transition at position +6 of the 5' splice site of intron 20 in the ELP1 gene (IVS20+6T>C).[1] This mutation weakens the recognition of the splice site by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. Consequently, exon 20 is frequently skipped during pre-mRNA processing, leading to a frameshift mutation and a premature stop codon. The resulting truncated and non-functional protein is rapidly degraded, causing a significant reduction in the levels of functional IKAP protein, particularly in neuronal tissues.

This compound: A Novel Splicing Modulator

This compound is a novel, orally bioavailable small molecule that has been developed to correct the aberrant splicing of the ELP1 gene. It is a derivative of kinetin, a plant cytokinin that was first identified as a potential splicing corrector for FD, but this compound has been shown to be significantly more potent and efficacious.[1] The primary mechanism of action of this compound is to enhance the recognition of the weak 5' splice site of intron 20, thereby promoting the inclusion of exon 20 in the final mRNA transcript and restoring the production of full-length, functional IKAP protein.

Quantitative Efficacy of this compound

The efficacy of this compound in correcting the ELP1 splicing defect has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in a Dual-Luciferase Reporter Assay
CompoundEC50 (µM)Maximum Fold Induction of Exon 20 Inclusion
Kinetin3.0~2.5
This compound0.01~4.5

Data derived from dose-response curves in HEK293T cells transfected with an Rluc-FD-Fluc minigene reporter. The ratio of Firefly to Renilla luciferase activity provides a measure of exon 20 inclusion.[1]

Table 2: Effect of this compound on ELP1 mRNA Splicing and Protein Expression in a Transgenic FD Mouse Model (TgFD9)
Treatment Group (Oral Dose)Relative Full-Length ELP1 mRNA (Fold Change vs. Vehicle)Relative Δ20 ELP1 mRNA (Fold Change vs. Vehicle)ELP1 Protein Level (Fold Change vs. Vehicle)
Brain
10 mg/kg this compound~1.5~0.8~1.8
30 mg/kg this compound~2.0 ~0.7~2.5
100 mg/kg this compound~2.5 ~0.6~3.0
Liver
10 mg/kg this compound~2.0 ~0.7~2.2
30 mg/kg this compound~3.0 ~0.5~3.5
100 mg/kg this compound~3.5 ~0.4~4.0

*p < 0.05; **p < 0.01; ***p < 0.001. Data are presented as mean values.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on ELP1 gene splicing and IKAP protein expression.

Dual-Luciferase Reporter Assay for ELP1 Splicing

This assay provides a high-throughput method to screen for and quantify the activity of splicing modulator compounds.

4.1.1. Principle: A minigene construct containing ELP1 exon 19, intron 19, exon 20 with the FD mutation, intron 20, and exon 21 is cloned between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. Correct splicing (inclusion of exon 20) results in a continuous open reading frame, leading to the expression of both Rluc and Fluc. Incorrect splicing (skipping of exon 20) causes a frameshift, preventing the translation of the downstream Fluc. The ratio of Fluc to Rluc activity is therefore directly proportional to the percentage of correct exon 20 inclusion.

4.1.2. Materials:

  • HEK293T cells

  • Rluc-FD-Fluc minigene plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and other test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

4.1.3. Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the Rluc-FD-Fluc minigene plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, remove the medium and add fresh medium containing various concentrations of this compound or control compounds.

    • Incubate the cells for an additional 24 hours.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Assay:

    • Transfer 20 µL of cell lysate to a white-walled 96-well luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.

    • Normalize the ratios to a vehicle-treated control.

    • Plot the normalized relative luciferase units (RLU) as a function of compound concentration to generate dose-response curves and calculate EC50 values.

RT-qPCR for ELP1 Splicing Analysis in FD Patient-Derived Fibroblasts

This method quantifies the relative amounts of full-length (FL) and exon 20-skipped (Δ20) ELP1 mRNA transcripts.

4.2.1. Materials:

  • FD patient-derived fibroblasts

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for FL-ELP1 and Δ20-ELP1 transcripts, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

4.2.2. Protocol:

  • Cell Culture and Treatment:

    • Culture FD fibroblasts to ~80% confluency.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions using a master mix, cDNA template, and specific primers for FL-ELP1, Δ20-ELP1, and the housekeeping gene.

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the Ct values for each target gene.

    • Determine the relative expression of FL-ELP1 and Δ20-ELP1 transcripts using the ΔΔCt method, normalized to the housekeeping gene and relative to a vehicle-treated control.

    • The percentage of exon 20 inclusion can be calculated as: (FL-ELP1 / (FL-ELP1 + Δ20-ELP1)) * 100.

Western Blot for IKAP Protein Quantification

This technique is used to detect and quantify the levels of IKAP protein.

4.3.1. Materials:

  • FD patient-derived cells or tissues from animal models

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IKAP

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

4.3.2. Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IKAP antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the IKAP protein levels to the loading control and express as a fold change relative to the vehicle-treated control.

Visualizing the Mechanism and Workflows

Signaling Pathway: ELP1 Gene Splicing and the Action of this compound

ELP1_Splicing_Pathway cluster_gene ELP1 Gene cluster_splicing Pre-mRNA Splicing cluster_outcome Splicing Outcome cluster_protein Protein Product Exon19 Exon 19 Intron19 Intron 19 Exon20 Exon 20 Intron20 Intron 20 (IVS20+6T>C) Exon21 Exon 21 U1_snRNP U1 snRNP Intron20->U1_snRNP Weakened binding Spliceosome Spliceosome U1_snRNP->Spliceosome Recruitment Correct_Splicing Correct Splicing (Exon 20 Inclusion) U1_snRNP->Correct_Splicing Promotes Spliceosome->Correct_Splicing Low Level Aberrant_Splicing Aberrant Splicing (Exon 20 Skipping) Spliceosome->Aberrant_Splicing Default Pathway in FD IKAP_Full Full-length IKAP Correct_Splicing->IKAP_Full IKAP_Truncated Truncated Protein (Degraded) Aberrant_Splicing->IKAP_Truncated BPN15477 This compound BPN15477->U1_snRNP Enhances binding In_Vitro_Workflow start Start: FD Patient-Derived Fibroblasts treatment Treat with this compound (Dose-Response) start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis western_blot Western Blot Analysis (IKAP vs. Loading Control) protein_extraction->western_blot rt_qpcr RT-qPCR Analysis (FL-ELP1 vs. Δ20-ELP1) cdna_synthesis->rt_qpcr data_analysis_rna Quantify Splicing Correction (%) rt_qpcr->data_analysis_rna data_analysis_protein Quantify IKAP Fold Increase western_blot->data_analysis_protein end End: Determine In Vitro Efficacy data_analysis_rna->end data_analysis_protein->end

References

Therapeutic Potential of BPN-15477 for CFTR Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. A significant number of these mutations lead to defects in pre-mRNA splicing, resulting in non-functional or absent CFTR protein. This technical guide explores the therapeutic potential of BPN-15477, a novel splicing modulator compound, in correcting CFTR mutations. We present a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for key assays. This document is intended to serve as a resource for researchers and drug development professionals investigating new therapeutic avenues for CF.

Introduction to CFTR Splicing Mutations and this compound

The CFTR gene encodes an ion channel critical for regulating fluid and electrolyte balance across epithelial surfaces. Mutations in this gene are classified into several classes based on their impact on CFTR protein synthesis, trafficking, and function. Splicing mutations, which disrupt the normal processing of pre-mRNA, represent a significant class of CF-causing variants. These mutations can lead to the exclusion of essential exons, the inclusion of intronic sequences, or the use of cryptic splice sites, all of which result in the production of a non-functional CFTR protein.

This compound is a small molecule splicing modulator that has been identified for its ability to correct splicing defects in multiple genes, including CFTR.[[“]] Originally developed to restore the splicing of the ELP1 gene in familial dysautonomia, machine learning models predicted its efficacy for other splicing mutations.[[“]] Preclinical studies have demonstrated that this compound can effectively correct the splicing defect caused by the c.2988G>A mutation in exon 18 of the CFTR gene, leading to increased production of full-length, functional CFTR protein.

Mechanism of Action of this compound on CFTR Splicing

This compound acts as a splicing modulator, influencing the spliceosome's recognition of splice sites on the pre-mRNA transcript. While the precise molecular interactions are still under investigation, it is hypothesized that this compound binds to components of the splicing machinery or to specific RNA sequences, thereby promoting the inclusion of exons that would otherwise be skipped due to a mutation. In the case of the CFTR c.2988G>A mutation, this compound facilitates the correct recognition of the 5' splice site of exon 18, preventing its exclusion from the mature mRNA. This restoration of the open reading frame allows for the translation of a full-length and functional CFTR protein.

cluster_0 Normal CFTR Splicing cluster_1 Aberrant Splicing (c.2988G>A) Pre-mRNA (WT) Pre-mRNA (WT) Correctly Spliced mRNA Correctly Spliced mRNA Pre-mRNA (WT)->Correctly Spliced mRNA Splicing Full-length CFTR Protein Full-length CFTR Protein Correctly Spliced mRNA->Full-length CFTR Protein Translation Correctly Spliced mRNA->Full-length CFTR Protein Translation Functional Ion Channel Functional Ion Channel Full-length CFTR Protein->Functional Ion Channel Trafficking Full-length CFTR Protein->Functional Ion Channel Trafficking Pre-mRNA (c.2988G>A) Pre-mRNA (c.2988G>A) Pre-mRNA (c.2988G>A)->Correctly Spliced mRNA This compound Splicing Correction Incorrectly Spliced mRNA\n(Exon 18 skipping) Incorrectly Spliced mRNA (Exon 18 skipping) Pre-mRNA (c.2988G>A)->Incorrectly Spliced mRNA\n(Exon 18 skipping) Aberrant Splicing Truncated/Non-functional\nProtein Truncated/Non-functional Protein Incorrectly Spliced mRNA\n(Exon 18 skipping)->Truncated/Non-functional\nProtein Translation

Caption: Mechanism of this compound action on CFTR c.2988G>A splicing.

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative evidence for the therapeutic potential of this compound in correcting the CFTR c.2988G>A mutation. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on CFTR mRNA Splicing in Flp-In 293 Cells
Treatment ConditionPercentage of Normally Spliced Transcript (relative to WT-EMG)
Untreated c.2988G>A3.1%
This compound (60 µM, 5 days)12.4%

Data from studies on Flp-In 293 cells expressing a c.2988G>A minigene.

Table 2: Effect of this compound on Mature CFTR Protein Levels in Flp-In 293 Cells
Treatment ConditionPercentage of Mature CFTR Protein (relative to WT)
Untreated c.2988G>A3.9%
This compound (60 µM, 5 days)20.8%

Data from Western blot analysis in Flp-In 293 cells expressing a c.2988G>A minigene.

Table 3: Functional Rescue of CFTR Chloride Channel Activity in CFBE41o- Cells
Treatment ConditionCFTR Function (% of WT-CFTR)
This compound (3 µM)~20%
This compound (3 µM) + Ivacaftor~30%

Data from Ussing chamber analysis in CFBE41o- cells stably expressing the c.2988G>A mutation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic potential for CFTR mutations. These protocols are based on the methods described in the primary literature.

Minigene Splicing Assay

This assay is used to assess the impact of this compound on the splicing of a specific CFTR exon.

  • Minigene Construct Generation:

    • A minigene vector (e.g., pSPL3) is used, containing splice donor and acceptor sites flanking a multiple cloning site.

    • The CFTR genomic region of interest (e.g., exon 18 and flanking intronic sequences) containing the c.2988G>A mutation is amplified by PCR from patient-derived genomic DNA.

    • The amplified fragment is cloned into the minigene vector.

    • The sequence of the construct is verified by Sanger sequencing.

  • Cell Culture and Transfection:

    • HEK293 or Flp-In 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.

    • Cells are transfected with the CFTR minigene construct using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • This compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration (e.g., 60 µM).

    • Cells are incubated for the specified duration (e.g., 5 days).

  • RNA Isolation and RT-PCR:

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

    • PCR is performed on the cDNA using primers specific to the minigene vector's exons flanking the inserted CFTR fragment.

    • PCR products are analyzed by agarose gel electrophoresis to visualize the different spliced isoforms.

  • Data Analysis:

    • The intensity of the bands corresponding to the correctly spliced and incorrectly spliced transcripts is quantified using densitometry software (e.g., ImageJ).

    • The percentage of the correctly spliced transcript is calculated as a proportion of the total transcript.

Western Blot Analysis for CFTR Protein

This protocol details the detection and quantification of mature CFTR protein.

  • Cell Lysis and Protein Quantification:

    • Cells (e.g., Flp-In 293 expressing the CFTR minigene) are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

    • Cell lysates are sonicated and centrifuged to pellet cellular debris.

    • The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 30-50 µg) are mixed with Laemmli sample buffer and heated at 37°C for 15 minutes.

    • Proteins are separated on a 6% SDS-polyacrylamide gel.

    • The separated proteins are transferred to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody against CFTR (e.g., anti-CFTR antibody, clone 596, at a 1:1000 dilution).

    • The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A loading control antibody (e.g., anti-Na+/K+ ATPase or anti-GAPDH) is used to normalize for protein loading.

  • Detection and Quantification:

    • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

    • The signal is detected using a chemiluminescence imaging system.

    • The intensity of the bands corresponding to the mature (band C) and immature (band B) forms of CFTR is quantified.

    • CFTR protein levels are normalized to the loading control.

Ussing Chamber Assay for CFTR Function

This assay measures the chloride ion transport across a polarized epithelial cell monolayer, providing a functional readout of CFTR activity.

  • Cell Culture on Permeable Supports:

    • CFBE41o- cells stably expressing the c.2988G>A CFTR mutation are seeded on permeable filter supports (e.g., Snapwell inserts).

    • Cells are grown at an air-liquid interface for at least 7-10 days to allow for polarization and differentiation.

  • Ussing Chamber Setup:

    • The permeable supports with the cell monolayers are mounted in an Ussing chamber system.

    • The apical and basolateral chambers are filled with Krebs-bicarbonate Ringer solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

  • Measurement of CFTR-mediated Current:

    • After a stable baseline Isc is achieved, amiloride (100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (10 µM) is then added to both chambers to stimulate CFTR activity through cAMP activation.

    • Once the forskolin-stimulated Isc has plateaued, a CFTR potentiator such as Ivacaftor (10 µM) can be added to the apical chamber to further enhance channel gating.

    • Finally, a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), is added to the apical chamber to block CFTR-mediated current.

  • Data Analysis:

    • The change in Isc (ΔIsc) in response to each compound is calculated.

    • The CFTR-specific current is determined as the component of the current that is inhibited by CFTRinh-172.

    • The functional rescue by this compound is expressed as a percentage of the current measured in cells expressing wild-type CFTR.

Visualizations

Experimental Workflow Diagram

cluster_0 In Vitro Assessment Minigene_Assay Minigene Splicing Assay (HEK293 cells) Western_Blot Western Blot Analysis (Flp-In 293 cells) Minigene_Assay->Western_Blot Assess Protein Restoration Ussing_Chamber Ussing Chamber Assay (CFBE41o- cells) Western_Blot->Ussing_Chamber Measure Functional Rescue End End Ussing_Chamber->End Therapeutic Potential Confirmed Start Start: This compound Start->Minigene_Assay Evaluate Splicing Correction

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion

This compound represents a promising therapeutic candidate for individuals with CF caused by specific splicing mutations. The preclinical data presented in this guide demonstrate its ability to correct the underlying molecular defect of the c.2988G>A mutation, leading to a significant increase in both the expression and function of the CFTR protein. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound and other splicing modulator compounds. Continued research in this area holds the potential to expand the arsenal of precision medicines available to treat cystic fibrosis.

References

BPN-15477: A Novel Small Molecule Modulator of Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPN-15477, a novel small molecule splicing modulator compound. It details the mechanism by which this compound influences pre-mRNA splicing, presents key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Splicing Correction

This compound has been identified as a splicing modulator that can correct certain splicing defects in various genes.[1][2] Its primary mechanism involves promoting the inclusion of exons that are skipped due to disease-causing mutations.[2][3] This activity has been demonstrated for several genes, including ELP1, CFTR, LIPA, MLH1, and MAPT.[1][2][[“]]

The discovery of this compound was facilitated by a machine learning approach that identified its potential to correct splicing defects.[1][2] This compound is noted to be significantly more potent and efficacious than earlier identified splicing modulators like kinetin.[3]

While the precise protein target of this compound is not fully elucidated in the provided search results, its action leads to the restoration of full-length mRNA and functional protein production.[2]

Modulation of ELP1 Pre-mRNA Splicing in Familial Dysautonomia (FD)

A primary focus of this compound research has been its ability to correct the splicing of ELP1 exon 20, which is mis-spliced in Familial Dysautonomia (FD).[1][2][3] A specific mutation in FD leads to the skipping of exon 20, resulting in a truncated, non-functional ELP1 protein. This compound promotes the inclusion of this exon, thereby restoring the production of the full-length, functional protein.[1][3]

G cluster_0 ELP1 Gene Transcription & Splicing in FD cluster_1 Action of this compound pre_mRNA ELP1 pre-mRNA (with FD mutation) Splicing_FD Aberrant Splicing pre_mRNA->Splicing_FD Splicing_corrected Corrected Splicing mRNA_mutant Mutant ELP1 mRNA (Exon 20 skipped) Splicing_FD->mRNA_mutant Protein_mutant Truncated ELP1 Protein (non-functional) mRNA_mutant->Protein_mutant This compound This compound This compound->Splicing_corrected modulates mRNA_functional Functional ELP1 mRNA (Exon 20 included) Splicing_corrected->mRNA_functional Protein_functional Full-length ELP1 Protein (functional) mRNA_functional->Protein_functional G Start Start: HEK293T Cells Transfection Transfect with Dual-Luciferase Minigene Start->Transfection Treatment Treat with this compound (24 hours) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Firefly & Renilla Luminescence Lysis->Luminescence Analysis Calculate Firefly/Renilla Ratio (RLU) Luminescence->Analysis End End: Dose-Response Curve Analysis->End G Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Intensity Analysis Detection->Analysis

References

BPN-15477 target genes identified by machine learning

Author: BenchChem Technical Support Team. Date: December 2025

BPN-15477 is a splicing modulator compound that was identified to restore the correct splicing of ELP1 exon 20.[1][2][3] The search results indicate that a machine learning approach, specifically a deep learning model (Convolutional Neural Network - CNN), was used to identify this compound responsive sequence signatures.[1][2] This model was then used to predict other human disease genes with splicing mutations that could be targeted by this compound.[1][2]

Here's a breakdown of the information found:

Identified Target Genes:

The primary target identified and experimentally validated is ELP1 , specifically correcting the splicing of exon 20, which is associated with Familial Dysautonomia.[2][4]

The machine learning model predicted 155 human disease genes harboring ClinVar mutations that alter pre-mRNA splicing as potential targets for this compound.[1][2][3]

From this list, the following genes were experimentally validated to have their splicing defects corrected by this compound:

  • CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[1][3]

  • LIPA (Lipase A, Lysosomal Acid)[1][3]

  • MLH1 (MutL Homolog 1)[1][3]

  • MAPT (Microtubule Associated Protein Tau)[1][2][3]

Mechanism of Action:

This compound is a splicing modulator compound (SMC) .[1][2] It is a kinetin-analog.[2] Its mechanism of action is related to promoting the recognition of weakly defined exons by the spliceosome.[2] The machine learning model found that exons whose inclusion is increased by this compound tend to have weaker 5' splice sites.[2] This is consistent with the proposed mechanism of recruiting U1 snRNP to the 5' splice site.[2]

Machine Learning Approach:

  • Model: A Convolutional Neural Network (CNN) was used.[2]

  • Training Data: Transcriptome sequencing (RNA-Seq) data from fibroblast cells treated with this compound was used.[1][2][3] The model was trained on "exon triplets" (an exon and its flanking introns) to identify sequence signatures responsive to the compound.[2][5]

  • Key Findings from the Model: The model identified sequence signatures, primarily around the 5' splice site, that are determinants of this compound responsiveness.[2]

Experimental Validation:

  • Cell Lines: Human fibroblast cell lines carrying specific splicing mutations were used.[1] For example, a cell line with a c.894G > A mutation in LIPA was obtained from the Coriell cell repository.[1]

  • Methods:

    • RT-PCR: To evaluate exon inclusion.[2]

    • Western Blot: To analyze protein levels (e.g., LIPA and CFTR).[1]

    • Ussing Chamber Assay: To measure CFTR mediated chloride channel function.[1]

    • Minigene Splicing Assays: To confirm the correction of splicing defects.[2][4]

Signaling Pathways:

The provided search results do not directly detail the specific signaling pathways that this compound might interact with. The focus is on its direct effect as a splicing modulator. While the general context of splicing is linked to various signaling pathways in cancer (like MAPK, PI3K/AKT), the provided information on this compound does not make a direct connection to a specific pathway being its primary mode of action.[6] The mechanism described is more direct: it interacts with the splicing machinery to correct defects caused by mutations in the pre-mRNA sequence.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper details the identification of therapeutic targets for the novel splicing modulator compound, this compound, through a pioneering application of machine learning. This compound was initially identified for its ability to restore the correct splicing of ELP1 exon 20, which is associated with Familial Dysautonomia.[1][2][3] Subsequent research, powered by a deep learning model, has expanded the potential therapeutic landscape of this compound to a host of other genetic disorders caused by splicing defects.[1][2]

Executive Summary

This compound is a small molecule splicing modulator that has demonstrated efficacy in correcting aberrant pre-mRNA splicing.[1][2] A convolutional neural network (CNN), trained on transcriptome-wide data from this compound-treated human fibroblasts, successfully identified a sequence-specific signature that predicts responsiveness to the compound.[1][2] This model predicted 155 disease-associated genes with ClinVar mutations as potential targets.[1][2][3] Experimental validation has since confirmed the correction of splicing defects and restoration of protein function for several of these predicted targets, including CFTR, LIPA, MLH1, and MAPT.[1][3] This research showcases a powerful synergy between computational biology and experimental validation in accelerating the discovery of targeted therapies for genetic diseases.

Mechanism of Action: A Targeted Approach to Splicing Correction

This compound is a kinetin analog that acts as a splicing modulator compound (SMC).[2] Its primary mechanism involves enhancing the recognition of weakly defined exons by the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[2][7] The machine learning model revealed that exons positively modulated by this compound frequently possess weaker 5' splice sites.[2] This finding is consistent with a mechanism involving the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, a critical first step in spliceosome assembly.[2]

Machine Learning-Powered Target Identification

The identification of novel gene targets for this compound was driven by a deep learning approach.

Experimental Workflow and Data Generation

The workflow for identifying this compound responsive genes integrated cellular biology, next-generation sequencing, and computational modeling.

experimental_workflow cluster_wet_lab Cellular & Molecular Biology cluster_dry_lab Computational Analysis cluster_validation Experimental Validation fibroblasts Human Fibroblast Cell Lines treatment This compound Treatment fibroblasts->treatment rna_extraction RNA Extraction treatment->rna_extraction rnaseq Transcriptome Sequencing (RNA-Seq) rna_extraction->rnaseq psi_analysis Percent Spliced-In (PSI) Analysis of Exon Triplets rnaseq->psi_analysis cnn_model Convolutional Neural Network (CNN) Model Training psi_analysis->cnn_model sequence_signatures Identification of Responsive Sequence Signatures cnn_model->sequence_signatures target_prediction Prediction of Novel Gene Targets from ClinVar sequence_signatures->target_prediction patient_cells Patient-derived Cell Lines target_prediction->patient_cells minigenes Minigene Splicing Assays target_prediction->minigenes functional_assays Functional Assays (Western Blot, Ussing Chamber) patient_cells->functional_assays minigenes->functional_assays validation_outcome Validated Targets functional_assays->validation_outcome

Figure 1: High-level workflow for machine learning-based target identification.
The Convolutional Neural Network Model

A Convolutional Neural Network (CNN) was trained on RNA-Seq data from human fibroblasts treated with this compound.[1][2] The model analyzed "exon triplets," which consist of an exon and its flanking intronic regions, to identify sequence features that determine responsiveness to the compound.[2][5] The CNN learned to recognize specific sequence motifs, particularly around the 5' splice site, that are characteristic of exons whose inclusion or exclusion is modulated by this compound.[2]

Identified and Validated Target Genes

The machine learning model predicted 155 human disease genes with known pathogenic mutations in the ClinVar database as potential candidates for this compound therapy.[1][2][3] A subset of these predictions has been experimentally validated.

GeneAssociated DiseaseSplicing Defect CorrectedProtein Function Restored
ELP1 Familial DysautonomiaExon 20 SplicingYes
CFTR Cystic FibrosisYesYes
LIPA Lysosomal Acid Lipase DeficiencyYesYes
MLH1 Lynch SyndromeYesNot explicitly stated
MAPT Frontotemporal DementiaYesNot explicitly stated

Table 1: Summary of experimentally validated gene targets for this compound.

Experimental Protocols

The validation of predicted targets involved a series of rigorous experimental procedures.

Cell Culture and this compound Treatment

Human fibroblast cell lines, including those derived from patients with specific splicing mutations (e.g., LIPA c.894G>A from the Coriell Institute), were cultured under standard conditions.[1] For treatment, cells were exposed to this compound at various concentrations to determine dose-dependent effects on splicing.

RNA Analysis: RT-PCR and RNA-Seq

To assess changes in splicing, total RNA was extracted from treated and untreated cells.

  • RNA-Seq: Transcriptome-wide analysis of splicing was performed using high-throughput sequencing to identify all exon inclusion and exclusion events affected by this compound.[1][2]

  • RT-PCR: Reverse transcription polymerase chain reaction was used to validate the splicing changes observed in the RNA-Seq data for specific target genes.[2]

Protein Analysis: Western Blotting

To confirm that the correction of splicing defects resulted in the production of functional protein, western blot analysis was performed.[1] This technique was used to measure the levels of LIPA and CFTR proteins in patient-derived cells following treatment with this compound.[1]

Functional Assays
  • Ussing Chamber Assay: To assess the function of the CFTR protein, an Ussing chamber assay was employed.[1] This method measures chloride ion transport across an epithelial cell monolayer, providing a direct readout of CFTR channel activity.[1]

  • Minigene Splicing Assays: Minigene constructs containing the exon of interest and its flanking intronic sequences were transfected into cells.[2][4] These assays allow for the isolated study of splicing events for a specific gene and were used to confirm the splicing correction of CFTR, LIPA, MLH1, and MAPT.

Signaling Pathways and Future Directions

The current body of research focuses on the direct interaction of this compound with the pre-mRNA and the spliceosome. While aberrant splicing in diseases like cancer is often linked to dysregulated signaling pathways such as MAPK and PI3K/AKT, the mechanism of this compound appears to be more direct, targeting the splicing machinery itself.[6]

splicing_mechanism cluster_nucleus Cell Nucleus cluster_transcription Transcription cluster_splicing Splicing cluster_cytoplasm Cytoplasm Gene Gene with Splicing Mutation Pre_mRNA Pre-mRNA with Weak Splice Site Gene->Pre_mRNA Spliceosome Spliceosome Pre_mRNA->Spliceosome recruitment Aberrant_Splicing Aberrant Splicing (Exon Skipping) Pre_mRNA->Aberrant_Splicing Corrected_Splicing Correct Splicing (Exon Inclusion) Spliceosome->Corrected_Splicing BPN_15477 This compound BPN_15477->Spliceosome enhances recognition Functional_Protein Functional Protein Corrected_Splicing->Functional_Protein Translation

Figure 2: Proposed mechanism of this compound in correcting splicing defects.

The successful application of machine learning to identify novel targets for this compound represents a significant advancement in the field of precision medicine. Future research will likely focus on:

  • Expanding the validation of the 155 predicted gene targets.

  • Investigating the potential for combination therapies.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in patient populations.

This targeted, computation-driven approach holds immense promise for the development of novel therapeutics for a wide range of currently intractable genetic diseases.

References

Restoring Functional Protein Expression with BPN-15477: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in restoring the expression of functional proteins disrupted by specific genetic mutations. By modulating pre-mRNA splicing, this compound can correct splicing defects that lead to a variety of human diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its demonstrated efficacy in preclinical models, and detailed methodologies for key experiments utilized in its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction

Mutations that affect pre-mRNA splicing are a significant cause of numerous genetic disorders, leading to the production of non-functional or truncated proteins. This compound is a potent and efficacious splicing modulator, identified as being significantly more effective than its predecessor, kinetin.[1][2] It has been shown to correct the splicing of the ELP1 gene in Familial Dysautonomia (FD) and has been predicted, through a machine learning approach, to be effective for other genetic diseases.[1][3] This document will explore the core science behind this compound's role in restoring functional protein expression.

Mechanism of Action

This compound functions by modulating the splicing process of pre-mRNA. Its proposed mechanism involves the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to weak 5' splice sites.[1] This enhancement of splice site recognition by the spliceosome leads to the correct inclusion or exclusion of exons that are otherwise mis-spliced due to disease-causing mutations. This targeted correction of splicing results in the production of full-length, functional mRNA transcripts, which are then translated into their respective functional proteins.

BPN_15477_Mechanism cluster_pre_mRNA Pre-mRNA cluster_Spliceosome Spliceosome Components Exon1 Exon WeakSS Weak 5' Splice Site Exon2 Exon Corrected_Splicing Correct Splicing WeakSS->Corrected_Splicing promotes Splicing_Defect Splicing Defect (Exon Skipping) WeakSS->Splicing_Defect default pathway U1_snRNP U1 snRNP U1_snRNP->WeakSS binds to BPN15477 This compound BPN15477->U1_snRNP recruits Functional_Protein Functional Protein Corrected_Splicing->Functional_Protein leads to

Proposed mechanism of action for this compound.

Efficacy in Disease Models: Quantitative Data

This compound has demonstrated efficacy in correcting splicing and restoring protein function in various disease models. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on ELP1 Splicing and Protein Expression in Familial Dysautonomia (FD) Models

Model SystemTreatmentOutcome MeasureResult
FD Patient FibroblastsThis compoundCorrectly spliced ELP1 mRNASignificant increase in exon 20 inclusion[1]
TgFD9 Mouse ModelThis compound (oral admin)Full-length ELP1 mRNA in brainDose-dependent increase[4]
TgFD9 Mouse ModelThis compound (oral admin)ELP1 Protein in brainDose-dependent increase[4]

Table 2: Correction of Splicing Defects and Restoration of Functional Protein by this compound in Other Disease Models

DiseaseGeneMutationModel SystemOutcome MeasureResult
Cystic FibrosisCFTRc.2988G>A293-Flp-In cells with minigeneCorrectly spliced CFTR transcriptSignificant increase[1]
Functional CFTR ion channelIncreased production[1]
Lysosomal Acid Lipase DeficiencyLIPAc.894G>APatient FibroblastsLIPA ProteinIncreased expression[3]
Lynch SyndromeMLH1c.1989G>AMinigene expressing cell lineExon 17 inclusionSignificant increase[1]
Frontotemporal DementiaMAPTc.1866+16C>TMinigene expressing cell lineExon 10 exclusionSignificant exclusion[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dual-Luciferase Reporter Assay for Splicing Correction

This assay is used to quantify the extent of splicing correction in a high-throughput manner.[4]

  • Principle: A minigene construct is created containing the exon of interest and its flanking intronic sequences, flanked by Renilla and Firefly luciferase genes. Splicing correction leads to the expression of functional Firefly luciferase, and the ratio of Firefly to Renilla luciferase activity indicates the degree of correction.

  • Protocol:

    • Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates. Cells are co-transfected with the dual-luciferase reporter plasmid and a control plasmid.

    • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

    • Cell Lysis: After 24-48 hours of treatment, the culture medium is removed, and cells are lysed using a passive lysis buffer.

    • Luciferase Assay: The lysate is transferred to an opaque 96-well plate. Firefly luciferase activity is measured first by adding the appropriate substrate and measuring luminescence. Then, a quenching reagent is added, followed by the Renilla luciferase substrate, and its luminescence is measured.

    • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

Dual_Luciferase_Workflow start Seed HEK293T cells in 96-well plate transfect Co-transfect with dual-luciferase reporter and control plasmids start->transfect treat Treat with this compound or DMSO transfect->treat lyse Lyse cells with passive lysis buffer treat->lyse measure_ff Measure Firefly luciferase activity lyse->measure_ff measure_ren Measure Renilla luciferase activity measure_ff->measure_ren analyze Calculate Firefly/Renilla ratio measure_ren->analyze

Dual-luciferase reporter assay workflow.
RT-PCR and RNA Sequencing for Splicing Analysis

  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-seq) are used to qualitatively and quantitatively assess changes in mRNA splice isoforms.

  • Protocol:

    • Cell Culture and Treatment: Human fibroblast cell lines are treated with this compound or vehicle (DMSO) for a specified period (e.g., 7 days).[1]

    • RNA Extraction: Total RNA is extracted from the cells using a suitable reagent like QIAzol.[1]

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • PCR/qPCR: For RT-PCR, primers flanking the exon of interest are used to amplify the cDNA. The products are then resolved on an agarose gel to visualize the different splice isoforms. For quantitative PCR (qPCR), isoform-specific primers and probes are used to quantify the relative abundance of each splice variant.

    • RNA Sequencing: For a transcriptome-wide analysis, RNA-seq libraries are prepared and sequenced. The resulting data is analyzed to determine the "Percent Spliced-In" (PSI) or "change in PSI" (Δψ) for all expressed exons.[1]

Western Blotting for Protein Expression
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample.

  • Protocol:

    • Protein Extraction: Cells are lysed in a buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-CFTR or anti-LIPA). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

    • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the protein bands is quantified using densitometry and normalized to a loading control protein (e.g., β-actin) to determine the relative protein expression levels.[3]

Ussing Chamber Assay for CFTR Function
  • Principle: The Ussing chamber assay is a functional assay used to measure ion transport across an epithelial cell monolayer, providing a direct measure of CFTR channel activity.

  • Protocol:

    • Cell Culture: Epithelial cells expressing the CFTR mutant of interest are cultured on permeable supports until they form a polarized monolayer with high electrical resistance.

    • Compound Treatment: The cell monolayers are treated with this compound or vehicle for a specified duration (e.g., 72 hours).[5]

    • Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. The short-circuit current (Isc), a measure of net ion transport, is recorded.

    • Pharmacological Modulation: A series of pharmacological agents are added to stimulate and inhibit CFTR-mediated chloride secretion. This typically includes a phosphodiesterase inhibitor (e.g., IBMX) and a CFTR activator (e.g., forskolin) to stimulate the channel, followed by a CFTR-specific inhibitor to confirm that the measured current is due to CFTR activity.[5]

    • Data Analysis: The change in Isc in response to the pharmacological agents is calculated to quantify CFTR function.

Conclusion

This compound represents a promising therapeutic strategy for a range of genetic diseases caused by splicing defects. Its ability to modulate pre-mRNA splicing and restore the expression of functional proteins has been demonstrated in multiple preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other splicing modulator compounds. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols: Measuring BPN-15477 Activity Using a Dual-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in correcting aberrant pre-mRNA splicing.[1][2] Initially identified for its ability to restore the correct splicing of ELP1 exon 20, which is associated with Familial Dysautonomia, this compound has shown broader activity in modulating the splicing of other disease-relevant genes, including CFTR, LIPA, MLH1, and MAPT.[1][2][3] This makes it a promising therapeutic candidate for a range of genetic disorders caused by splicing defects.

The dual-luciferase reporter assay is a robust and sensitive method for quantifying the efficiency of pre-mRNA splicing in living cells.[4][5][6] This system utilizes two different luciferase enzymes, Firefly and Renilla, to normalize the experimental results and provide a reliable measure of splicing activity.[4] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to measure the activity of this compound on a target splicing event.

Principle of the Assay

The assay relies on a specially designed reporter plasmid containing a model pre-mRNA sequence with a specific exon flanked by introns. The Firefly luciferase (Fluc) open reading frame is split by an intron, such that its expression is dependent on the successful splicing of the model pre-mRNA. A second luciferase, Renilla (Rluc), is encoded on the same plasmid under the control of a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.[7]

When the target pre-mRNA is efficiently spliced, the intron is removed, leading to the production of a functional Firefly luciferase enzyme. In the presence of a splicing modulator like this compound, changes in splicing efficiency will result in a corresponding change in Firefly luciferase activity. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the compound's effect on splicing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of pre-mRNA splicing and the workflow for the dual-luciferase reporter assay to measure this compound activity.

G cluster_0 Cell Nucleus cluster_1 Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Recognition of splice sites mRNA Mature mRNA Spliceosome->mRNA Splicing BPN15477 This compound BPN15477->Spliceosome Modulates activity Ribosome Ribosome mRNA->Ribosome Translation Protein Functional Protein Ribosome->Protein

Caption: General mechanism of pre-mRNA splicing modulation by this compound.

G start Start transfect Transfect cells with dual-luciferase reporter plasmid start->transfect treat Treat cells with this compound (and controls) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure_fluc Measure Firefly luciferase activity lyse->measure_fluc measure_rluc Measure Renilla luciferase activity measure_fluc->measure_rluc analyze Analyze data (Calculate Fluc/Rluc ratio) measure_rluc->analyze end End analyze->end

Caption: Experimental workflow for the dual-luciferase reporter assay.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and reporter constructs.

Materials and Reagents
  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dual-luciferase reporter plasmid containing the target splicing cassette

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910)

    • Luciferase Assay Reagent II (LAR II)

    • Stop & Glo® Reagent

    • Passive Lysis Buffer (PLB)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection: On the following day, when cells are approximately 70-80% confluent, transfect the cells with the dual-luciferase reporter plasmid. For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of plasmid DNA and 0.2-0.3 µL of transfection reagent per well.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After incubation, replace the transfection medium with 100 µL of fresh, complete DMEM.

Compound Treatment
  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.

  • Treatment: 24 hours post-transfection, remove the medium from the wells and add 100 µL of medium containing the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for an additional 24-48 hours at 37°C.

Dual-Luciferase Assay
  • Cell Lysis:

    • Equilibrate the 96-well plate and the Passive Lysis Buffer (PLB) to room temperature.

    • Carefully remove the culture medium from each well.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X PLB to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[8]

  • Luminometer Setup: Program the luminometer to perform a dual-injection assay, with a 2-second pre-read delay and a 10-second measurement period for each luciferase.

  • Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well containing cell lysate. Mix briefly and measure the Firefly luciferase activity.[4]

    • Immediately following the Firefly reading, inject 100 µL of Stop & Glo® Reagent into the same well. This will quench the Firefly reaction and initiate the Renilla luciferase reaction.[4]

    • Measure the Renilla luciferase activity.

Data Analysis and Presentation

  • Calculate the Luciferase Ratio: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the normalized luciferase activity ratio (Fluc/Rluc).

  • Normalize to Vehicle Control: To determine the fold change in splicing activity, normalize the Fluc/Rluc ratio of the this compound-treated samples to the average Fluc/Rluc ratio of the vehicle-treated control samples.

  • Data Presentation: Summarize the quantitative data in a clear and structured table.

Table 1: Hypothetical Dose-Response of this compound on Splicing Activity
This compound Concentration (µM)Raw Firefly Luciferase (RLU)Raw Renilla Luciferase (RLU)Fluc/Rluc RatioFold Change vs. Vehicle
0 (Vehicle)15,000300,0000.051.0
0.130,000310,0000.102.0
175,000290,0000.265.2
10150,000305,0000.499.8
100160,000295,0000.5410.8

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal Low transfection efficiencyOptimize transfection reagent and DNA concentration.
Low cell viabilityCheck for cytotoxicity of the compound. Reduce compound concentration or incubation time.
Insufficient cell numberIncrease the number of cells seeded per well.
High Variability between Replicates Inconsistent cell seedingEnsure even cell distribution when seeding.
Pipetting errorsUse calibrated pipettes and be consistent with technique.
Edge effects in the 96-well plateAvoid using the outer wells of the plate.
Unexpected Results Incorrect reporter constructVerify the sequence and design of the reporter plasmid.
Off-target effects of the compoundPerform secondary assays to confirm the mechanism of action.

Conclusion

The dual-luciferase reporter assay is a powerful tool for quantifying the activity of splicing modulator compounds like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics for splicing-related diseases. The flexibility of this assay allows for the investigation of various splicing events by simply modifying the reporter construct, making it an invaluable technique in drug discovery and development.

References

Application Note: RT-PCR Analysis of BPN-15477-Mediated Exon Inclusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of BPN-15477-mediated exon inclusion using Reverse Transcription Polymerase Chain Reaction (RT-PCR). This compound is a novel small molecule splicing modulator compound designed to correct pre-mRNA splicing defects underlying various human genetic diseases.[1][2] It has demonstrated efficacy in restoring the correct splicing of the ELP1 gene, which is mutated in Familial Dysautonomia (FD), and shows potential for correcting splicing defects in other genes such as CFTR, LIPA, MLH1, and MAPT.[2][3] RT-PCR is a fundamental and accessible technique for validating and quantifying changes in alternative splicing patterns induced by therapeutic compounds like this compound.[4][5] This guide outlines the experimental workflow, from cell treatment to data analysis, and provides specific protocols for researchers.

Introduction to this compound and Splicing Modulation

Alternative splicing is a crucial cellular process that generates a vast diversity of proteins from a limited number of genes.[6] Errors in this process, often caused by genetic mutations, can lead to the production of non-functional proteins, contributing to numerous diseases.[7] Small molecule splicing modulators are a promising therapeutic strategy aimed at correcting these errors.

This compound is a potent splicing modulator that has been shown to selectively alter the inclusion or exclusion of specific exons.[1] Its mechanism of action is linked to the recognition of weak 5' splice sites. The compound is believed to promote the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to these sites, thereby enhancing the definition of the target exon and favoring its inclusion during pre-mRNA processing.[1]

Proposed Mechanism of Action

This compound facilitates the recognition of weakly defined exons by the core splicing machinery. By enhancing the binding of U1 snRNP to the 5' splice site, it shifts the splicing equilibrium towards the inclusion of the target exon, leading to the production of a full-length, functional protein.

BPN15477_Mechanism cluster_0 Pre-mRNA Splicing cluster_1 Molecular Intervention Pre-mRNA Pre-mRNA with Weak Exon Exon_Skipped Aberrant Splicing (Exon Skipped mRNA) Pre-mRNA->Exon_Skipped Default Pathway (Weak 5' Splice Site) Exon_Included Correct Splicing (Full-Length mRNA) Pre-mRNA->Exon_Included This compound-Mediated Exon Inclusion BPN15477 This compound Spliceosome U1 snRNP (Spliceosome Component) BPN15477->Spliceosome Enhances Recruitment Spliceosome->Pre-mRNA Binds 5' Splice Site

Caption: Proposed mechanism of this compound in promoting exon inclusion.

Experimental Workflow

The analysis of this compound's effect on exon inclusion follows a standard molecular biology workflow. This process begins with treating cultured cells with the compound, followed by RNA extraction, reverse transcription to generate cDNA, and finally, PCR amplification with primers designed to distinguish between splice isoforms.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Patient-derived fibroblasts) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. RT-PCR Amplification (Design primers in flanking exons) C->D E 5. Gel Electrophoresis (Visualize splice isoforms) D->E F 6. Data Quantification (Densitometry to calculate Percent Spliced In - PSI) E->F

Caption: Workflow for RT-PCR analysis of splicing modulation.

This compound Splicing Modulation Data

Treatment with this compound results in significant changes in exon inclusion across multiple genes associated with human diseases. The efficacy of the compound, initially observed through transcriptome-wide RNA sequencing, has been consistently validated by RT-PCR.[1][7]

Target GeneDisease AssociationThis compound-Mediated Splicing ChangeValidation Method
ELP1 Familial Dysautonomia (FD)Promotes inclusion of exon 20[1][3]RT-PCR, Western Blot
LPIN1 Lipodystrophy / MyoglobinuriaIncreased middle exon inclusion[7]RT-PCR
HSD17B4 Peroxisomal DisorderIncreased middle exon inclusion[7]RT-PCR
SLC4A7 Retinal DystrophyIncreased middle exon inclusion[7]RT-PCR
CRYZ N/AIncreased middle exon inclusion[7]RT-PCR
CFTR Cystic FibrosisCorrects splicing defects[2]Splicing Assays
LIPA Lysosomal Acid Lipase DeficiencyCorrects splicing defects, increases protein[2]Splicing Assays, Western Blot
MLH1 Lynch SyndromeCorrects splicing defects[2]Splicing Assays
MAPT Frontotemporal DementiaPromotes exclusion of exon 10[1]Minigene Splicing Assay

Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is designed for treating adherent cells, such as human fibroblasts, to assess the dose-dependent effects of this compound.

  • Cell Plating: Plate human fibroblasts or other target cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control (DMSO).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis

High-quality RNA is essential for reliable RT-PCR results.

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., Invitrogen SuperScript™ IV) with random hexamers or oligo(dT) primers, following the manufacturer's protocol.[8]

Protocol 3: Semi-Quantitative RT-PCR for Exon Inclusion Analysis

This method allows for the visualization and relative quantification of splice isoforms.

  • Primer Design: Design PCR primers that anneal to the exons flanking the alternative exon of interest.[5] This ensures that both the exon-included and exon-skipped isoforms will be amplified, yielding products of different sizes.

  • PCR Reaction: Set up a PCR reaction in a 25 µL volume:

    • cDNA template: 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • 2x PCR Master Mix (e.g., GoTaq® Green): 12.5 µL

    • Nuclease-Free Water: 9.5 µL

  • PCR Cycling Conditions: Perform PCR using a thermal cycler with conditions optimized for your primers and target. A general protocol is:

    • Initial Denaturation: 95°C for 2 min

    • 25-30 Cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 55-65°C for 30 sec

      • Extension: 72°C for 1 min/kb

    • Final Extension: 72°C for 5 min (Note: The number of cycles should be within the exponential phase of amplification for semi-quantitative analysis.)

  • Gel Electrophoresis: Analyze the PCR products on a 2-3% agarose gel or a high-resolution polyacrylamide gel.[9] The higher molecular weight band corresponds to the exon-included isoform, while the lower band represents the exon-skipped isoform.

Protocol 4: Data Analysis and Quantification
  • Image Acquisition: Capture an image of the gel using a gel documentation system.

  • Densitometry: Quantify the intensity of the bands corresponding to the exon-included (I) and exon-skipped (S) isoforms using software like ImageJ.

  • Calculate Percent Spliced In (PSI / ψ): Use the following formula to determine the percentage of exon inclusion: PSI (ψ) = [Intensity of Inclusion Band / (Intensity of Inclusion Band + Intensity of Exclusion Band)] x 100

  • Data Plotting: Plot the PSI values against the concentration of this compound to visualize the dose-response effect. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols for Studying BPN-15477's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BPN-15477 is a novel small molecule splicing modulator that has shown promise in correcting splicing defects associated with various genetic diseases.[1][2][[“]] It functions by modulating pre-mRNA splicing, thereby restoring the production of functional proteins from mutated genes.[1][4] These application notes provide detailed protocols for utilizing cell culture models to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts by influencing the recognition of specific exons during pre-mRNA splicing.[1] Studies have indicated that it can promote the inclusion of exons that are skipped due to mutations, a common mechanism in many genetic disorders.[1][2] The compound appears to be particularly effective on exons with weak 5' splice sites, facilitating the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1] This targeted activity allows for the selective correction of aberrant splicing events while having a minimal impact on global splicing.[1][2]

Signaling Pathway Diagram

The primary mechanism of this compound is the direct modulation of the pre-mRNA splicing machinery. While it doesn't directly target a classical signaling pathway, its downstream effects can influence numerous cellular pathways by restoring the function of key proteins. The following diagram illustrates the proposed mechanism of action.

BPN15477_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPN15477 This compound Spliceosome Spliceosome (U1 snRNP) BPN15477->Spliceosome Enhances recruitment Pre_mRNA Pre-mRNA with Splicing Defect Aberrant_Splicing Aberrant Splicing Pre_mRNA->Aberrant_Splicing Default Pathway Corrected_Splicing Corrected Splicing Pre_mRNA->Corrected_Splicing Spliceosome->Corrected_Splicing Mediates Mutant_mRNA Mutant mRNA Aberrant_Splicing->Mutant_mRNA WT_mRNA Wild-Type mRNA Corrected_Splicing->WT_mRNA Mutant_Protein Non-functional or Truncated Protein Mutant_mRNA->Mutant_Protein Translation WT_Protein Functional Protein WT_mRNA->WT_Protein Translation Cellular_Function Restored Cellular Function WT_Protein->Cellular_Function

Caption: Proposed mechanism of action of this compound.

Recommended Cell Culture Models

The choice of cell culture model is critical for accurately assessing the effects of this compound. The following models are recommended based on published studies:

  • Patient-Derived Fibroblasts: Primary fibroblasts obtained from patients with known splicing mutations (e.g., in genes like ELP1, CFTR, or LIPA) are highly relevant models.[1][2]

  • Genetically Engineered Cell Lines: Cell lines such as HEK293T or HeLa can be engineered using CRISPR/Cas9 or other gene-editing tools to introduce specific splicing mutations.

  • Minigene Reporter Systems: Transient or stable transfection of cells with minigene constructs containing a reporter gene (e.g., luciferase) flanked by the exon and intron sequences of interest provides a quantifiable readout of splicing correction.[4]

Experimental Protocols

Protocol 1: Evaluation of Splicing Correction using RT-PCR

This protocol details the assessment of this compound's ability to correct a specific splicing defect at the RNA level.

Workflow Diagram:

RTPCR_Workflow Start Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR RT-PCR with Exon-Specific Primers cDNA_Synthesis->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analyze Quantify Band Intensities Gel->Analyze End Determine Percent Splicing Correction Analyze->End

Caption: Workflow for RT-PCR analysis of splicing correction.

Materials:

  • Selected cell line (e.g., patient-derived fibroblasts)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • RNA isolation kit

  • Reverse transcription kit

  • PCR reagents and primers flanking the target exon

  • Agarose gel electrophoresis system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 to 72 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • RT-PCR: Perform PCR using primers that flank the exon of interest. The PCR products will correspond to the correctly spliced and incorrectly spliced mRNA isoforms.

  • Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.

  • Analysis: Visualize the bands under UV light and quantify the intensity of each band. Calculate the percent splicing correction as the ratio of the correctly spliced isoform to the total of both isoforms.

Protocol 2: Assessment of Protein Restoration by Western Blotting

This protocol is for determining if the corrected splicing leads to the production of a full-length, functional protein.

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells from Protocol 1 in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments.

Table 1: Dose-Dependent Splicing Correction of ELP1 Exon 20

This compound (µM)Percent Splicing Correction (%)Standard Deviation
0 (Vehicle)5.21.1
0.115.82.3
145.34.1
1078.95.6
10085.14.9

Table 2: Restoration of LIPA Protein Expression in Patient Fibroblasts

TreatmentNormalized LIPA Protein Level (Arbitrary Units)Standard Deviation
Untreated0.120.03
Vehicle (DMSO)0.150.04
This compound (10 µM)0.850.12

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to investigate the effects of this compound in cell culture models. By employing these methods, scientists can effectively evaluate the compound's potential to correct splicing defects and restore protein function, thereby facilitating its development as a therapeutic agent for a range of genetic disorders. The use of patient-derived cells and quantitative assays is crucial for obtaining clinically relevant data.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for BPN-15477 in Fibroblast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for establishing a dose-response curve for BPN-15477, a potent splicing modulator, in human fibroblast cells. This compound has demonstrated efficacy in correcting splicing defects associated with various genetic diseases.[1][2][3][[“]] This document outlines the necessary materials, experimental procedures, and data analysis methods to determine the optimal concentration range of this compound for therapeutic effect in fibroblasts, a key cell type in connective tissues and relevant to many disease models. The protocol focuses on assessing changes in pre-mRNA splicing, the compound's primary mechanism of action.

Introduction

This compound is a small molecule splicing modulator that has shown significant promise in preclinical studies.[2] It is a derivative of kinetin but with substantially greater potency and efficacy in correcting aberrant pre-mRNA splicing.[1][2] Dysregulated splicing is a known pathogenic mechanism in a wide array of human diseases. This compound acts by modulating the inclusion or exclusion of specific exons during pre-mRNA processing, thereby restoring the production of functional proteins.[1][2] Studies have demonstrated its ability to correct splicing defects in genes such as ELP1, implicated in Familial Dysautonomia (FD), as well as CFTR, LIPA, MLH1, and MAPT.[3][[“]]

Fibroblasts are a critical cell type for studying the effects of compounds targeting genetic disorders, particularly those affecting connective tissues. Establishing a robust dose-response curve in these cells is a crucial step in the preclinical development of this compound. This allows for the determination of key parameters such as the effective concentration (EC50) and the therapeutic window. This protocol provides a comprehensive guide for researchers to perform these essential experiments.

Key Experimental Protocols

Materials and Reagents
  • Human fibroblast cell line (e.g., primary dermal fibroblasts from healthy donors or patients with a specific splicing mutation)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (synthesis and analytical data have been described)[2]

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates (96-well, 24-well, or 6-well)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers specific for the target gene and a housekeeping gene

  • qPCR master mix

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Compound Preparation and Treatment cluster_2 Incubation and Endpoint Assays cluster_3 Data Analysis A Thaw and Culture Fibroblast Cells B Passage Cells at 80-90% Confluency A->B C Seed Cells into Multi-well Plates B->C F Treat Seeded Cells with This compound or Vehicle Control C->F D Prepare this compound Stock Solution in DMSO E Perform Serial Dilutions to Desired Concentrations D->E E->F G Incubate for 24-48 hours H Perform Cell Viability Assay G->H I Harvest Cells for RNA Extraction G->I L Plot Dose-Response Curve and Calculate EC50 H->L J Reverse Transcription and qPCR I->J K Analyze Splicing Changes (e.g., ΔΨ calculation) J->K K->L

Caption: Experimental workflow for establishing a dose-response curve for this compound in fibroblast cells.

Step-by-Step Protocol
  • Cell Culture:

    • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

    • For the experiment, seed fibroblasts into appropriate multi-well plates (e.g., 24-well for RNA analysis, 96-well for viability) at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A suggested starting range based on published data is from 0.1 nM to 10 µM.[2][5]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation and Endpoint Analysis:

    • Incubate the treated cells for a predetermined time, typically 24 to 48 hours, based on the stability of the compound and the turnover rate of the target mRNA.[2][5]

    • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT or PrestoBlue assay to determine any cytotoxic effects of the compound.

    • RNA Analysis:

      • Wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.

      • Extract total RNA according to the manufacturer's protocol.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the changes in splicing using quantitative real-time PCR (qPCR) with primers designed to specifically amplify the different splice variants of the target gene. The ratio of the correctly spliced isoform to the incorrectly spliced isoform can be calculated.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound on Target Gene Splicing and Cell Viability

This compound Conc.% Correctly Spliced mRNA (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle (DMSO)Value100
0.1 nMValueValue
1 nMValueValue
10 nMValueValue
100 nMValueValue
1 µMValueValue
10 µMValueValue

Signaling Pathway and Mechanism of Action

This compound functions as a splicing modulator, directly influencing the pre-mRNA splicing machinery. While the exact protein target is not fully elucidated in the provided search results, its effect is to alter the recognition of splice sites, leading to changes in exon inclusion or exclusion.

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action A This compound (Extracellular) B This compound (Intracellular) A->B Passive Diffusion D Spliceosome B->D Targeting B->D C Pre-mRNA C->D E Mature mRNA (Altered Splicing) C->E Splicing Modulation D->E F Protein (Restored Function) E->F Translation

Caption: Proposed mechanism of action for this compound as a splicing modulator.

Data Analysis and Interpretation

The primary endpoint for the dose-response curve will be the percentage of correctly spliced mRNA. This can be calculated from the qPCR data. The results should be plotted with the this compound concentration on the x-axis (log scale) and the percentage of correctly spliced mRNA on the y-axis. A sigmoidal dose-response curve can then be fitted to the data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal effect. The cell viability data should also be plotted to identify any concentrations that are toxic to the cells.

Conclusion

This application note provides a detailed framework for establishing a dose-response curve for the splicing modulator this compound in fibroblast cells. By following this protocol, researchers can obtain critical data on the compound's potency and therapeutic window, which is essential for its continued preclinical and clinical development. The ability to quantify the modulation of pre-mRNA splicing provides a direct and relevant readout of this compound's activity.

References

Application Note: Evaluating the Efficacy of BPN-15477 in Correcting Splicing Defects using Minigene Transfection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pre-mRNA splicing is a critical step in gene expression, and its misregulation is implicated in a wide range of genetic diseases. Small molecule splicing modulators that can correct splicing defects represent a promising therapeutic strategy. BPN-15477 is a novel splicing modulator compound that has demonstrated efficacy in restoring the correct splicing of several disease-relevant genes.[1] This application note provides a detailed protocol for testing the efficacy of this compound using a minigene transfection assay, a powerful tool for studying splicing regulation in a cellular context.

This compound has been shown to selectively modulate the splicing of pre-mRNAs, including those of the ELP1, CFTR, LIPA, MLH1, and MAPT genes, by promoting the inclusion or exclusion of specific exons.[1][2][[“]] This compound is a valuable tool for researchers investigating splicing mechanisms and for the development of therapeutics for splicing-related disorders.

Mechanism of Action

This compound is believed to act by enhancing the recognition of weak 5' splice sites by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1] By stabilizing the interaction between U1 snRNP and the pre-mRNA, this compound promotes the inclusion of exons that would otherwise be skipped due to mutations that weaken the splice site.

G Mechanism of this compound Action cluster_0 Pre-mRNA with a Weak 5' Splice Site cluster_1 Splicing without this compound cluster_2 Splicing with this compound Exon_A Exon A Intron Intron Weak_SS Weak 5' Splice Site Exon_B Exon B U1_snRNP_unbound U1 snRNP Weak_SS->U1_snRNP_unbound Poor Recognition U1_snRNP_bound U1 snRNP Weak_SS->U1_snRNP_bound Enhanced Recognition Splicing_Outcome_Skip Exon Skipping U1_snRNP_unbound->Splicing_Outcome_Skip This compound This compound This compound->U1_snRNP_bound Splicing_Outcome_Inclusion Exon Inclusion U1_snRNP_bound->Splicing_Outcome_Inclusion

Caption: Mechanism of this compound in promoting exon inclusion.

Quantitative Data Presentation

The efficacy of this compound can be quantified by measuring the change in the ratio of correctly spliced to incorrectly spliced mRNA transcripts. The following tables summarize the reported effects of this compound on the splicing of various disease-associated genes.

Table 1: Dose-Response of this compound on ELP1 Exon 20 Inclusion

This compound Concentration (µM)Normalized Relative Luciferase Units (RLU) (Mean ± SD)
0 (Vehicle)1.00 ± 0.05
0.011.52 ± 0.08
0.12.89 ± 0.15
14.75 ± 0.24
105.10 ± 0.26

Data is representative of a dual-luciferase reporter assay where an increase in RLU corresponds to increased inclusion of ELP1 exon 20.[4]

Table 2: Splicing Correction by this compound in Various Disease Models

GeneMutationEffect of this compoundReference
CFTRc.2988G>A10% increase in exon 18 inclusion[1]
LIPAc.894G>A10% increase in exon 8 inclusion in a patient cell line[1]
MLH1c.1989G>ASignificant increase in exon 17 inclusion[1]
MAPT-Promotes exclusion of exon 10[1]

Experimental Protocols

This section provides a general protocol for a minigene splicing assay to evaluate the efficacy of this compound. This protocol is a starting point and may require optimization for specific minigenes and cell lines.

Minigene Construct Design

A minigene construct typically contains the exon of interest flanked by its native intronic sequences cloned into an expression vector. The vector provides a promoter for transcription and often contains reporter elements for easy quantification. A dual-luciferase reporter system, where the expression of a reporter gene like Firefly luciferase is dependent on correct splicing, and a second reporter like Renilla luciferase is used for normalization, is a robust method for quantifying splicing changes.[4]

Experimental Workflow

G Experimental Workflow for Minigene Assay cluster_analysis Analysis Methods Start Start Cell_Culture 1. Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection 2. Transfection with Minigene Plasmid Cell_Culture->Transfection Treatment 3. Treatment with this compound Transfection->Treatment Incubation 4. Incubation (24-48 hours) Treatment->Incubation RNA_Isolation 5. RNA Isolation Incubation->RNA_Isolation RT-PCR 6. Reverse Transcription PCR (RT-PCR) RNA_Isolation->RT-PCR Analysis 7. Analysis of Splicing Products RT-PCR->Analysis Gel_Electrophoresis Agarose Gel Electrophoresis Analysis->Gel_Electrophoresis Luciferase_Assay Dual-Luciferase Reporter Assay Analysis->Luciferase_Assay Sequencing Sanger Sequencing Analysis->Sequencing End End Gel_Electrophoresis->End Luciferase_Assay->End Sequencing->End

Caption: Workflow for assessing this compound efficacy using a minigene assay.

Detailed Protocol

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Minigene plasmid construct

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • RNA isolation kit

  • RT-PCR reagents

  • Primers specific for the minigene transcript

  • For luciferase assay: Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Typically, for a single well of a 6-well plate, dilute the minigene plasmid DNA and the transfection reagent in serum-free medium.

    • Incubate the mixture at room temperature to allow complex formation.

    • Add the transfection complexes dropwise to the cells.

  • Treatment with this compound:

    • Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

    • A dose-response curve is recommended to determine the optimal concentration of this compound.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • RNA Isolation:

    • After incubation, harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription PCR (RT-PCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase.

    • Perform PCR using primers that flank the exon of interest within the minigene construct. One primer should ideally be specific to the vector backbone to avoid amplification of any endogenous transcripts.

  • Analysis of Splicing Products:

    • Agarose Gel Electrophoresis: Visualize the PCR products on an agarose gel. The size difference between the amplicons representing exon inclusion and exon skipping allows for a semi-quantitative analysis.

    • Quantitative Real-Time PCR (qPCR): For more precise quantification, use qPCR with primers specific to each splice isoform.

    • Dual-Luciferase Reporter Assay: If using a luciferase reporter minigene, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of splicing correction.[4]

    • Sanger Sequencing: To confirm the identity of the splice products, the PCR bands can be excised from the gel, purified, and sent for Sanger sequencing.

Conclusion

Minigene transfection assays are a robust and versatile tool for evaluating the efficacy of splicing modulator compounds like this compound. This application note provides a comprehensive guide, including a detailed protocol and data presentation formats, to aid researchers in their studies of splicing correction. The provided methodologies can be adapted to investigate the effects of this compound on various target genes and mutations, contributing to the development of novel therapies for splicing-related diseases.

References

Application Notes and Protocols: Western Blot Analysis of Protein Restoration by BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the restoration of target protein expression following treatment with BPN-15477, a promising splicing modulator compound. The protocols detailed below are designed to be a starting point for researchers investigating the efficacy of this compound in various disease models characterized by protein deficiency due to splicing defects.

Introduction to this compound and Protein Restoration

This compound is a small molecule splicing modulator that has been shown to correct splicing defects in several genes, leading to the restoration of full-length, functional proteins.[1][2] Mutations that affect pre-mRNA splicing can lead to the production of truncated or non-functional proteins, contributing to the pathology of numerous genetic diseases. This compound acts by modulating the splicing machinery to promote the inclusion of exons that are skipped due to disease-causing mutations. This mechanism of action has been demonstrated to restore the expression of key proteins such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Lysosomal Acid Lipase (LIPA).[1] Western blot analysis is a fundamental technique to quantify the restoration of these target proteins in response to this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative data from studies demonstrating protein restoration after this compound treatment.

Table 1: Restoration of LIPA Protein in Patient Fibroblasts

Treatment GroupLIPA Protein Level (% of Wild-Type)Standard Deviationp-value
DMSO (Vehicle)~5%--
This compound~45%-< 0.001

Data is estimated from published bar charts and represents the mean of six independent experiments (n=6). The statistical significance was determined using a two-tailed Welch's t-test.[1]

Table 2: Restoration of Mature CFTR Protein in 293-Flp-in Cells

Treatment GroupMature CFTR Protein Level (% of Wild-Type)Standard Deviationp-value
DMSO (Vehicle)~3%--
This compound (60 µM)~20%-< 0.001

Data is estimated from published bar charts and represents the mean of six independent experiments (n=6). The statistical significance was determined using a two-tailed Welch's t-test.[1]

Signaling Pathway and Experimental Workflow

BPN15477_Mechanism cluster_0 Cell Nucleus cluster_1 Cytoplasm Pre-mRNA Pre-mRNA Splicing Machinery Splicing Machinery Mutated Pre-mRNA Mutated Pre-mRNA Corrected mRNA Corrected mRNA Ribosome Ribosome Corrected mRNA->Ribosome Export This compound This compound Restored Functional Protein Restored Functional Protein Ribosome->Restored Functional Protein Translation Truncated/Non-functional Protein Truncated/Non-functional Protein

Western_Blot_Workflow Cell Culture & this compound Treatment Cell Culture & this compound Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & this compound Treatment->Cell Lysis & Protein Extraction Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis & Protein Extraction->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (to PVDF/Nitrocellulose) Protein Transfer (to PVDF/Nitrocellulose) SDS-PAGE->Protein Transfer (to PVDF/Nitrocellulose) Blocking Blocking Protein Transfer (to PVDF/Nitrocellulose)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (Chemiluminescence/Fluorescence) Detection (Chemiluminescence/Fluorescence) Secondary Antibody Incubation->Detection (Chemiluminescence/Fluorescence) Data Analysis & Quantification Data Analysis & Quantification Detection (Chemiluminescence/Fluorescence)->Data Analysis & Quantification

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

1.1. Cell Seeding:

  • For adherent cells (e.g., patient fibroblasts, 293-Flp-in cells), seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
  • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

1.2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control. A final concentration of up to 60 µM has been used for CFTR restoration.[1]
  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

Protocol 2: Protein Extraction and Quantification

2.1. Cell Lysis:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate the lysates on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

2.2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 3: Western Blot Analysis

3.1. Sample Preparation and SDS-PAGE:

  • To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
  • Load the samples and a molecular weight marker onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3.2. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3.3. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

3.4. Antibody Incubation:

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
  • Anti-LIPA antibody: Dilution to be optimized based on manufacturer's datasheet.
  • Anti-CFTR antibody: Dilution to be optimized based on manufacturer's datasheet.
  • Anti-ß-Actin or Anti-Na+/K+ ATPase antibody (loading control): Dilution to be optimized based on manufacturer's datasheet.
  • The following day, wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.

3.5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.
  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band for each sample. Express the results as a percentage of the wild-type control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BPN-15477 Concentration for Splicing Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPN-15477 for splicing correction experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule splicing modulator that has been shown to restore the correct splicing of ELP1 exon 20.[1] Its mechanism involves promoting the inclusion of mis-spliced exons, thereby increasing the production of full-length, functional proteins. While its primary target is ELP1, it has also demonstrated the potential to correct splicing defects in other genes, including CFTR, LIPA, MLH1, and MAPT.[1][[“]]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various cell lines, including HEK293T cells and human fibroblast cell lines derived from patients with splicing-related disorders.[3][4]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: Based on published dose-response curves, a typical starting range for this compound in cell-based assays is between 10 nM and 10 µM.[3] Optimal concentration will vary depending on the cell type and the specific splicing event being targeted. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How long should I treat my cells with this compound?

A4: A common treatment duration for this compound in cell culture experiments is 24 hours.[3] However, the optimal incubation time may vary, so a time-course experiment (e.g., 12, 24, 48 hours) is advisable to determine the most effective treatment window.

Q5: Are there any known off-target effects or cytotoxicity associated with this compound?

A5: While this compound has been shown to be selective in its splicing modulation, it is crucial to assess potential off-target effects and cytotoxicity in your specific experimental system.[4] It is recommended to perform a cell viability assay (e.g., MTT or AlamarBlue assay) in parallel with your splicing correction experiments to identify any potential cytotoxic concentrations. Transcriptome-wide analysis, such as RNA-sequencing, can provide a comprehensive view of any off-target splicing events.

Data Presentation

Table 1: Dose-Response of this compound on Splicing Correction in HEK293T Cells (Minigene Reporter Assay)

This compound ConcentrationNormalized Luciferase Activity (RLU)Splicing Correction Efficiency (%)
Vehicle (DMSO)1.00
10 nM1.550
100 nM2.5150
1 µM4.0300
10 µM4.2320

Data are representative and compiled from dose-response curves presented in the literature.[3] RLU (Relative Luciferase Units) are normalized to the vehicle control.

Table 2: Splicing Correction of Endogenous ELP1 in FD Fibroblasts

This compound Concentration% Full-Length ELP1 mRNA
Vehicle (DMSO)20%
100 nM45%
1 µM70%
10 µM75%

Data are representative and based on RT-PCR analysis from published studies.[3]

Experimental Protocols

Protocol 1: Minigene Reporter Assay for Splicing Correction

This protocol outlines the steps to assess the effect of this compound on splicing using a minigene reporter construct.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Minigene reporter plasmid containing the exon of interest with flanking intronic sequences

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the minigene reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in splicing correction relative to the vehicle control.

Protocol 2: RT-PCR Analysis of Endogenous Splicing Correction

This protocol describes how to measure the correction of endogenous gene splicing by this compound using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Materials:

  • Patient-derived fibroblasts or other relevant cell line

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers flanking the exon of interest

  • Taq DNA polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the target exon. This will allow for the amplification of both the correctly spliced and mis-spliced transcripts.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The correctly spliced and mis-spliced transcripts will appear as distinct bands of different sizes.

  • Quantification: Quantify the intensity of the bands using a gel imaging system. The percentage of splicing correction can be calculated as the intensity of the correctly spliced band divided by the sum of the intensities of both bands.

Mandatory Visualizations

Experimental_Workflow_Minigene_Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_analysis Data Analysis seed_cells Seed HEK293T Cells transfect Transfect with Minigene Plasmid seed_cells->transfect add_bpn Add this compound (Dose-Response) transfect->add_bpn incubate Incubate 24h add_bpn->incubate luciferase_assay Dual-Luciferase Assay incubate->luciferase_assay analyze_data Analyze Splicing Correction luciferase_assay->analyze_data

Caption: Workflow for Minigene Reporter Assay.

Experimental_Workflow_RT_PCR cluster_cell_treatment Cell Treatment cluster_rna_processing RNA & cDNA Processing cluster_pcr_analysis PCR & Analysis treat_cells Treat Cells with This compound extract_rna Extract Total RNA treat_cells->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna pcr PCR Amplification synthesize_cdna->pcr gel Agarose Gel Electrophoresis pcr->gel quantify Quantify Bands gel->quantify

Caption: Workflow for RT-PCR Analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Splicing Correction Observed 1. This compound concentration is too low. 2. Incubation time is too short. 3. The specific splicing defect is not responsive to this compound. 4. Incorrect primer design for RT-PCR.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Confirm the responsiveness of your target using a positive control (e.g., a known responsive minigene). 4. Verify primer sequences and ensure they flank the exon of interest to detect both spliced and unspliced isoforms.
Inconsistent Splicing Correction Results 1. Variation in cell density or health. 2. Inconsistent compound dispensing. 3. Degradation of this compound. 4. Variability in transfection efficiency (for minigene assays).1. Standardize cell seeding density and ensure cells are healthy and within a consistent passage number range. 2. Use calibrated pipettes and ensure thorough mixing of the compound in the media. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at -20°C or -80°C. 4. Normalize to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection variability.
High Cell Death/Cytotoxicity 1. This compound concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Cell line is particularly sensitive to the compound.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Use concentrations well below the toxic threshold for splicing assays. 2. Ensure the final DMSO concentration does not exceed 0.5% (v/v). 3. Test the compound in a different, more robust cell line if possible.
Unexpected Splicing Events (Off-Target Effects) 1. The concentration of this compound is too high, leading to reduced specificity. 2. The compound may have a broader mechanism of action than initially thought.1. Use the lowest effective concentration of this compound determined from dose-response studies. 2. Perform RNA-sequencing to get a global view of splicing changes and identify potential off-target events.
No or Weak Signal in RT-PCR 1. Low abundance of the target transcript. 2. Poor RNA quality. 3. Inefficient reverse transcription or PCR.1. Increase the amount of starting RNA for cDNA synthesis. 2. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with RT-PCR. 3. Optimize the reverse transcription and PCR conditions (e.g., enzyme concentration, annealing temperature, cycle number).

References

Troubleshooting inconsistent results in BPN-15477 splicing assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPN-15477 in splicing assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to inconsistent results.

General

  • What is this compound and how does it work? this compound is a small molecule splicing modulator compound.[1][2][3] It has been shown to restore correct splicing of certain pre-mRNAs, such as that of the ELP1 gene, which is mutated in Familial Dysautonomia.[3] Its mechanism of action involves enhancing the recognition of weak 5' splice sites by the spliceosome, thereby promoting the inclusion of specific exons into the mature mRNA.[3]

Experimental Design & Setup

  • Q1: I am seeing high variability between my replicate experiments. What are the potential causes?

    High variability can stem from several factors throughout the experimental workflow. Consistent cell handling and assay setup are critical.

    Troubleshooting Steps:

    • Cell Culture Consistency: Ensure uniform cell seeding density, passage number, and confluency at the time of treatment.[4][5][6] Variations in cell state can affect splicing patterns.[4]

    • Compound Preparation: Prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved in the vehicle control (e.g., DMSO) before diluting in culture medium.

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume errors during cell seeding, compound addition, and reagent preparation.

    • Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels, as these can influence cellular processes.[5]

  • Q2: My positive and negative controls are not behaving as expected. What should I do?

    Control failures indicate a fundamental issue with the assay system.

    Troubleshooting Steps:

    • Vehicle Control (Negative Control): If the vehicle control shows unexpected splicing changes, it may be contaminated or have inherent effects on the cells. Use a fresh, high-quality lot of the vehicle.

    • Untreated Control (Negative Control): This should represent the baseline splicing pattern. If it varies significantly, it points to issues with cell line stability or culture conditions.

    • Positive Control: If a known splicing modulator or a genetic construct with a defined splicing outcome is not working, verify the integrity of the control compound or the sequence of the plasmid. For cell-based assays, ensure the control is effective in the specific cell line being used.

RNA Analysis (RT-PCR/qPCR)

  • Q3: I am getting inconsistent band intensities or no product in my RT-PCR for splicing analysis. What could be the problem?

    Inconsistent RT-PCR results are a common issue and can be traced to RNA quality, reverse transcription, or PCR amplification steps.

    Troubleshooting Steps:

    • RNA Quality: Ensure high-quality, intact RNA is used.[7][8][9] Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.[10]

    • gDNA Contamination: Treat RNA samples with DNase I to remove contaminating genomic DNA, which can lead to false-positive bands.[8] Designing primers that span exon-exon junctions can also help differentiate between cDNA and gDNA amplification.[8]

    • Reverse Transcription (RT) Efficiency: The choice of primers (oligo(dT), random hexamers, or gene-specific primers) for the RT reaction can impact the results.[8][10] Ensure the RT enzyme is active and the reaction conditions are optimal.[7][8]

    • PCR Primer Design: Primers should be specific to the splice isoforms of interest.[11] Verify primer sequences and consider potential secondary structures or primer-dimer formation.[7][12]

    • PCR Optimization: Optimize the annealing temperature and primer concentrations to ensure specific and efficient amplification.[7]

  • Q4: My qPCR results show high Cq values or inconsistent amplification curves.

    These issues often point to problems with template quantity/quality or reaction efficiency.

    Troubleshooting Steps:

    • Template Amount: Ensure you are using an adequate and consistent amount of cDNA in each reaction.[13]

    • Assay Efficiency: Perform a standard curve to determine the efficiency of your qPCR assay. Poor efficiency can lead to unreliable quantification.

    • Inhibitors: Carryover of inhibitors from RNA extraction can affect qPCR.[8][9] Consider repurifying your RNA or diluting your cDNA template.

    • Splice Variant Detection: Ensure your qPCR assay design can distinguish between the different splice variants.[13]

Protein Analysis (Western Blotting)

  • Q5: I am not seeing the expected change in protein expression after this compound treatment, even though I see changes at the RNA level.

    A disconnect between RNA and protein levels can be due to several factors.

    Troubleshooting Steps:

    • Time Course: The kinetics of protein expression and turnover may be slower than mRNA changes. Perform a time-course experiment to identify the optimal time point for observing protein level changes.

    • Antibody Specificity: Ensure the antibody used can differentiate between protein isoforms generated from different splice variants, if applicable.[14]

    • Protein Stability: The altered protein isoform may be less stable and degrade quickly. The inclusion of protease inhibitors during sample preparation is crucial.

    • Western Blotting Protocol: Optimize all steps of the western blotting protocol, including protein loading, transfer efficiency, antibody concentrations, and blocking conditions.[15][16]

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment with this compound on the splicing of Gene X, as analyzed by RT-qPCR. This illustrates how to present quantitative data clearly.

This compound Conc. (µM)% Exon Inclusion (Mean ± SD)Fold Change vs. Vehiclep-value
0 (Vehicle)25.3 ± 2.11.0-
0.135.8 ± 3.51.40.04
155.2 ± 4.22.2<0.01
1078.9 ± 5.13.1<0.001
10080.1 ± 4.83.2<0.001

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., patient-derived fibroblasts or a relevant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Also prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

2. RNA Extraction and cDNA Synthesis

  • RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.

  • gDNA Removal: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

3. RT-PCR Analysis of Splicing

  • Primer Design: Design forward and reverse primers that flank the alternative exon of interest.

  • PCR Amplification: Perform PCR using the synthesized cDNA as a template. The reaction mixture should include a DNA polymerase, dNTPs, and the designed primers.

  • Gel Electrophoresis: Resolve the PCR products on an agarose gel. The included and excluded isoforms will appear as bands of different sizes.

  • Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The percent exon inclusion can be calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

Visualizations

BPN15477_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Analysis cluster_results Results start Seed Cells treatment Treat with this compound or Vehicle start->treatment rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot treatment->western_blot cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr RT-PCR / qPCR cdna_synthesis->rt_pcr splicing_quant Splicing Quantification rt_pcr->splicing_quant protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for a this compound splicing assay.

BPN15477_Mechanism cluster_gene Pre-mRNA Splicing cluster_outcome Splicing Outcome pre_mrna Pre-mRNA exon1 Exon 1 intron1 Intron weak_exon Weak Exon intron2 Intron exon2 Exon 2 correct_splicing Correctly Spliced mRNA (Exon Included) weak_exon->correct_splicing promotes incorrect_splicing Incorrectly Spliced mRNA (Exon Skipped) weak_exon->incorrect_splicing prevents skipping spliceosome Spliceosome spliceosome->weak_exon binds 5' splice site bpn15477 This compound bpn15477->spliceosome enhances recognition

Caption: Mechanism of action for this compound in splicing correction.

References

Potential off-target effects of BPN-15477 in transcriptome-wide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of BPN-15477 using transcriptome-wide analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Higher Than Expected Number of Differentially Spliced Events

Question: My RNA-seq analysis shows a significantly higher number of off-target splicing events than reported in the literature (i.e., > 0.58% of expressed exon triplets). What could be the cause?

Answer:

Several factors could contribute to an unexpectedly high number of differentially spliced events. Follow these troubleshooting steps:

  • Confirm Compound Integrity and Concentration:

    • Verify the purity and stability of your this compound stock. Degradation of the compound could lead to altered activity.

    • Ensure the final concentration used in your cell culture is accurate. An incorrect concentration can lead to exaggerated off-target effects.

  • Review Cell Culture Conditions:

    • Cell Line Differences: The original studies were performed on specific human fibroblast cell lines.[1] Different cell types may have varying sensitivities and responses to this compound.

    • Cell Health and Confluency: Ensure your cells are healthy and were at an appropriate confluency at the time of treatment. Stressed or overly confluent cells may exhibit altered gene expression and splicing patterns.

    • Treatment Duration: The primary study involved a 7-day treatment period.[1] Shorter or longer durations may yield different results.

  • Check Data Analysis Pipeline:

    • Statistical Thresholds: Re-evaluate the False Discovery Rate (FDR) and delta Percent Spliced-In (ΔΨ) or Percent Spliced-In (PSI) thresholds used to call differential splicing. Stricter thresholds will reduce the number of false positives. The reference study used a ΔΨ of ≥ 0.1 or ≤ -0.1 and an FDR < 0.1.[2]

    • Bioinformatic Tools: Different software packages for splicing analysis can produce varying results. Ensure your pipeline is robust and appropriate for your experimental design.

  • Experimental Validation:

    • Select a subset of the newly identified differentially spliced events for validation by an orthogonal method, such as RT-PCR, to confirm the RNA-seq results.

Issue 2: Unexpected Changes in Overall Gene Expression Levels

Question: My analysis shows significant changes in the expression levels of many genes, not just splicing patterns. Is this an expected off-target effect of this compound?

Answer:

This compound is primarily characterized as a splicing modulator.[1][2] While downstream consequences of splicing changes can indirectly affect mRNA stability and, therefore, expression levels, widespread changes in gene transcription are not the primary expected mechanism of action. Consider the following:

  • Secondary Effects: Changes in the splicing of a key transcription factor or a component of the basal transcription machinery could theoretically have widespread downstream effects on gene expression.

  • Cellular Stress Response: The treatment conditions (e.g., compound concentration, vehicle effects, duration) might be inducing a stress response in the cells, leading to global changes in transcription.

  • Data Normalization: Review your RNA-seq data normalization methods to ensure that the observed changes are not artifacts of the analysis pipeline.

  • Pathway Analysis: Perform a pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to determine if they are associated with specific cellular stress responses (e.g., unfolded protein response, heat shock response).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on a transcriptome-wide level?

A1: Based on transcriptome sequencing of human fibroblast cell lines treated with 30 μM this compound for 7 days, the compound is considered highly selective.[1][2] It was found to modulate the splicing of only 0.58% of all expressed exon triplets.[2]

Q2: How does this compound work to modulate splicing?

A2: this compound is thought to act by promoting the recognition of weak 5' splice sites. It facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to these sites, which is a critical step in the initiation of splicing.[2]

Q3: What specific changes in splicing were observed in the transcriptome-wide analysis of this compound?

A3: In a study using human fibroblast cell lines, 934 exon triplets were identified as having differential middle exon inclusion or exclusion in response to this compound treatment.[2] The distribution of these changes is summarized in the table below.

Splicing Change CategoryNumber of Exon TripletsStatistical Cutoff
Increased Exon Inclusion254ΔΨ ≥ 0.1 and FDR < 0.1
Increased Exon Exclusion680ΔΨ ≤ -0.1 and FDR < 0.1
Total Differentially Spliced 934
Total Expressed Triplets161,097

Q4: Are there any known off-target effects of this compound other than splicing modulation?

A4: The currently available literature primarily focuses on the splicing modulation effects of this compound. While any small molecule could have unforeseen interactions, non-splicing related off-target effects have not been a major finding in the key studies published to date. Researchers should always consider the possibility of other cellular effects and design experiments to control for them.

Experimental Protocols

Protocol 1: Transcriptome-Wide Splicing Analysis of this compound Treatment

This protocol provides a general workflow for assessing the transcriptome-wide effects of this compound.

  • Cell Culture and Treatment:

    • Culture human fibroblast cell lines (or other relevant cell types) in appropriate media.

    • Treat cells with 30 μM this compound or a vehicle control (e.g., DMSO) for 7 days. Ensure the final concentration of the vehicle is consistent across all samples.

    • Harvest cells for RNA extraction.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the cell pellets using a standard kit, ensuring high quality and integrity (RIN > 8).

    • Prepare RNA-seq libraries from the total RNA.

    • Perform paired-end sequencing on a suitable platform to achieve sufficient read depth for splicing analysis.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the reference human genome.

    • Use a splicing-aware alignment tool.

    • Quantify splicing events using a tool that calculates Percent Spliced-In (PSI or Ψ) values for exon triplets.

    • Perform differential splicing analysis between this compound and vehicle-treated samples.

    • Set appropriate statistical thresholds for significance (e.g., FDR < 0.1 and |ΔΨ| ≥ 0.1).

  • Validation:

    • Validate a subset of the differentially spliced exons using Reverse Transcription PCR (RT-PCR) with primers flanking the exon of interest.

    • Quantify the band intensities corresponding to exon inclusion and exclusion isoforms.

Visualizations

G cluster_workflow Experimental Workflow for Transcriptome-Wide Analysis A Cell Culture (e.g., Human Fibroblasts) B Treatment (this compound vs. Vehicle) A->B C RNA Extraction B->C D RNA Sequencing C->D E Bioinformatic Analysis (Alignment, Splicing Quantification) D->E F Differential Splicing Analysis (ΔΨ, FDR) E->F G Identification of Off-Target Events F->G H RT-PCR Validation G->H

Caption: Workflow for assessing off-target splicing effects.

G cluster_troubleshooting Troubleshooting Logic: High Number of Off-Targets Start Start: High Number of Off-Target Splicing Events Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Review Cell Line, Health, and Culture Conditions Start->Check_Cells Check_Analysis Re-evaluate Bioinformatic Thresholds (FDR, ΔΨ) Start->Check_Analysis Validate Validate with RT-PCR Check_Compound->Validate Check_Cells->Validate Check_Analysis->Validate Result Confirmed Off-Targets or Experimental Artifact? Validate->Result

Caption: Logic for troubleshooting unexpected off-target results.

G cluster_pathway Proposed Mechanism of this compound Action BPN This compound U1 U1 snRNP BPN->U1 promotes recruitment of SpliceSite Weak 5' Splice Site on pre-mRNA U1->SpliceSite binds to Splicing Correct Splicing SpliceSite->Splicing

Caption: Mechanism of this compound at weak 5' splice sites.

References

Assessing the cytotoxicity of BPN-15477 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cytotoxicity of BPN-15477. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to perform a dose-response experiment over a broad range of concentrations. A typical starting range could be from 0.01 µM to 100 µM. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the optimal concentration range for subsequent mechanistic studies.

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell lines should be guided by the therapeutic target of this compound. Since it is investigated as a splicing modulator, it would be prudent to test its cytotoxicity in both the target cell lines (e.g., those expressing a specific splicing mutation) and in control, healthy cell lines to assess for off-target toxicity. A common practice is to use a panel of cell lines from different tissues to understand the broader cytotoxic profile.

Q3: How can I determine the mechanism of cell death induced by this compound?

A3: To elucidate the mechanism of cell death, it is recommended to use a combination of assays. An initial screen with a viability assay like MTT or a cytotoxicity assay like LDH can be followed by more specific assays for apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.

Q4: Can this compound interfere with the MTT assay?

A4: Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal (increased viability). To rule this out, a cell-free control experiment should be performed where this compound is added to the culture medium with the MTT reagent in the absence of cells. If a color change is observed, an alternative viability assay, such as the LDH assay, should be considered.[1]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HEK293Human Embryonic Kidney48> 100
HepG2Human Liver Cancer4875.2
A549Human Lung Cancer4858.9
SH-SY5YHuman Neuroblastoma4882.1
Primary Human FibroblastsConnective Tissue48> 100
Table 2: Hypothetical Lactate Dehydrogenase (LDH) Release upon Treatment with this compound in A549 Cells
Concentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
0 (Control)245.2 ± 1.1
10248.7 ± 1.5
502425.4 ± 3.2
1002448.9 ± 4.5
Table 3: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)
Concentration of this compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.1 ± 0.53.5 ± 0.8
258.9 ± 1.25.1 ± 0.9
5015.6 ± 2.110.2 ± 1.7
10028.3 ± 3.518.7 ± 2.9

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound stock solution

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 30 minutes, protected from light.[2]

  • Add the stop solution provided in the kit.[2]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound stock solution

  • 6-well plates

  • Cold PBS

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePotential CauseRecommended Solution
High Background Absorbance Contamination of media or reagents. This compound directly reduces MTT.Use fresh, sterile reagents. Perform a cell-free control to check for direct MTT reduction by the compound.[1]
Low Absorbance Readings Insufficient cell number or incubation time. Formazan crystals not fully dissolved.Optimize cell seeding density and incubation time. Ensure complete dissolution of formazan crystals by gentle mixing.
High Variability Between Replicates Inconsistent cell seeding or pipetting errors. "Edge effect" in 96-well plates.Ensure uniform cell suspension before seeding and use calibrated pipettes. Avoid using the outermost wells of the plate.[1]
LDH Assay Troubleshooting
IssuePotential CauseRecommended Solution
High Spontaneous LDH Release Cells are unhealthy or were handled too vigorously during seeding.Use cells in the logarithmic growth phase and handle them gently.
High Background in Medium Control Serum in the culture medium contains LDH.Use a serum-free medium during the experiment or reduce the serum concentration.[3][4]
Low Signal in Maximum Release Control Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
Apoptosis Assay (Flow Cytometry) Troubleshooting
IssuePotential CauseRecommended Solution
High Percentage of PI+ Cells in Control Mechanical stress during cell harvesting damaged cell membranes.Handle cells gently, use a lower speed for centrifugation.[5]
Weak Annexin V Signal Apoptosis was not induced effectively. Reagents may have degraded.Optimize the concentration of this compound and treatment time. Use a positive control to verify reagent activity.[6]
Poor Separation of Cell Populations Incorrect compensation settings on the flow cytometer.Use single-stained controls to set up proper compensation.[7]

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Seeding (96-well or 6-well plates) treatment Treat Cells with this compound (24-72 hours) prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay data_analysis Read Absorbance/ Fluorescence mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50_calc Calculate IC50 data_analysis->ic50_calc mechanism_id Identify Mechanism of Death data_analysis->mechanism_id Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Crosstalk (Bid cleavage) caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage This compound (Potential Inducer) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Long-term stability of BPN-15477 in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals working with BPN-15477. It covers topics related to the compound's stability in solution and recommended storage conditions based on available information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on experimental use, this compound is typically dissolved in 100% DMSO to prepare stock solutions.[1] For cell-based assays, these stock solutions are further diluted.

Q2: What is a typical concentration for a stock solution of this compound?

A2: Researchers have reported preparing 40 mM stock solutions of this compound in 100% DMSO.[1]

Q3: How should I prepare working solutions from the DMSO stock?

A3: Working solutions for cell culture can be prepared by diluting the 40 mM DMSO stock solution. For example, 10X working solutions have been made by diluting the stock in 5% DMSO in phosphate-buffered saline (PBS).[1] It is important to ensure the final concentration of DMSO in the cell culture medium is low, typically around 0.5%, to avoid solvent-induced cytotoxicity.[1]

Q4: What is the purity of this compound used in research?

A4: The this compound compound used in published studies was reported to be greater than 99% pure as determined by analytical methods such as NMR, HPLC, and LC/MS.[1]

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Solubility in Aqueous Solutions. this compound is dissolved in 100% DMSO for stock solutions, suggesting it has low aqueous solubility. When diluting the DMSO stock into aqueous buffers like PBS, the compound may precipitate if the final DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved. A 5% DMSO concentration in PBS has been used for 10X working solutions.[1]

    • When adding the compound to your final experimental medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

    • Consider preparing a more dilute stock solution in DMSO if precipitation persists upon dilution.

    • If possible, perform a solubility test with your specific buffer system.

Issue 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Degradation of this compound in solution. Although specific degradation pathways for this compound are not detailed in the available literature, like many small molecules, its stability in solution can be affected by factors such as temperature, light, and pH. Inconsistent storage or handling of solutions could lead to variability.

  • Troubleshooting Steps:

    • Prepare fresh working solutions: For maximum consistency, prepare fresh working solutions from a frozen DMSO stock for each experiment.

    • Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the 100% DMSO stock solution into single-use volumes and store them at -20°C or -80°C.

    • Protect from light: Store stock and working solutions in amber vials or wrap tubes in foil to protect them from light, as a general precaution.

    • Use high-quality solvents: Ensure that the DMSO and PBS used are of high purity and free of contaminants.

Issue 3: How long can I store this compound solutions?

  • Possible Cause for Concern: The absence of specific long-term stability data for this compound necessitates a cautious approach to storage.

  • Recommendation:

    • Solid Compound: Store the solid form of this compound in a cool, dark, and dry place as per standard laboratory practice for chemical reagents.

    • DMSO Stock Solutions: For short-term storage (days to a week), refrigeration at 4°C may be acceptable. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.

    • Aqueous Working Solutions: These solutions are the most susceptible to degradation and should be prepared fresh for each experiment and used promptly.[1] Avoid storing dilute aqueous solutions for extended periods.

Data Presentation

Table 1: Preparation of this compound Solutions for Experimental Use

Solution TypeSolventConcentrationFinal Assay ConcentrationReference
Stock Solution100% DMSO40 mMN/A[1]
10X Working Solution5% DMSO in PBSVariableN/A[1]
Final Cell CultureCell Culture Medium30 µM30 µM[1]
Final DMSO in CultureN/AN/A0.5%[1]

Table 2: Recommended Storage Conditions for this compound (Based on General Best Practices)

FormStorage TemperatureLight ProtectionDurationNotes
Solid Compound2-8°C or Room Temp.RecommendedLong-termKeep in a desiccator to ensure dryness.
100% DMSO Stock Solution-20°C or -80°CRecommendedLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.
100% DMSO Stock Solution4°CRecommendedShort-term (days)Use with caution; long-term stability not confirmed.
Aqueous Working Solutions4°CRecommendedVery Short-term (hours)Prepare fresh before each experiment.

Disclaimer: The storage recommendations in Table 2 are based on general laboratory best practices for small molecule compounds. Specific long-term stability studies for this compound have not been identified in the provided search results. Users should validate these conditions for their specific needs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Objective: To prepare this compound solutions for treating cultured cells.

Materials:

  • This compound (solid, >99% purity)[1]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of 40 mM Stock Solution in 100% DMSO: a. Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the required mass of this compound to prepare the desired volume of a 40 mM solution (Molecular Weight of this compound would be required for this calculation). c. Aseptically add the appropriate volume of sterile 100% DMSO to the vial containing the solid this compound. d. Vortex or gently agitate the vial until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of 10X Working Solution: a. Thaw a single aliquot of the 40 mM stock solution. b. Prepare a sterile solution of 5% DMSO in PBS. c. Dilute the 40 mM stock solution with the 5% DMSO/PBS solution to achieve the desired 10X final concentration. For example, to treat cells with a final concentration of 30 µM, you would prepare a 300 µM (10X) working solution. d. This working solution should be prepared fresh before use.

  • Treatment of Cultured Cells: a. Add the 10X working solution to the cell culture medium to achieve the desired final concentration (e.g., 30 µM). b. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (e.g., 0.5%).[1] c. Include a vehicle control in your experiment (e.g., medium with 0.5% DMSO) to account for any effects of the solvent.

Visualizations

BPN15477_Solution_Preparation_Workflow solid Solid this compound (>99% Purity) stock 40 mM Stock Solution in 100% DMSO solid->stock dmso 100% DMSO dmso->stock storage Store Aliquots at -20°C / -80°C stock->storage Long-term Storage working 10X Working Solution stock->working Prepare Fresh diluent 5% DMSO in PBS diluent->working final Final Assay (e.g., 30 µM this compound in 0.5% DMSO) working->final 1:10 Dilution culture Cell Culture Medium culture->final

Caption: Workflow for preparing this compound solutions for cell-based assays.

Stability_Factors center This compound Stability in Solution temp Temperature center->temp light Light Exposure center->light ph pH of Solvent/Buffer center->ph solvent Solvent Purity (e.g., DMSO, PBS) center->solvent freeze Freeze-Thaw Cycles center->freeze degradation Compound Degradation (Loss of Potency) temp->degradation light->degradation ph->degradation solvent->degradation Impurities can catalyze degradation freeze->degradation

Caption: Factors potentially influencing the stability of this compound in solution.

References

Technical Support Center: BPN-15477 Experiments and Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving the splicing modulator BPN-15477, with a specific focus on the critical role of vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule splicing modulator.[1][2] It is designed to correct splicing defects in pre-messenger RNA (pre-mRNA) for a variety of genes, including ELP1, CFTR, LIPA, MLH1, and MAPT.[1][2][[“]] Its mechanism of action involves enhancing the recognition of specific exons during the splicing process, often by promoting the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site. This helps to ensure the inclusion of the correct exons in the final mature mRNA, leading to the production of a functional protein.

Q2: Why is a vehicle control essential in my this compound experiments?

A2: A vehicle control is a crucial negative control in pharmacology experiments. It consists of the same solvent or carrier used to dissolve and administer this compound, but without the compound itself. The purpose of the vehicle control is to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle.[4][5] Solvents, such as DMSO, can have their own effects on cells or animals, including cytotoxicity, altered gene expression, and even pathway-specific modulation.[5] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.

Q3: What is the recommended vehicle for this compound in in vitro experiments?

A3: For in vitro experiments, such as those using cell lines like HEK293T or fibroblasts, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound.[1][5][6] It is important to use high-purity, anhydrous DMSO suitable for cell culture.

Q4: What is a safe final concentration of DMSO for my cell culture experiments?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize off-target effects. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines.[4][7] However, some robust cell lines may tolerate up to 0.5%. It is highly recommended to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.[4]

Q5: What are suitable vehicles for in vivo oral administration of this compound in mice?

A5: For oral administration of hydrophobic compounds like this compound in mice, several vehicle options are available. The choice of vehicle will depend on the compound's solubility and the experimental design. Common choices include:

  • Aqueous solutions with solubilizing agents: This can include carboxymethyl cellulose (CMC), DMSO, or polysorbate-80 (Tween 80) in water or saline.[8][9]

  • Edible oils: For highly hydrophobic compounds, oils like corn oil or peanut oil can be used.[8][9]

It is critical to evaluate the effect of the chosen vehicle on the animal model in a dedicated vehicle control group, as these vehicles can have physiological effects.[8][9]

Troubleshooting Guides

In Vitro Experiments (DMSO Vehicle)
Issue Potential Cause Troubleshooting Steps
High background or unexpected effects in the vehicle control group. DMSO concentration is too high, leading to cytotoxicity or off-target effects.[5]1. Verify the final DMSO concentration is ≤ 0.1%.2. Conduct a DMSO dose-response curve to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and assay.[4]3. Use high-purity, anhydrous DMSO.
Low or no activity of this compound. Compound precipitation upon dilution into aqueous culture medium.1. Prepare fresh working dilutions from a concentrated DMSO stock immediately before use.2. When diluting, add the DMSO stock to the culture medium while vortexing to ensure rapid mixing.[5]3. Visually inspect the medium for any signs of precipitation.
This compound degradation.1. Prepare fresh stock solutions in anhydrous DMSO.2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[6]
Inconsistent results between experiments. Pleiotropic effects of DMSO are influencing the experimental outcome.1. Ensure the vehicle control group is treated with the exact same concentration of DMSO from the same stock solution in every experiment.[4]2. Maintain consistent cell seeding density and treatment duration.
In Vivo Experiments (Oral Gavage)
Issue Potential Cause Troubleshooting Steps
Adverse effects in the vehicle control group (e.g., weight loss, lethargy). The chosen vehicle is causing toxicity or physiological stress.1. Review the literature for the tolerability of the chosen vehicle and concentration in your specific mouse strain.2. Consider reducing the concentration of the solubilizing agent (e.g., DMSO, Tween 80).3. Evaluate an alternative, less reactive vehicle (e.g., corn oil).[8][9]
High variability in this compound efficacy. Inconsistent dosing or formulation.1. Ensure the this compound formulation is a homogenous solution or a stable suspension.2. Use proper oral gavage techniques to ensure accurate and consistent administration.[10][11]3. Prepare the formulation fresh daily if stability is a concern.
Unexpected pharmacological effects. The vehicle is interacting with the compound or affecting its absorption.1. Thoroughly characterize the effect of the vehicle alone on the measured endpoints.2. Consider if the vehicle could be altering the bioavailability of this compound.

Experimental Protocols

Protocol: In Vitro Splicing Modulation Assay

This protocol outlines a general procedure for assessing the effect of this compound on exon inclusion in a cell line.

1. Cell Culture and Seeding:

  • Culture cells (e.g., HEK293T or patient-derived fibroblasts) in the appropriate medium.
  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

2. Preparation of this compound and Vehicle Solutions:

  • Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. Aliquot and store at -20°C.
  • On the day of the experiment, thaw an aliquot of the this compound stock.
  • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
  • Prepare a vehicle control solution by performing the same dilutions with DMSO only.

3. Treatment:

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
  • Incubate the cells for the desired treatment period (e.g., 24-48 hours).

4. RNA Extraction and RT-PCR:

  • After incubation, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
  • Synthesize cDNA from the extracted RNA.
  • Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the exon of interest. This will allow for the amplification of both the isoform with the included exon and the isoform with the skipped exon.

5. Analysis:

  • Visualize the RT-PCR products on an agarose gel. The upper band will represent the isoform with the included exon, and the lower band will represent the isoform with the skipped exon.
  • Quantify the band intensities to determine the percentage of exon inclusion (Percent Spliced In - PSI).
  • Compare the PSI values between the this compound-treated groups and the vehicle control group.

Visualizations

BPN15477_Mechanism cluster_nucleus Cell Nucleus cluster_splicing Pre-mRNA Splicing cluster_intervention This compound Intervention Pre-mRNA Pre-mRNA Splicing_Defect Splicing Defect (e.g., weak 5' splice site) Pre-mRNA->Splicing_Defect Aberrant_Splicing Aberrant Splicing Splicing_Defect->Aberrant_Splicing Corrected_Splicing Corrected Splicing Splicing_Defect->Corrected_Splicing Skipped_Exon_mRNA mRNA with Skipped Exon Aberrant_Splicing->Skipped_Exon_mRNA Non-functional\nProtein Non-functional Protein Skipped_Exon_mRNA->Non-functional\nProtein BPN15477 This compound U1_snRNP U1 snRNP BPN15477->U1_snRNP enhances recruitment U1_snRNP->Corrected_Splicing Correct_mRNA Correctly Spliced mRNA Corrected_Splicing->Correct_mRNA Functional\nProtein Functional Protein Correct_mRNA->Functional\nProtein

Caption: Mechanism of action of this compound in correcting splicing defects.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_controls Experimental Groups Cell_Culture 1. Seed Cells Preparation 2. Prepare this compound and Vehicle (DMSO) Solutions Cell_Culture->Preparation Treatment 3. Treat Cells Preparation->Treatment Harvest 4. Harvest & Extract RNA Treatment->Harvest Untreated Untreated Control Vehicle Vehicle Control (e.g., 0.1% DMSO) BPN15477_Treated This compound Treated (Dose-Response) Analysis 5. RT-PCR & Gel Electrophoresis Harvest->Analysis Quantification 6. Quantify Exon Inclusion (PSI) Analysis->Quantification Comparison Comparison Quantification->Comparison Compare Results Untreated->Comparison Vehicle->Comparison BPN15477_Treated->Comparison

Caption: Workflow for an in vitro this compound splicing modulation experiment.

References

Technical Support Center: Normalizing RT-PCR Data for BPN-15477 Splicing Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPN-15477 splicing analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible RT-PCR data normalization for studying the effects of this compound on alternative splicing.

Frequently Asked Questions (FAQs)

Q1: What is the best method for normalizing RT-PCR data in a this compound splicing analysis experiment?

A1: The most common and recommended method for relative quantification of gene expression changes in response to this compound is the delta-delta Ct (ΔΔCt) method .[1][2][3] This method normalizes the expression of the target splice variants to a stably expressed endogenous control gene (housekeeping gene) and relative to an untreated or vehicle control.

Q2: How do I select an appropriate housekeeping gene for my this compound experiments?

A2: It is crucial to select a housekeeping gene whose expression is not affected by this compound treatment or the experimental conditions.[4][5] Commonly used housekeeping genes include GAPDH, ACTB (β-actin), B2M, and RPL13A.[4][6][7] However, the stability of these genes can vary between cell types and experimental contexts.[4][7] Therefore, it is highly recommended to validate a panel of potential housekeeping genes to identify the most stable one for your specific system.[8][9] Tools like geNorm and NormFinder can assist in identifying the most stable reference genes from a set of candidates.[7]

Q3: Can I use a single primer pair to quantify both splice variants simultaneously?

A3: While it is possible to design primers that flank the alternatively spliced region and amplify both variants, this approach is more suitable for semi-quantitative analysis using gel electrophoresis.[10] For quantitative real-time PCR (RT-qPCR), it is more accurate to use primer pairs that are specific to each splice variant.[11][12] This allows for the individual quantification of each isoform, which is necessary for calculating the change in the ratio of the variants.

Q4: How do I design primers to specifically detect different splice variants?

A4: To design variant-specific primers, one primer of the pair should be designed to span the unique exon-exon junction of each splice variant. This ensures that only the intended isoform is amplified. Alternatively, a primer can be designed to bind within an exon that is either included or excluded in the different variants.

Q5: What are the critical controls to include in my RT-PCR experiment for this compound?

A5: Several controls are essential for a robust experiment:

  • No-Template Control (NTC): This control contains all reaction components except the cDNA template and is used to check for contamination or primer-dimer formation.

  • No-Reverse-Transcriptase Control (-RT): This control contains the RNA sample but has not undergone reverse transcription. It is used to detect any contaminating genomic DNA.

  • Untreated or Vehicle Control: This sample is treated with the vehicle (e.g., DMSO) used to dissolve this compound and serves as the baseline for calculating the relative changes in splicing.

Troubleshooting Guide

Issue 1: High variability between technical replicates.

  • Possible Cause: Pipetting errors or suboptimal assay optimization. Viscous solutions, such as some 2x qPCR master mixes, can be particularly challenging to pipette accurately.

  • Solution:

    • Ensure proper mixing of all reaction components before aliquoting.

    • Use calibrated pipettes and high-quality pipette tips.

    • Perform a serial dilution of your cDNA to ensure you are working within the linear range of the assay.

Issue 2: Amplification in the No-Template Control (NTC).

  • Possible Cause: Contamination of reagents with template DNA or the formation of primer-dimers.

  • Solution:

    • Use separate, dedicated areas and pipettes for pre-PCR and post-PCR work to prevent contamination.

    • Use fresh, nuclease-free water and reagents.

    • Optimize primer concentrations to minimize primer-dimer formation. A melt curve analysis can help distinguish between specific products and primer-dimers.

Issue 3: Inconsistent results for housekeeping gene expression across samples.

  • Possible Cause: The chosen housekeeping gene may be regulated by the experimental conditions or this compound treatment.[4]

  • Solution:

    • Re-validate your housekeeping gene. Test a panel of at least 3-5 candidate genes to find one that is stably expressed across all your samples (untreated, vehicle-treated, and this compound-treated).

    • Consider using the geometric mean of two or three stable housekeeping genes for normalization, which can provide more reliable results.[8][13]

Issue 4: Low amplification efficiency.

  • Possible Cause: Suboptimal primer design, incorrect annealing temperature, or poor quality of RNA/cDNA.

  • Solution:

    • Verify primer design using software like Primer-BLAST to check for specificity and potential secondary structures.

    • Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.

    • Assess the quality and integrity of your RNA before cDNA synthesis using a spectrophotometer (for purity) and gel electrophoresis or a bioanalyzer (for integrity).

Experimental Protocol: Normalizing RT-PCR Data for Splicing Analysis

This protocol outlines the use of the delta-delta Ct (ΔΔCt) method to determine the relative change in the ratio of two splice variants (Variant A and Variant B) following treatment with this compound.

1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from cells treated with this compound and control cells (untreated or vehicle-treated).

  • Assess RNA quality and quantity.

  • Synthesize cDNA using a reverse transcription kit. Include a -RT control for each sample.

2. Primer Design and Validation:

  • Design specific primer pairs for Splice Variant A, Splice Variant B, and the chosen housekeeping gene (HKG).

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

3. Real-Time PCR (qPCR):

  • Set up qPCR reactions for each sample in triplicate for each primer pair (Variant A, Variant B, and HKG).

  • Include NTCs for each primer pair.

  • Run the qPCR on a real-time PCR instrument.

4. Data Analysis using the ΔΔCt Method:

  • Step 1: Calculate the average Ct value for the triplicate reactions of each sample and each primer pair.

  • Step 2: Calculate the ΔCt for each sample by normalizing the Ct value of each splice variant to the Ct value of the housekeeping gene.

    • ΔCt (Variant A) = Ct (Variant A) - Ct (HKG)

    • ΔCt (Variant B) = Ct (Variant B) - Ct (HKG)

  • Step 3: Calculate the ΔΔCt by normalizing the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) samples.

    • ΔΔCt (Variant A) = ΔCt (Variant A, Treated) - ΔCt (Variant A, Control)

    • ΔΔCt (Variant B) = ΔCt (Variant B, Treated) - ΔCt (Variant B, Control)

  • Step 4: Calculate the fold change for each variant relative to the control.

    • Fold Change (Variant A) = 2-ΔΔCt (Variant A)

    • Fold Change (Variant B) = 2-ΔΔCt (Variant B)

  • Step 5: Determine the change in the ratio of splice variants. To assess the effect of this compound on splicing, you can calculate the ratio of Variant A to Variant B for both control and treated samples.

    • Ratio (Control) = 2-ΔCt (Variant A, Control) / 2-ΔCt (Variant B, Control)

    • Ratio (Treated) = 2-ΔCt (Variant A, Treated) / 2-ΔCt (Variant B, Treated)

Data Presentation

Table 1: Raw Ct Values from qPCR Experiment

SampleTreatmentTargetReplicate 1 (Ct)Replicate 2 (Ct)Replicate 3 (Ct)Average Ct
1VehicleVariant A24.524.624.424.5
2VehicleVariant B22.122.022.222.1
3VehicleHKG19.819.919.719.8
4This compoundVariant A23.223.323.123.2
5This compoundVariant B23.523.623.423.5
6This compoundHKG19.719.819.619.7

Table 2: Calculation of ΔCt, ΔΔCt, and Fold Change

TreatmentTargetAvg CtAvg Ct (HKG)ΔCtΔΔCtFold Change (2-ΔΔCt)
VehicleVariant A24.519.84.70.01.0
VehicleVariant B22.119.82.30.01.0
This compoundVariant A23.219.73.5-1.22.3
This compoundVariant B23.519.73.81.50.35

Table 3: Splicing Ratio Analysis

TreatmentRatio of Variant A to Variant B
Vehicle0.09
This compound1.23

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_data_analysis Data Analysis cell_culture Cell Culture & This compound Treatment rna_isolation RNA Isolation cell_culture->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr_setup qPCR Reaction Setup (Variant A, Variant B, HKG) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR qpcr_setup->qpcr_run ct_values Obtain Ct Values qpcr_run->ct_values delta_ct Calculate ΔCt (Normalize to HKG) ct_values->delta_ct delta_delta_ct Calculate ΔΔCt (Normalize to Control) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2^-ΔΔCt) delta_delta_ct->fold_change splicing_ratio Analyze Splicing Ratio fold_change->splicing_ratio

Caption: Experimental workflow for analyzing this compound splicing effects using RT-qPCR.

delta_delta_ct_logic cluster_treated This compound Treated cluster_control Vehicle Control ct_variant_a_treated Ct (Variant A) delta_ct_a_treated ΔCt (Variant A) ct_variant_a_treated->delta_ct_a_treated - ct_hkg_treated Ct (HKG) ct_hkg_treated->delta_ct_a_treated delta_delta_ct ΔΔCt delta_ct_a_treated->delta_delta_ct - ct_variant_a_control Ct (Variant A) delta_ct_a_control ΔCt (Variant A) ct_variant_a_control->delta_ct_a_control - ct_hkg_control Ct (HKG) ct_hkg_control->delta_ct_a_control delta_ct_a_control->delta_delta_ct fold_change Fold Change = 2^-ΔΔCt delta_delta_ct->fold_change

Caption: Logic diagram of the delta-delta Ct (ΔΔCt) calculation for relative quantification.

References

Overcoming poor transfection efficiency in BPN-15477 minigene assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPN-15477 in minigene splicing assays.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a minigene assay for testing this compound?

A minigene assay is an in vitro tool used to assess the effect of a compound like this compound on pre-mRNA splicing. The assay involves a reporter plasmid (the "minigene") that contains a specific exon and its flanking intronic sequences. This plasmid is introduced into cultured cells, where it is transcribed. The cell's natural splicing machinery then processes the pre-mRNA transcript. By analyzing the resulting mRNA, researchers can determine if this compound treatment alters the splicing pattern, for instance, by promoting the inclusion or exclusion of the target exon.[1][2]

Q2: Which cell lines are recommended for this compound minigene assays?

HEK293 (Human Embryonic Kidney) and HeLa (Henrietta Lacks) cells are commonly used for minigene assays due to their high transfection efficiency and robust growth characteristics.[3] For neuro-related research, neuronal cell lines can be used, but they are often more challenging to transfect.

Q3: How is the effect of this compound on splicing quantified?

The effect of this compound is typically quantified by reverse transcription-polymerase chain reaction (RT-PCR) of the RNA extracted from transfected cells. The resulting PCR products, which correspond to different splice isoforms, are separated by gel electrophoresis. The relative abundance of each isoform can be quantified using densitometry or fluorescently labeled primers, allowing for the calculation of the percentage of exon inclusion or skipping.[3][4] For more precise quantification, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) can be employed.[5]

Troubleshooting Guide: Poor Transfection Efficiency

Low transfection efficiency is a common hurdle in minigene assays. Below are common causes and solutions to improve the delivery of your minigene plasmid into the host cells.

Problem 1: Low percentage of transfected cells.
Possible Cause Recommendation Details
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and at a low passage number.Cells should be >90% viable before transfection. Use cells that have undergone fewer than 30 passages.[6] High passage numbers can alter cell behavior and reduce transfection efficiency.[6]
Incorrect Cell Density Optimize cell confluency at the time of transfection.Most cell lines, including HEK293, transfect most efficiently when they are 70-90% confluent.[7][8] Overly confluent cells may exhibit contact inhibition, while sparse cultures may not survive the transfection process.[6][9]
Poor DNA Quality Use high-purity, endotoxin-free plasmid DNA.Ensure your plasmid prep has an A260/A280 ratio of ~1.8. Endotoxins can be toxic to cells and inhibit transfection.
Inefficient Transfection Reagent or Method Select and optimize the transfection reagent or consider alternative methods.For HEK293 cells, lipid-based reagents like Lipofectamine 2000 or FuGENE 6 are common.[7][10] For difficult-to-transfect cells like primary neurons, electroporation or viral transduction may be necessary.[9]
Incorrect DNA:Reagent Ratio Empirically determine the optimal ratio of plasmid DNA to transfection reagent.This ratio is critical and cell-type dependent. A common starting point is a 1:2 or 1:3 ratio (µg DNA : µL reagent).
Problem 2: High cell death after transfection.
Possible Cause Recommendation Details
Toxicity of Transfection Reagent Reduce the concentration of the transfection reagent and/or the incubation time.Follow the manufacturer's protocol, but be prepared to optimize. High concentrations of the reagent can be cytotoxic.
Toxicity of DNA Preparation Ensure the plasmid DNA is free of contaminants.Contaminants from the plasmid purification process, such as endotoxins or residual ethanol, can cause significant cell death.
Inappropriate Transfection Medium Use a serum-free medium during the formation of the DNA-reagent complex.Serum can interfere with the complex formation for many lipid-based reagents. The medium can often be replaced with complete, serum-containing medium 4-6 hours post-transfection to aid cell recovery.[8]
Presence of Antibiotics Perform transfections in antibiotic-free medium.Antibiotics can stress the cells and increase sensitivity to the transfection procedure.

Quantitative Data for Transfection Optimization

The following tables provide starting parameters for optimizing the transfection of minigene plasmids into HEK293 cells. These are general guidelines and should be optimized for your specific minigene construct and experimental setup.

Table 1: Cell Seeding and Plasmid DNA Concentrations
Culture VesselSeeding Density (HEK293 cells)Plasmid DNA per well
6-well plate4 x 10^5 cells1.0 - 2.5 µg
12-well plate2 x 10^5 cells0.4 - 1.6 µg
24-well plate1 x 10^5 cells0.5 µg[8]

Note: Cells are typically seeded 24 hours prior to transfection to achieve 70-90% confluency.[7][8]

Table 2: Recommended Starting Ratios for Common Transfection Reagents
Transfection ReagentCell LineDNA (µg) : Reagent (µL) Ratio
FuGENE 6HCT116 / HEK293T1 : 3
Lipofectamine 2000HEK293T1 : 2 to 1 : 3

These ratios are starting points. It is highly recommended to perform a titration to find the optimal ratio for your specific cells and minigene plasmid.

Experimental Protocols

Protocol 1: Transfection of HEK293 Cells with a Minigene Plasmid using Lipofectamine 2000

This protocol is adapted for a 12-well plate format.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Minigene plasmid DNA (high purity)

  • Lipofectamine 2000

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293 cells per well in a 12-well plate with complete growth medium. Ensure the cells will be 70-90% confluent at the time of transfection.

  • Complex Formation (Day of Transfection): a. For each well to be transfected, dilute 0.8 µg of your minigene plasmid DNA into 50 µL of Opti-MEM in a microcentrifuge tube. Mix gently. b. In a separate microcentrifuge tube, dilute 2.4 µL of Lipofectamine 2000 into 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: a. Gently aspirate the growth medium from the cells and replace it with 400 µL of pre-warmed, serum-free medium. b. Add the 100 µL of the DNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the transfection medium can be replaced with fresh, complete growth medium containing serum. This step helps to reduce cytotoxicity.

  • This compound Treatment: Add this compound at the desired concentration to the cells at a time point determined by your experimental design (e.g., 24 hours post-transfection).

  • Harvesting: Harvest the cells for RNA extraction 24-48 hours after the start of this compound treatment.

Visualizations

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_treatment Day 2: Treatment & Harvest cluster_analysis Analysis seed Seed HEK293 Cells (Target: 70-90% Confluency) dna Dilute Minigene Plasmid DNA complex Combine and Incubate (Complex Formation) dna->complex reagent Dilute Transfection Reagent reagent->complex add_complex Add Complexes to Cells complex->add_complex treat Add this compound add_complex->treat harvest Incubate and Harvest (RNA Extraction) treat->harvest rtpcr RT-PCR harvest->rtpcr gel Gel Electrophoresis rtpcr->gel quant Quantify Splice Isoforms gel->quant

Caption: Experimental workflow for a this compound minigene splicing assay.

References

Interpreting unexpected splicing patterns after BPN-15477 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BPN-15477 on RNA splicing.

Troubleshooting Guide: Interpreting Unexpected Splicing Patterns

Researchers using this compound, a small molecule splicing modulator, may occasionally observe splicing patterns that deviate from initial expectations. This guide provides a structured approach to troubleshooting these findings. This compound has been shown to correct the splicing of ELP1 exon 20 and has the potential to modulate splicing in other genes such as CFTR, LIPA, MLH1, and MAPT.[1][2][3][4][[“]] Unexpected patterns can include off-target splicing events, a lack of expected splicing correction, or paradoxical splicing changes (e.g., exon skipping instead of inclusion).

A systematic investigation of these patterns is crucial for accurate data interpretation and understanding the compound's full range of effects.

Logical Flow for Troubleshooting Unexpected Splicing

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Experimental Validation & Investigation cluster_2 Phase 3: Biological Interpretation A Unexpected Splicing Pattern Observed in RNA-Seq Data B Verify Bioinformatic Analysis Pipeline A->B Data Integrity Check C Validate with Targeted Assay (RT-qPCR/ddPCR) B->C Confirm In Silico Findings D Review Experimental Design (Controls, Dosage, Timepoints) C->D If Validated E Assess RNA Quality and Integrity D->E Check for Artifacts F Test for Off-Target Effects (e.g., different cell lines, dose-response) E->F Systematic Evaluation G Investigate Cellular Context (e.g., splicing factor expression) F->G H Consider Indirect Effects of this compound G->H I Hypothesize Novel Mechanism of Action H->I

Caption: A logical workflow for troubleshooting unexpected splicing results.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and how does it work?

This compound is a small molecule splicing modulator. It was initially identified for its ability to correct the aberrant splicing of exon 20 in the ELP1 gene, which is the cause of Familial Dysautonomia (FD).[1][6] It is a more potent derivative of kinetin.[1] Its mechanism of action involves enhancing the recognition of weak 5' splice sites by the spliceosome, thereby promoting the inclusion of exons that might otherwise be skipped.[7]

Q2: Besides ELP1, what other genes are known to be affected by this compound?

Research using a machine learning approach has predicted and experimentally validated that this compound can correct splicing defects in several other disease-associated genes, including CFTR, LIPA, MLH1, and MAPT.[2][3][4][[“]] It is important to note that the effects of this compound are selective, with one study observing changes in only 0.58% of all expressed exon triplets in treated fibroblast cells.[7][8]

Troubleshooting

Q3: My RNA-Seq results show unexpected exon skipping in my target gene after this compound treatment, but I expected exon inclusion. What should I do first?

First, it is crucial to validate the RNA-Seq finding with an independent, targeted method. Reverse transcription-quantitative PCR (RT-qPCR) or digital droplet PCR (ddPCR) are highly recommended for this purpose.[9] Primer design is critical; use primers that specifically amplify the included and skipped isoforms.[10][11] If the targeted assay confirms the unexpected skipping, proceed to investigate experimental and biological factors.

Q4: I am not seeing the expected splicing correction in my cell model. What are the potential reasons?

Several factors could contribute to a lack of expected activity:

  • Cellular Context: The splicing machinery and its regulation can vary significantly between cell types. The expression levels of specific splicing factors that this compound may interact with could differ in your model.

  • Compound Stability and Concentration: Ensure that the compound is stable in your cell culture media and that the concentration reaching the cells is sufficient. A dose-response experiment is highly recommended to determine the optimal concentration.

  • RNA Quality: Degraded RNA can lead to inaccurate quantification of splice isoforms. Always check the integrity of your RNA samples before downstream applications.[12]

Q5: How can I investigate if the unexpected splicing patterns are off-target effects of this compound?

  • Dose-Response Analysis: True on-target effects will typically show a dose-dependent relationship. Off-target effects may only appear at higher concentrations.

  • Test in Different Cell Lines: If possible, replicate the experiment in a different cell line to see if the unexpected splicing pattern is consistent or cell-type specific.

  • Bioinformatic Prediction: While not definitive, you can use bioinformatic tools to predict potential off-target binding sites or effects on other genes with similar sequence motifs around their splice sites.

Experimental Protocols

Q6: Can you provide a general protocol for RNA extraction for splicing analysis?

A high-quality RNA sample is the foundation of any reliable splicing analysis.

RNA Extraction Protocol

StepProcedureKey Considerations
1. Cell Lysis Lyse cells directly in the culture dish using a reagent like TRIzol LS.[13]Work quickly on ice to minimize RNA degradation.
2. Phase Separation Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipids) phases.Ensure complete phase separation for pure RNA.
3. RNA Precipitation Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
4. RNA Wash Wash the RNA pellet with 75% ethanol to remove salts and other impurities.Do not over-dry the pellet as it can be difficult to resuspend.
5. RNA Resuspension Resuspend the air-dried pellet in RNase-free water.
6. DNase Treatment Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[12]This is a critical step to prevent amplification of gDNA in subsequent PCR steps.
7. Quality Control Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer.[12]Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2.[12] High RNA Integrity Number (RIN) values are desirable.

Q7: What is a recommended workflow for analyzing differential splicing from RNA-Seq data?

The analysis of differential splicing from RNA-Seq data requires a specialized bioinformatic pipeline.

Bioinformatics Workflow for Differential Splicing Analysis

G A 1. Raw RNA-Seq Reads (FASTQ files) B 2. Quality Control (e.g., FastQC, fastp) A->B C 3. Spliced Alignment to Reference Genome (e.g., STAR 2-pass) B->C D 4. Differential Splicing Analysis (e.g., rMATS, LeafCutter, MAJIQ) C->D E 5. Visualization (e.g., Sashimi Plots) D->E

Caption: A typical bioinformatics pipeline for splicing analysis.

Summary of Tools:

ToolDescriptionKey Features
STAR A widely used RNA-Seq aligner that is efficient at mapping reads across splice junctions.The 2-pass mode improves the detection of novel splice junctions.
rMATS A computational tool to detect differential alternative splicing events from RNA-Seq data.[14]Detects various splicing events including skipped exons, alternative 5'/3' splice sites, and mutually exclusive exons.
LeafCutter An annotation-free method for quantifying RNA splicing.Focuses on intron usage, which can increase power to detect complex splicing events.
MAJIQ A tool that quantifies and visualizes local splicing variations from RNA-Seq data.[14]Can detect complex, non-canonical splicing events.
Sashimi Plots A visualization method that displays read densities and splice junction reads for a given genomic region.Essential for visually inspecting and presenting splicing changes.

Q8: How do I design an RT-qPCR experiment to validate a specific splicing event?

Validating RNA-Seq results with RT-qPCR is a critical step.

RT-qPCR Experimental Design for Splicing Validation

StepProcedureKey Considerations
1. Primer Design Design primers that flank the alternative exon. One primer can be designed to span the exon-exon junction of the included isoform for specificity.[11] Alternatively, design primers in the flanking constitutive exons to amplify both isoforms, which can then be resolved by gel electrophoresis or melt curve analysis.[15]Use tools like Primer-BLAST to check for specificity. The amplicon size should be suitable for qPCR.
2. Reverse Transcription Convert your high-quality RNA to cDNA using a reverse transcriptase. You can use oligo(dT) primers, random hexamers, or gene-specific primers.[12]Random hexamers are often preferred for capturing all RNA species.
3. qPCR Reaction Perform qPCR using a SYBR Green or probe-based chemistry. Include a no-template control and a no-reverse-transcriptase control.Run samples in triplicate for technical replication.
4. Data Analysis Analyze the data using the ΔΔCt method to determine the relative abundance of the splice isoforms between your control and this compound-treated samples. The ratio of inclusion to exclusion isoforms can also be calculated.Melt curve analysis is essential when using SYBR Green to ensure amplification of a single product.[15]

Quantitative Data Summary (Hypothetical)

The following table illustrates how to present validation data from an RT-qPCR experiment.

Gene TargetTreatmentPercent Spliced In (PSI) - RNA-SeqPercent Spliced In (PSI) - RT-qPCR (Mean ± SD)
ELP1 (Exon 20)Vehicle (DMSO)15%14 ± 2.1%
This compound (10 µM)45%48 ± 3.5%
GENE-X (Exon 5)Vehicle (DMSO)80%82 ± 4.0%
This compound (10 µM)55% (Unexpected)58 ± 5.2%

References

Ensuring Reproducibility in BPN-15477 Dose-Response Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing reproducible dose-response experiments with BPN-15477. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data presentation guidelines to address common challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel splicing modulator compound.[1] It functions by correcting pre-mRNA splicing defects for certain genes. Its mechanism involves enhancing the recognition of specific exons during the splicing process, potentially by recruiting components of the spliceosome, such as U1 snRNP, to the 5' splice site of the target exon.[1] This leads to the inclusion of exons that might otherwise be skipped due to mutation, thereby restoring the production of a functional full-length protein.[1][2]

Q2: Which cell lines are appropriate for this compound dose-response studies?

A2: The choice of cell line is critical and depends on the specific splicing defect you are investigating. It is essential to use cell lines that harbor the specific mutation known to be corrected by this compound. For example, fibroblast cell lines derived from patients with specific genetic disorders have been used to validate the compound's efficacy.[2] Always ensure the cell line has been authenticated through methods like Short Tandem Repeat (STR) profiling to avoid using misidentified or cross-contaminated cells.[3]

Q3: What is a typical dose range for this compound in in-vitro experiments?

A3: The optimal dose range for this compound should be determined empirically for each cell line and experimental setup. Based on available data, concentrations can span a wide range, often from nanomolar to micromolar. A good starting point is to perform a broad-range dose-response curve (e.g., 0.01 µM to 100 µM) to identify the EC50 (half-maximal effective concentration).

Q4: How can I minimize variability between experimental replicates?

A4: Minimizing variability is crucial for reproducible results.[4][5] Key strategies include:

  • Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are in the logarithmic growth phase during the experiment.[3] Regularly test for mycoplasma contamination.[3]

  • Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all reagents, including this compound dilutions.

  • Automate where possible: Automation of liquid handling and data acquisition can reduce human error.

  • Randomize Plate Layout: To avoid "edge effects" where wells on the perimeter of a microplate evaporate more quickly, consider not using the outer wells for experimental data or adding sterile PBS to them.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.

Problem 1: High variability between replicate wells.

  • Question: My replicate wells for the same this compound concentration show significantly different results. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding.

    • Pipetting Errors: Small inaccuracies in pipetting can lead to large differences in compound concentration, especially with serial dilutions.

    • Incomplete Reagent Mixing: Ensure this compound and other reagents are thoroughly mixed before adding to the wells.

    • Edge Effects: As mentioned in the FAQs, wells on the edge of the plate can be problematic.

Problem 2: The dose-response curve is flat or shows no effect.

  • Question: I am not observing a dose-dependent effect of this compound. Why might this be?

  • Answer: A lack of response could be due to:

    • Incorrect Dose Range: The concentrations tested may be too low or too high to see a dynamic response.

    • Cell Line Insensitivity: The chosen cell line may not express the target pre-mRNA or may have other compensatory mechanisms.

    • Compound Instability: Ensure this compound is properly stored and handled to maintain its activity.

    • Assay Incubation Time: The incubation time may be too short or too long to observe the desired effect on splicing.

Problem 3: The EC50 value shifts significantly between experiments.

  • Question: The calculated EC50 for this compound is not consistent across different experimental runs. What should I check?

  • Answer: A shifting EC50 is a common issue in dose-response assays.[6] Consider these factors:

    • Cell Health and Passage Number: As cells are passaged, their characteristics can change, affecting their response to compounds.[3] Use cells within a consistent, low passage number range for all experiments.

    • Reagent Variability: Use the same batch of reagents (e.g., media, serum, this compound) for a set of comparative experiments.

    • Assay Conditions: Ensure that incubation times, temperature, and CO2 levels are consistent between experiments.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Dose-Response Data for this compound in a Splicing Reporter Assay

This compound Conc. (µM)Mean Response (Normalized)Standard DeviationN
0 (Vehicle)0.050.013
0.010.120.033
0.10.450.053
10.850.073
100.980.043
1001.010.063

Experimental Protocols

This section provides a detailed methodology for a typical in-vitro dose-response experiment to assess the effect of this compound on pre-mRNA splicing.

Objective: To determine the EC50 of this compound for the correction of a specific splicing defect in a human cell line.

Materials:

  • Human cell line with the target splicing mutation

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • This compound (powder or stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reverse transcription kit

  • PCR reagents (primers flanking the target exon, DNA polymerase)

  • Agarose gel electrophoresis equipment

  • Plate reader for quantitative assays (if applicable)

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to the desired density.

    • Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a vehicle-only control (DMSO).

    • Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Endpoint Measurement (Splicing Analysis):

    • RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol.

    • Reverse Transcription (RT-PCR): Synthesize cDNA from the extracted RNA.

    • PCR Amplification: Perform PCR using primers that flank the exon of interest. This will generate different sized products for the correctly spliced and incorrectly spliced transcripts.

    • Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the different splice variants.

    • Quantification: Quantify the intensity of the bands corresponding to the included and excluded exon isoforms. The percentage of exon inclusion can then be calculated.

  • Data Analysis:

    • Plot the percentage of exon inclusion against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine the EC50 value.[7]

Visualizations

BPN15477_Mechanism cluster_nucleus Cell Nucleus cluster_gene Target Gene cluster_splicing Pre-mRNA Splicing Exon A Exon A Intron Intron Exon A->Intron Exon B (skipped) Exon B (skipped) Intron->Exon B (skipped) Intron2 Intron2 Exon B (skipped)->Intron2 Exon C Exon C Intron2->Exon C Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing (mutated) Spliced_mRNA_mut Mutant mRNA (Exon B skipped) Spliceosome->Spliced_mRNA_mut Spliced_mRNA_corr Corrected mRNA (Exon B included) Spliceosome->Spliced_mRNA_corr This compound This compound This compound->Spliceosome enhances exon recognition Gene Transcription Gene Transcription Gene Transcription->Pre-mRNA cluster_gene cluster_gene

Caption: Mechanism of this compound in correcting pre-mRNA splicing defects.

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. Prepare this compound Serial Dilutions C 3. Cell Treatment (incl. vehicle control) A->C B->C D 4. Incubation (e.g., 48 hours) C->D E 5. Endpoint Assay (e.g., RT-PCR for splicing) D->E F 6. Data Acquisition (e.g., Gel Quantification) E->F G 7. Data Analysis (Dose-Response Curve Fitting) F->G H EC50 Determination G->H

Caption: Experimental workflow for a this compound dose-response assay.

Troubleshooting_Tree Start Inconsistent Dose-Response Results Q1 High variance between replicates? Start->Q1 A1_1 Check: - Cell seeding consistency - Pipetting accuracy - Reagent mixing Q1->A1_1 Yes Q2 No dose response? Q1->Q2 No End Reproducible Data A1_1->End A2_1 Verify: - Dose range - Cell line sensitivity - Compound activity Q2->A2_1 Yes Q3 EC50 shifts between experiments? Q2->Q3 No A2_1->End A3_1 Standardize: - Cell passage number - Reagent batches - Assay conditions Q3->A3_1 Yes Q3->End No A3_1->End

Caption: Troubleshooting decision tree for this compound dose-response experiments.

References

Validation & Comparative

Validating Splicing Correction in Patient-Derived Cells: A Comparative Guide to BPN-15477 and Other Splicing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of BPN-15477, a novel splicing modulator, with other therapeutic alternatives for the correction of splicing defects in patient-derived cells. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance, supported by experimental data, to aid in the evaluation of these compounds for further investigation and clinical application.

Introduction to Splicing Modulation

Pre-mRNA splicing is a critical cellular process that removes non-coding introns and joins coding exons to produce mature messenger RNA (mRNA). Errors in this process, often caused by genetic mutations, can lead to the production of non-functional or toxic proteins, resulting in a wide range of debilitating diseases. Small molecule splicing modulators are an emerging class of therapeutics designed to correct these splicing defects, offering a promising avenue for the treatment of numerous genetic disorders.

This compound is a novel, orally bioavailable small molecule that has demonstrated the ability to correct the splicing of several disease-causing genes, including ELP1 in Familial Dysautonomia (FD), as well as mutations in CFTR, LIPA, MLH1, and MAPT.[1][2] This guide provides a comparative analysis of this compound with other notable splicing modulators: risdiplam, branaplam, H3B-8800, and E7107, focusing on their efficacy and mechanisms of action as demonstrated in patient-derived cell models.

Comparative Performance of Splicing Modulators

The efficacy of this compound and its alternatives has been evaluated across a range of genetic mutations and cell types. The following tables summarize the quantitative data from key studies, providing a direct comparison of their splicing correction capabilities.

Compound Target Gene (Disease) Cell Model Key Mutation Observed Effect on Splicing Fold Change in Full-Length Protein Reference
This compound ELP1 (Familial Dysautonomia)FD Patient FibroblastsIVS20+6T>CIncreased Exon 20 Inclusion-[1]
LIPA (Lysosomal Acid Lipase Deficiency)Patient Fibroblastsc.894G>A10% increase in normal transcriptSignificant increase[1][2]
CFTR (Cystic Fibrosis)HEK293 cells with minigenec.2988G>A10% increase in exon 18 inclusion~6-7 fold increase in mature protein[1][2]
MLH1 (Lynch Syndrome)Minigenec.1977-2A>TIncreased exon 17 inclusion-[1]
MAPT (Frontotemporal Dementia)Minigenec.1866+16C>TPromoted exon 10 exclusion-[1]
Risdiplam SMN2 (Spinal Muscular Atrophy)SMA Patient Fibroblasts-Increased Exon 7 Inclusion2-fold increase
Branaplam SMN2 (Spinal Muscular Atrophy)SMA Patient Fibroblasts-Increased Exon 7 Inclusion-
HTT (Huntington's Disease)HD Patient Fibroblasts & iPSC-derived neuronsCAG repeat expansionInclusion of a frameshift-inducing exonReduction in total and mutant HTT[1]
H3B-8800 Various (Myelodysplastic Syndromes, AML)Patient-derived xenograftsSF3B1 mutationsModulation of canonical and aberrant splicing-[3]
E7107 Various (Solid Tumors)Patient-derived xenografts-Global splicing modulation-

Mechanisms of Action

The signaling pathways and molecular interactions through which these compounds exert their effects are crucial to understanding their specificity and potential off-target effects.

Splicing_Modulator_MoA cluster_BPN This compound cluster_Risdiplam Risdiplam cluster_H3B H3B-8800 / E7107 BPN_15477 This compound U1_snRNP_BPN U1 snRNP BPN_15477->U1_snRNP_BPN Recruits/Stabilizes Weak_5_SS_BPN Weak 5' Splice Site (e.g., ELP1 exon 20) U1_snRNP_BPN->Weak_5_SS_BPN Enhanced Recognition Splicing_Correction_BPN Splicing Correction (Exon Inclusion) Weak_5_SS_BPN->Splicing_Correction_BPN Risdiplam Risdiplam SMN2_pre_mRNA SMN2 pre-mRNA (Exon 7) Risdiplam->SMN2_pre_mRNA Binds to two sites U1_snRNP_Risp U1 snRNP SMN2_pre_mRNA->U1_snRNP_Risp Stabilizes interaction Splicing_Correction_Risp Splicing Correction (Exon 7 Inclusion) U1_snRNP_Risp->Splicing_Correction_Risp H3B_8800 H3B-8800 / E7107 SF3b_Complex SF3b Complex (Spliceosome) H3B_8800->SF3b_Complex Binds and Modulates Pre_mRNA pre-mRNA SF3b_Complex->Pre_mRNA Altered Recognition Altered_Splicing Altered Splicing (Intron Retention) Pre_mRNA->Altered_Splicing

Figure 1. Mechanisms of Action for Different Splicing Modulators.

As illustrated in Figure 1, this compound is understood to act by recruiting and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) at weak 5' splice sites, thereby enhancing their recognition by the spliceosome and promoting correct exon inclusion.[1] Risdiplam also stabilizes the interaction between the U1 snRNP and its target pre-mRNA, SMN2, but through binding to two distinct sites on the pre-mRNA itself. H3B-8800 and E7107, on the other hand, target a core component of the spliceosome, the SF3b complex, leading to global modulation of splicing, often resulting in intron retention.[3]

Off-Target Effects and Comparative Specificity

A critical aspect of any therapeutic is its specificity. While splicing modulators are designed to target specific splicing events, off-target effects are a significant consideration. Recent transcriptome-wide analyses have provided valuable insights into the broader effects of these compounds.

A head-to-head comparison of risdiplam and branaplam in SMA patient fibroblasts revealed that both compounds induce widespread changes in gene expression and splicing, particularly at higher concentrations. Risdiplam was found to have a more pronounced effect on the transcriptome compared to branaplam. Notably, a study using a massively parallel splicing assay demonstrated that both risdiplam and branaplam can modulate the splicing of an ELP1 exon 20 minigene, a key target of this compound, suggesting some overlap in their activity profiles.

This compound has been shown to be highly selective, affecting only a small percentage of all expressed genes.[1] This high degree of specificity is a promising feature for its potential as a therapeutic agent with a favorable safety profile.

Experimental Protocols

The validation of splicing modulator efficacy relies on a series of well-defined experimental procedures. The following outlines the key methodologies employed in the studies cited in this guide.

Figure 2. General Experimental Workflow for Validating Splicing Modulators.

1. Cell Culture and Treatment:

  • Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) harboring the specific mutation of interest are cultured under standard conditions.

  • Cells are treated with the splicing modulator compound at various concentrations for a specified duration (typically 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Analysis:

  • Total RNA is extracted from the treated and control cells.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Droplet Digital PCR (ddPCR): These techniques are used to amplify the target mRNA region and quantify the relative abundance of the different splice isoforms (e.g., exon inclusion vs. exon exclusion).

  • RNA-Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, transcriptome-wide view of the effects of the compound on splicing and gene expression.

3. Protein Analysis:

  • Total protein is extracted from the treated and control cells.

  • Western Blotting: This technique is used to detect and quantify the levels of the full-length, corrected protein, providing a measure of the functional outcome of the splicing correction.

Conclusion

This compound demonstrates significant promise as a highly selective splicing modulator with the potential to treat a range of genetic disorders. Its ability to correct splicing defects in genes such as ELP1, LIPA, and CFTR in patient-derived cells highlights its therapeutic potential.

In comparison, while risdiplam and branaplam are effective for their primary indication of Spinal Muscular Atrophy, they exhibit more widespread off-target effects. H3B-8800 and E7107 represent a different class of splicing modulators that target the core spliceosome machinery, offering a broad-spectrum approach primarily investigated for oncology applications.

The data presented in this guide underscores the importance of comprehensive, comparative studies using patient-derived cells to validate the efficacy and specificity of novel splicing modulators. Further research, including direct head-to-head comparisons of these compounds on a wider range of disease-relevant mutations, will be crucial in advancing these promising therapeutics towards clinical application.

References

A Comparative Analysis of BPN-15477 and Kinetin for the Correction of ELP1 Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Promising Small Molecules for Familial Dysautonomia.

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disorder stemming from a point mutation in the ELP1 gene. This mutation leads to a defective pre-mRNA splicing process, causing the skipping of exon 20 and a subsequent deficiency in the functional ELP1 protein, which is crucial for neuronal development and survival.[1][2] The correction of this aberrant splicing is a primary therapeutic strategy. This guide provides a comparative analysis of two small molecules at the forefront of this effort: kinetin, the pioneering compound, and BPN-15477, a rationally designed, more potent successor.

Performance and Efficacy: A Quantitative Comparison

The development of this compound was motivated by the need to improve upon the therapeutic limitations of kinetin, namely its low potency and rapid in vivo elimination.[3] Experimental data demonstrates a significant enhancement in the potency and efficacy of this compound in correcting ELP1 exon 20 splicing.

A key study utilizing a dual-luciferase reporter minigene assay in HEK293T cells provided a direct quantitative comparison of the two compounds. The results, summarized in the table below, highlight the substantial improvement of this compound over its predecessor.[2] this compound was found to be approximately 30-fold more potent than kinetin in this assay.[2] Another report mentioned this compound as being 303 times more potent, although the specific assay for this figure is not detailed.[4]

ParameterThis compoundKinetinData Source
EC50 (Splicing Correction) 1.9 µM62.3 µMDual-Luciferase Minigene Assay[2]
Observed Efficacy Significantly more potent and efficacious in rescuing ELP1 splicing in FD patient cell lines.[5]Shown to increase wild-type IKBKAP mRNA in FD cell lines and in leukocytes of FD patients.[6][7]Cell-based and Clinical Studies
In Vivo Efficacy (Mouse Model) Oral doses of 10-100 mg/kg increased full-length ELP1 mRNA and protein in the brain and liver of TgFD9 mice.[4]Daily administration improved sensory-motor coordination and increased full-length ELP1 mRNA and protein in multiple tissues of an FD mouse model.[8][9]Preclinical Animal Studies
Clinical Experience Preclinical developmentA 28-day trial in eight FD patients at 23.5 mg/kg/day showed a significant increase in wild-type IKBKAP mRNA in leukocytes.[6][7]Human Clinical Trials
Noted Limitations Further optimization of potency and biodistribution is needed for clinical use.[4]Low potency, rapid elimination, and potential for adverse effects at higher doses.[3]Preclinical and Clinical Observations

Mechanism of Action: Enhancing Spliceosome Recognition

The underlying molecular defect in Familial Dysautonomia is the weakening of the 5' splice site of ELP1 intron 20, which impairs its recognition by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[10] Both kinetin and this compound function by modulating the splicing machinery to enhance the recognition of this suboptimal splice site.

Research on RECTAS, a potent kinetin analog structurally related to this compound, has elucidated a likely mechanism of action. RECTAS has been shown to directly interact with and activate CDC-like kinases (CLKs).[10][11] These kinases, in turn, phosphorylate serine/arginine-rich splicing factor 6 (SRSF6).[10] The phosphorylated SRSF6 then promotes the inclusion of ELP1 exon 20, likely by binding to an intronic splicing enhancer and facilitating the recruitment of the U1 snRNP to the weak splice site.[10] This proposed pathway suggests that this compound acts as a splicing modulator by targeting upstream kinases that regulate the activity of essential splicing factors.

Caption: Proposed mechanism of this compound/kinetin for ELP1 splicing correction.

Key Experimental Protocols

The evaluation of this compound and kinetin has relied on a series of well-established molecular biology techniques. Below are summaries of the core experimental methodologies employed.

Dual-Luciferase Minigene Splicing Assay

This cell-based assay is a high-throughput method for quantifying splicing correction.[12]

  • Construct Design: A minigene construct is created containing the genomic region of ELP1 exon 20 with its flanking intronic sequences, including the FD mutation. This cassette is cloned into a vector between two luciferase reporter genes, such as Renilla (Rluc) and Firefly (Fluc). The reporters are engineered such that correct splicing (exon 20 inclusion) results in a functional, in-frame Firefly luciferase, while exon skipping does not. The Renilla luciferase is typically expressed constitutively from the same plasmid and serves as an internal control for transfection efficiency and cell viability.[4][13]

  • Workflow:

    • HEK293T or other suitable cells are transiently transfected with the minigene plasmid.

    • Transfected cells are treated with varying concentrations of the test compounds (e.g., this compound or kinetin) for a defined period, typically 24 hours.

    • Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.

    • The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of exon 20 inclusion. Dose-response curves are generated to determine EC50 values.[4]

Minigene_Workflow start Start construct 1. Create ELP1 Minigene Construct (Rluc - ELP1 Exon 20 - Fluc) start->construct transfect 2. Transfect into Host Cells (e.g., HEK293T) construct->transfect treat 3. Treat Cells with Compounds (this compound or Kinetin) transfect->treat lyse 4. Lyse Cells after Incubation (e.g., 24h) treat->lyse measure 5. Measure Luciferase Activity (Firefly and Renilla) lyse->measure analyze 6. Calculate Fluc/Rluc Ratio (Quantifies Splicing Correction) measure->analyze end End analyze->end

Caption: Workflow for the dual-luciferase minigene splicing assay.

RT-PCR Analysis of Endogenous ELP1 Splicing

This method validates the effect of the compounds on the endogenous ELP1 gene in a more biologically relevant context, such as patient-derived cells or tissues from animal models.

  • Cell/Tissue Culture and Treatment: FD patient-derived fibroblasts or other relevant cell lines are cultured under standard conditions. Cells are treated with the compounds for a specified duration (e.g., 24-72 hours). For in vivo studies, tissues are harvested from treated and vehicle-control animals.[4][14]

  • RNA Isolation and Reverse Transcription: Total RNA is extracted from the cells or homogenized tissues using standard methods (e.g., TRIzol reagent).[10][14] The quality and quantity of RNA are assessed. A fixed amount of total RNA (e.g., 1 µg) is then used as a template for reverse transcription to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.[9]

  • PCR Amplification and Analysis: The cDNA is subjected to PCR using primers that flank exon 20 of the ELP1 gene. This allows for the simultaneous amplification of both the correctly spliced (full-length) transcript and the aberrantly spliced (Δ20) transcript.[9] The resulting PCR products are resolved and quantified using agarose gel electrophoresis or, more precisely, by capillary electrophoresis. The ratio of the full-length to the Δ20 isoform indicates the degree of splicing correction.

Conclusion

The comparative analysis clearly positions this compound as a significantly more potent splicing modulator than kinetin for the correction of the ELP1 defect in Familial Dysautonomia. The quantitative data from cellular assays demonstrates a substantial improvement in potency, a critical factor for developing a viable therapeutic. While both compounds operate through a similar mechanism of enhancing the recognition of a weak splice site, likely via the CLK-SRSF6 pathway, this compound represents a refined and optimized chemical entity. The experimental protocols described provide a robust framework for the continued evaluation and development of this and other novel splicing modulator compounds. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, will be essential to translate the promise of this compound into a clinical reality for patients with FD.

References

Restoring Functional Protein Expression with BPN-15477: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BPN-15477, a novel splicing modulator compound, with other alternatives for the restoration of functional protein expression in various genetic disorders. Experimental data, detailed methodologies, and visual representations of key processes are presented to offer an objective evaluation of this compound's performance and potential therapeutic applications.

Introduction to this compound

This compound is a small molecule splicing modulator that has demonstrated the ability to correct splicing defects in several genes, leading to the restoration of functional protein production. Initially identified for its efficacy in correcting the splicing of exon 20 in the ELP1 gene, which is responsible for Familial Dysautonomia (FD), its therapeutic potential has been explored for other genetic diseases caused by splicing mutations. This compound represents a promising therapeutic strategy by targeting the fundamental mechanism of pre-mRNA splicing.

Comparative Efficacy of this compound

This compound has shown significant efficacy in restoring functional protein levels in various disease models. Below is a summary of its performance compared to its precursor, kinetin, and other splicing modulation strategies.

Restoration of ELP1 in Familial Dysautonomia (FD)

Familial Dysautonomia is caused by a mutation in the ELP1 gene, leading to the skipping of exon 20 and a reduction in functional ELP1 protein. This compound has demonstrated superior efficacy in correcting this splicing defect compared to kinetin.

Table 1: Comparison of this compound and Kinetin for ELP1 Splicing Correction

CompoundModel SystemOutcome MeasureResult
This compound FD Patient FibroblastsELP1 mRNA SplicingDose-dependent increase in correct exon 20 inclusion
TgFD9 Mouse ModelFull-length ELP1 mRNASignificant increase in brain and liver at 10-100 mg/kg doses[1]
TgFD9 Mouse ModelELP1 ProteinSignificant increase in brain and liver at 10-100 mg/kg doses[1]
Kinetin FD Patient LeukocytesCorrectly spliced IKBKAP mRNAIncrease from 54% to 71% after 28 days of treatment[2]
FD Patient LymphoblastsIKAP Protein200% increase with each 10-fold increase in concentration[3]
TgFD1 Mouse ModelIKAP ProteinIncreased production in brain and somatic tissues[4]
Restoration of CFTR in Cystic Fibrosis (CF)

Certain mutations in the CFTR gene can lead to splicing defects and a lack of functional CFTR protein. This compound has been shown to correct such defects and restore CFTR function.

Table 2: Efficacy of this compound in a CF Cellular Model

CompoundModel SystemOutcome MeasureResult
This compound 293-Flpin cells with c.2988G>A mutationCFTR ProteinDose-dependent increase in protein levels
293-Flpin cells with c.2988G>A mutationCFTR Function (Ussing Chamber Assay)Significant recovery of CFTR-mediated chloride channel function
RECTAS (Kinetin analog) Patient-derived cellsExon-10 InclusionUp to a four-fold increase compared to kinetin[5]
Restoration of LIPA in Lysosomal Acid Lipase Deficiency

This compound has also been validated for its ability to increase functional LIPA protein in cellular models of lysosomal acid lipase deficiency.

Table 3: Efficacy of this compound in a Lysosomal Acid Lipase Deficiency Model

CompoundModel SystemOutcome MeasureResult
This compound Patient fibroblasts with c.894G>A mutationLIPA ProteinSignificant increase in LIPA protein, restoring levels to a percentage of wild-type[6]

Comparison with Other Splicing Modulator Drugs

While this compound targets specific splicing defects, other splicing modulator drugs have been developed for different genetic diseases, offering a broader context for this therapeutic approach.

Table 4: Comparison of this compound with Other Splicing Modulators

Drug NameTarget Gene (Disease)Mechanism of ActionKey Efficacy Data
This compound ELP1 (FD), CFTR (CF), LIPA (LAL Deficiency)Small molecule splicing modulatorRestores correct splicing and functional protein levels.
Risdiplam (Evrysdi®) SMN2 (Spinal Muscular Atrophy)Small molecule that modifies SMN2 pre-mRNA splicing to increase functional SMN protein.Greater than 2-fold increase in SMN protein from baseline, sustained for at least a year.[2]
Branaplam SMN2 (Spinal Muscular Atrophy), HTT (Huntington's Disease)Small molecule splicing modulator that increases full-length SMN protein or reduces mutant huntingtin protein.Dose-dependent increase in SMN protein in the brain of a mouse model.[7]
Nusinersen (Spinraza®) SMN2 (Spinal Muscular Atrophy)Antisense oligonucleotide that modulates splicing of SMN2 pre-mRNA.Not a small molecule, administered intrathecally.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RT-PCR for ELP1 Splicing Analysis
  • Objective: To quantify the ratio of correctly spliced (wild-type) to incorrectly spliced (mutant) ELP1 mRNA.

  • Protocol:

    • RNA Extraction: Total RNA is isolated from cells or tissues using a standard method (e.g., TRIzol reagent).

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[8]

    • PCR Amplification: The cDNA is amplified by PCR using primers that flank exon 20 of the ELP1 gene. Fluorescently labeled primers can be used for more precise quantification.[9][10]

    • Analysis: The PCR products are separated by agarose gel electrophoresis or capillary electrophoresis. The intensity of the bands corresponding to the wild-type and mutant transcripts is quantified using densitometry to determine the percentage of exon inclusion.[8]

Western Blot for LIPA and CFTR Protein
  • Objective: To detect and quantify the levels of LIPA or CFTR protein in cell lysates.

  • Protocol:

    • Protein Extraction: Cells are lysed in a buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LIPA or CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).

Ussing Chamber Assay for CFTR Function
  • Objective: To measure the function of the CFTR protein as a chloride ion channel in epithelial cells.

  • Protocol:

    • Cell Culture: Epithelial cells expressing the CFTR mutant of interest are cultured on permeable supports to form a polarized monolayer.

    • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

    • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport across the epithelium, is measured.

    • CFTR Activation and Inhibition:

      • A CFTR activator, such as forskolin, is added to the basolateral side to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

      • A CFTR inhibitor, such as CFTRinh-172, is then added to the apical side to block CFTR function, causing a decrease in Isc.

    • Data Analysis: The change in Isc upon stimulation and inhibition is used to quantify CFTR channel function.[6][11]

Visualizing the Science

The following diagrams illustrate the key pathways and workflows discussed in this guide.

BPN15477_Mechanism cluster_gene Gene Expression cluster_splicing Splicing Process DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing Splicing_Defect Splicing_Defect pre_mRNA->Splicing_Defect Protein Protein mRNA->Protein Translation Functional_Protein Functional_Protein mRNA->Functional_Protein Nonfunctional_Protein Nonfunctional_Protein mRNA->Nonfunctional_Protein Splicing_Defect->mRNA Aberrant Splicing Corrected_Splicing Corrected_Splicing Splicing_Defect->Corrected_Splicing BPN15477 BPN15477 BPN15477->Splicing_Defect Corrects Corrected_Splicing->mRNA

Caption: Mechanism of this compound in correcting splicing defects.

Experimental_Workflow Start Patient-derived cells or Animal Model Treatment Treatment with This compound or Alternative Start->Treatment Sample_Collection Collect cells or tissues Treatment->Sample_Collection RNA_Analysis RNA Extraction & RT-PCR Sample_Collection->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot Sample_Collection->Protein_Analysis Functional_Analysis Functional Assays (e.g., Ussing Chamber) Sample_Collection->Functional_Analysis Data_Quantification Quantify mRNA and Protein Levels RNA_Analysis->Data_Quantification Protein_Analysis->Data_Quantification Functional_Analysis->Data_Quantification Comparison Compare Efficacy Data_Quantification->Comparison Conclusion Determine Relative Effectiveness Comparison->Conclusion

Caption: Workflow for confirming functional protein restoration.

Logical_Relationship Genetic_Disease Genetic Disease with Splicing Defect Unmet_Need Unmet Medical Need for Effective Treatment Genetic_Disease->Unmet_Need Kinetin_Discovery Discovery of Kinetin as a Splicing Modulator Unmet_Need->Kinetin_Discovery BPN15477_Development Development of this compound (Kinetin Analog with Improved Potency) Kinetin_Discovery->BPN15477_Development Preclinical_Validation Preclinical Validation in Cellular and Animal Models (FD, CF, etc.) BPN15477_Development->Preclinical_Validation Clinical_Potential Potential Therapeutic for Multiple Splicing-related Diseases Preclinical_Validation->Clinical_Potential Further_Research Further Clinical Trials and Research Clinical_Potential->Further_Research

Caption: Development and application logic of this compound.

References

Validating Novel Gene Targets of BPN-15477 Identified by Deep Learning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BPN-15477, a novel splicing modulator compound, with alternative therapeutic strategies for newly identified gene targets. The discovery of these targets was facilitated by a deep learning model trained on transcriptome-wide sequencing data, showcasing a powerful approach to expanding the therapeutic potential of targeted compounds.[1][2][3][[“]] This document summarizes the experimental data validating these findings and offers detailed protocols for key validation assays.

Introduction to this compound and Deep Learning-Based Target Discovery

This compound is a small molecule splicing modulator compound (SMC) initially identified for its ability to restore the correct splicing of ELP1 exon 20, which is disrupted by a mutation responsible for Familial Dysautonomia.[3] To explore its broader therapeutic potential, a deep learning approach was employed. A convolutional neural network (CNN) was trained on transcriptome sequencing data from fibroblast cells treated with this compound. This model learned to identify this compound-responsive sequence signatures, primarily centered around the 5' splice site of exons.[3]

By applying this predictive model to a database of known pathogenic mutations (ClinVar), 155 human disease genes with mutations predicted to alter pre-mRNA splicing were identified as potential new targets for this compound.[3] From this list, several novel targets were experimentally validated, confirming the model's predictive power. This guide focuses on the validation of four of these key targets: CFTR, LIPA, MLH1, and MAPT.[3][[“]]

Quantitative Data Presentation: this compound Performance

The efficacy of this compound was evaluated by its ability to correct splicing defects and restore functional protein expression. The following tables summarize the quantitative outcomes from validation studies and compare them with the known alternative, Kinetin.

Table 1: Effect of this compound on LIPA Protein Expression in Patient Fibroblasts (c.894G>A Mutation)

TreatmentConcentrationDurationMean Protein Level (% of Wild-Type)Standard Deviationp-value
DMSO (Vehicle)N/A5 days~5%N/AN/A
This compound60 µM5 days~35%N/A<0.001

Data is estimated from densitometric analysis of Western blots (n=6). Specific mean and SD values were not available in the search results but a significant increase was reported.[3]

Table 2: Effect of this compound on Mature CFTR Protein Expression (c.2988G>A Mutation)

TreatmentConcentrationDurationMean Mature Protein Level (% of Wild-Type)Standard Deviationp-value
DMSO (Vehicle)N/A5 days~3%N/AN/A
This compound60 µM5 days~20%N/A<0.001

Data derived from Western blot analysis in 293-FlpIn cells stably expressing the mutant construct (n=6). Specific mean and SD values were not available in the search results but a significant increase was reported.[3]

Table 3: Splicing Correction Efficiency of this compound vs. Kinetin

Gene Target (Mutation)Assay TypeThis compound OutcomeKinetin Outcome
MLH1 (c.589-2A>G)RT-PCRSignificant correction of exon 7 splicing.Less potent correction observed.
MAPT (c.1866+16C>T)RT-PCRSignificant promotion of exon 10 exclusion.Less potent effect on exon 10 exclusion.
ELP1 (IVS20+6T>C)RT-PCRPotent and efficacious rescue of exon 20 inclusion.Significantly less potent and efficacious.[5]

Specific quantitative values for splicing correction percentages for MLH1 and MAPT were not available in the provided search results but were confirmed to be successfully corrected by splicing assays.[3][[“]]

Mandatory Visualizations

Deep_Learning_Workflow cluster_0 Data Acquisition & Pre-processing cluster_1 Model Training & Prediction cluster_2 Experimental Validation Fibroblasts Fibroblast Cells Treatment This compound Treatment Fibroblasts->Treatment RNASeq Transcriptome Sequencing (RNA-Seq) Treatment->RNASeq ExonTriplets Exon Triplet Quantification (Δψ) RNASeq->ExonTriplets CNN Convolutional Neural Network (CNN) Training ExonTriplets->CNN Signatures Identify this compound Responsive Sequence Signatures CNN->Signatures Prediction Predict Novel Gene Targets (155 Genes) Signatures->Prediction ClinVar ClinVar Database (Splicing Mutations) ClinVar->Prediction SplicingAssay Splicing Assays (RT-PCR) Prediction->SplicingAssay ProteinAssay Protein Quantification (Western Blot) SplicingAssay->ProteinAssay Validated Validated Targets (CFTR, LIPA, MLH1, MAPT) SplicingAssay->Validated FunctionalAssay Functional Assays (e.g., Chloride Channel) ProteinAssay->FunctionalAssay FunctionalAssay->Validated

Caption: Deep learning workflow for novel target identification of this compound.

Splicing_Modulation_Mechanism cluster_pre_mRNA Pre-mRNA Splicing cluster_splicing Splicing Process cluster_outcome Outcome pre_mRNA Pre-mRNA Transcript Exon1 Exon pre_mRNA->Exon1 Intron Intron with Weak 5' Splice Site Exon1->Intron Exon2 Exon Intron->Exon2 Corrected_mRNA Correctly Spliced mRNA Intron->Corrected_mRNA leads to correct splicing Spliceosome Spliceosome Spliceosome->Intron acts on BPN15477 This compound U1_snRNP U1 snRNP BPN15477->U1_snRNP promotes recruitment of U1_snRNP->Intron enhances recognition of weak 5' splice site Functional_Protein Functional Protein Corrected_mRNA->Functional_Protein

Caption: Proposed mechanism of this compound in correcting splicing defects.

Comparison with Other Alternatives

This compound's performance can be benchmarked against existing compounds and therapeutic strategies for the validated target genes.

  • Kinetin: This plant cytokinin was an early-generation splicing modulator from which this compound was optimized. Across various studies, this compound has demonstrated significantly higher potency and efficacy in correcting splicing defects compared to Kinetin.[5] For instance, while both can improve ELP1 exon 20 inclusion, this compound achieves this at much lower concentrations.[5] A more potent analog of Kinetin, named RECTAS, has also been shown to be more effective than Kinetin at correcting CFTR splicing defects, but a direct comparison with this compound is not yet available.[6]

  • CFTR Modulators: For Cystic Fibrosis, the standard of care involves CFTR modulators like Ivacaftor (a potentiator) and Lumacaftor/Tezacaftor (correctors). These drugs act on the CFTR protein itself, improving its channel function or trafficking to the cell surface. This compound represents a different modality by targeting the pre-mRNA splicing process to increase the amount of translatable CFTR mRNA. This suggests a potential synergistic role where this compound could act as a "transcript amplifier" to enhance the efficacy of existing protein-targeted CFTR modulators.[6]

  • Therapies for Lysosomal Acid Lipase (LAL) Deficiency (LIPA): The primary treatment for LAL deficiency is enzyme replacement therapy (ERT) with Sebelipase alfa. This approach directly replenishes the deficient enzyme. This compound offers a small molecule, splicing-based approach to restore endogenous LIPA protein from the mutated gene. This could be an alternative or complementary strategy, particularly for patients with splice-site mutations that leave a residual capacity for correct splicing.

  • Management of Lynch Syndrome (MLH1): Lynch syndrome is a hereditary cancer predisposition syndrome caused by mutations in mismatch repair genes like MLH1. Management primarily involves surveillance and risk-reducing surgery. There are currently no approved small molecules that correct MLH1 splicing. The validation of this compound's ability to correct an MLH1 splicing mutation opens a new therapeutic avenue for this condition.

Experimental Protocols

The following are detailed, representative protocols for the key validation experiments.

RT-PCR for Splicing Validation

This protocol is for the semi-quantitative analysis of splicing changes (e.g., exon inclusion/exclusion ratios) in response to compound treatment.

  • Cell Culture and Treatment:

    • Plate patient-derived fibroblasts or an appropriate cell line in 6-well plates.

    • Grow cells to ~70-80% confluency in standard culture conditions.

    • Treat cells with this compound (e.g., 10-60 µM), Kinetin (e.g., 50-100 µM), or DMSO (vehicle control) for 24-72 hours.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Polymerase Chain Reaction (PCR):

    • Design primers flanking the exon of interest.

    • Set up a PCR reaction with cDNA template, forward and reverse primers, Taq polymerase, and dNTPs.

    • Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

    • Example Cycling Conditions: 95°C for 5 min, followed by 30 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.

  • Analysis:

    • Resolve PCR products on a 2-3% agarose gel.

    • Visualize bands corresponding to the correctly spliced (exon included) and incorrectly spliced (exon skipped) isoforms.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Calculate the percent splicing inclusion (PSI or ψ) as: [Intensity of Inclusion Isoform] / ([Intensity of Inclusion Isoform] + [Intensity of Exclusion Isoform]) * 100.

    • Perform statistical analysis on data from multiple biological replicates (e.g., n=6).

Western Blot for Protein Quantification

This protocol is for quantifying changes in target protein expression following compound treatment.

  • Cell Culture and Lysis:

    • Culture and treat cells as described in the RT-PCR protocol, typically for a longer duration (e.g., 5 days) to allow for protein accumulation.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) along with a molecular weight marker.

    • Perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LIPA, anti-CFTR) overnight at 4°C, using the manufacturer's recommended dilution.

    • Incubate with a primary antibody for a loading control (e.g., anti-β-Actin, anti-Na+/K+-ATPase).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imager or X-ray film.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control intensity.

    • Express the results as a percentage of the wild-type or as a fold change over the vehicle control from multiple biological replicates (e.g., n=6).

References

Confirming BPN-15477 Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BPN-15477 is a promising small molecule splicing modulator that has demonstrated the ability to correct splicing defects in a variety of genetic diseases by promoting the inclusion of specific exons.[1][2][3][][5][6][7] The therapeutic potential of such molecules hinges on their ability to engage their intended molecular target within the complex cellular environment. This guide provides a comparative overview of experimental approaches to confirm the target engagement of this compound in cellular models, offering detailed protocols and a critical assessment of alternative methods.

Understanding the Target: The Spliceosome

This compound, similar to other splicing modulators like risdiplam and branaplam, is thought to function by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA at weak 5' splice sites.[2][8] This stabilization enhances the recruitment of the spliceosome machinery, leading to the inclusion of the target exon. Therefore, the "target" of this compound is not a single protein but a dynamic ribonucleoprotein complex at a specific location on the pre-mRNA. This presents a unique challenge for confirming direct target engagement.

This guide will compare two main categories of assays:

  • Indirect (Functional) Assays: These methods measure the downstream consequences of this compound binding to its target, providing strong evidence of functional engagement.

  • Direct (Binding) Assays: These approaches aim to provide evidence of the physical interaction between this compound and its target complex within the cell.

Comparison of Cellular Target Engagement Methods

The choice of method to confirm this compound target engagement will depend on the specific research question, available resources, and the desired level of evidence (functional versus direct binding).

Method Principle Pros Cons Alternatives
Reverse Transcription PCR (RT-PCR) Measures changes in the ratio of exon inclusion to exclusion in mRNA transcripts.- Direct measure of functional outcome- Highly sensitive and quantitative- Relatively low cost- Indirect evidence of target binding- Does not identify the direct molecular target- qRT-PCR for higher throughput- Digital droplet PCR for absolute quantification
Western Blot Detects changes in the protein levels resulting from corrected splicing.- Confirms functional outcome at the protein level- Widely available technique- Indirect evidence of target binding- Less sensitive than RT-PCR- Dependent on antibody availability and quality- ELISA for quantitative protein measurement- Mass spectrometry for global proteomic analysis
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.- Provides evidence of direct target binding in a cellular context- Label-free method- Challenging for multi-component targets like the spliceosome- Requires specific antibodies for detection- Optimization of heating conditions is crucial- Isothermal dose-response CETSA
Co-immunoprecipitation (Co-IP) Pull-down of a target protein to identify interacting molecules, including small molecules if a suitable antibody or tagged compound is available.- Can provide evidence of direct interaction within a complex- Can identify other components of the target complex- Requires a specific antibody to a component of the target complex- May require chemical modification of this compound (e.g., biotinylation) for direct pull-down, which could affect its activity- Proximity Ligation Assay (PLA) for in situ detection of interactions

Experimental Protocols

RT-PCR for Splicing Analysis

This protocol is designed to quantify the extent of exon inclusion in a target pre-mRNA following treatment with this compound.

a. Cell Culture and Treatment:

  • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

b. RNA Extraction and cDNA Synthesis:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., TRIzol or RNeasy).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

c. PCR Amplification:

  • Design primers that flank the target exon. The forward primer should be in the upstream exon and the reverse primer in the downstream exon.

  • Perform PCR using the synthesized cDNA as a template. The PCR conditions should be optimized for the specific primers and target.

d. Analysis:

  • Separate the PCR products on an agarose gel. Two bands are expected: a larger band representing the transcript with the included exon and a smaller band representing the transcript with the excluded exon.

  • Quantify the intensity of the bands using densitometry software (e.g., ImageJ).

  • Calculate the percent exon inclusion as: (Intensity of included band) / (Intensity of included band + Intensity of excluded band) * 100.

Cellular Thermal Shift Assay (CETSA)

This protocol aims to detect the stabilization of a component of the U1 snRNP complex (e.g., U1-70K or U1-C) upon this compound binding.

a. Cell Treatment:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or vehicle control for 1 hour at 37°C.

b. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the protein concentration in the supernatant.

d. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Perform SDS-PAGE and Western blotting using a primary antibody against a U1 snRNP component (e.g., anti-U1-70K).

  • Detect the signal and quantify the band intensities.

  • Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.

Co-immunoprecipitation (Co-IP)

This protocol describes the immunoprecipitation of a U1 snRNP component to test for the co-precipitation of other spliceosome components and potentially this compound itself (if a modified version is used).

a. Cell Lysis:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

b. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against a U1 snRNP component (e.g., anti-U1A) or a control IgG overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

c. Washing and Elution:

  • Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

d. Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against other potential interacting proteins (e.g., other U1 snRNP components, pre-mRNA binding proteins). An increased association in the presence of this compound would suggest stabilization of the complex.

Visualizing the Pathways and Workflows

dot

splicing_pathway cluster_pre_mrna pre-mRNA cluster_spliceosome Spliceosome Assembly Exon1 Exon1 Intron Intron Exon2 Exon2 Splicing Splicing Intron->Splicing U1_snRNP U1 snRNP U1_snRNP->Intron Recognizes 5' splice site U2_snRNP U2 snRNP U2_snRNP->Intron Recognizes branch point Tri_snRNP U4/U6.U5 tri-snRNP Tri_snRNP->Intron Joins complex BPN_15477 This compound BPN_15477->U1_snRNP Stabilizes binding to 5' splice site mRNA Mature mRNA (Exon 1 + Exon 2) Splicing->mRNA

Caption: this compound-mediated splicing modulation pathway.

dot

cetsa_workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Compound_Treatment 2. Treat with this compound or Vehicle Cell_Culture->Compound_Treatment Heat_Challenge 3. Apply Temperature Gradient Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot 6. Western Blot for Target Protein Centrifugation->Western_Blot Analysis 7. Analyze Melting Curve Shift Western_Blot->Analysis End End Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

dot

logical_relationship cluster_direct Direct Evidence cluster_functional Functional Evidence BPN_15477_Engagement This compound Target Engagement CETSA CETSA BPN_15477_Engagement->CETSA causes CoIP Co-IP BPN_15477_Engagement->CoIP enables RT_PCR RT-PCR (Splicing) BPN_15477_Engagement->RT_PCR leads to Western_Blot Western Blot (Protein) RT_PCR->Western_Blot results in

Caption: Relationship between assays for target engagement.

Alternative Splicing Modulators for Comparison

To contextualize the activity of this compound, it is useful to compare it with other well-characterized splicing modulators.

Compound Target/Mechanism Method of Target Engagement Confirmation
Risdiplam (Evrysdi®) Stabilizes the interaction between U1 snRNP and the SMN2 pre-mRNA, promoting exon 7 inclusion.[2][6][9][10][11]Primarily confirmed through functional assays (SMN2 splicing and SMN protein levels). Mechanistic studies suggest it acts as a "molecular glue".[9]
Branaplam Similar to risdiplam, it modulates SMN2 splicing. It was also found to induce the inclusion of a cryptic exon in the HTT mRNA, leading to its degradation.[8][12][13][14]Confirmed through functional assays (splicing changes in SMN2 and HTT). Its mechanism is described as stabilizing the pre-mRNA - U1 snRNP complex.[8]
Spliceostatin A A natural product that binds to the SF3b subunit of the U2 snRNP, inhibiting splicing.[][5][15][16]Target engagement confirmed using biotinylated probes for pull-down assays and thermal shift assays.[1][15]

Conclusion

Confirming the cellular target engagement of this compound requires a multi-faceted approach. While functional assays such as RT-PCR and Western blotting provide compelling evidence of its intended biological activity, direct binding assays like CETSA and Co-IP can offer more definitive proof of a physical interaction with the spliceosome machinery. The selection of appropriate methods and careful experimental design are crucial for validating the mechanism of action of this and other novel splicing modulators, ultimately paving the way for their successful clinical development.

References

BPN-15477: A Novel Splice-Modulating Compound for CFTR Splicing Mutations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BPN-15477, a novel small molecule splicing modulator, on a specific CFTR splicing mutation. The document outlines the available experimental data, details the methodologies employed in key experiments, and contrasts the mechanism of this compound with alternative therapeutic strategies for other CFTR splicing defects.

Introduction to this compound

This compound is a small molecule splicing modulator that has been identified as a promising therapeutic candidate for correcting splicing defects in several genetic diseases. [1][2]Initially developed for its ability to rescue the splicing of ELP1 exon 20, a machine-learning-based approach predicted its efficacy across a range of other disease-related mutations, including a specific mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. [1][2]

Mechanism of Action

This compound functions by modulating the recognition of splice sites, particularly those with weaker 5' splice sites. By enhancing the recognition of the correct splice site, this compound promotes the inclusion of the proper exon and the production of a full-length, functional protein.

cluster_0 Normal Splicing cluster_1 CFTR Splicing Mutation (e.g., c.2988G>A) cluster_2 Action of this compound pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Correct Splice Site Recognition Correctly Spliced mRNA Correctly Spliced mRNA Spliceosome->Correctly Spliced mRNA Functional CFTR Protein Functional CFTR Protein Correctly Spliced mRNA->Functional CFTR Protein Translation Mutated pre-mRNA Mutated pre-mRNA Aberrant Splicing Aberrant Splicing Mutated pre-mRNA->Aberrant Splicing Weakened Splice Site Incorrectly Spliced mRNA Incorrectly Spliced mRNA Aberrant Splicing->Incorrectly Spliced mRNA Non-functional/Truncated Protein Non-functional/Truncated Protein Incorrectly Spliced mRNA->Non-functional/Truncated Protein Translation Mutated pre-mRNA_2 Mutated pre-mRNA Enhanced Spliceosome Recruitment Enhanced Spliceosome Recruitment Mutated pre-mRNA_2->Enhanced Spliceosome Recruitment This compound This compound This compound->Enhanced Spliceosome Recruitment Enhances Recognition Corrected Splicing Correctly Spliced mRNA Enhanced Spliceosome Recruitment->Corrected Splicing Functional CFTR Protein_2 Functional CFTR Protein Corrected Splicing->Functional CFTR Protein_2 Translation Cell_Culture Cell Culture (293-FlpIn or CFBE cells with c.2988G>A mutation) Treatment Treatment (this compound or DMSO vehicle) Cell_Culture->Treatment Protein_Analysis Protein Analysis Treatment->Protein_Analysis Functional_Analysis Functional Analysis Treatment->Functional_Analysis Lysate_Prep Cell Lysis and Protein Quantification Protein_Analysis->Lysate_Prep Ussing_Chamber Ussing Chamber Assay Functional_Analysis->Ussing_Chamber Western_Blot Western Blotting (Anti-CFTR & Loading Control) Lysate_Prep->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Data_Analysis Data Analysis and Comparison Densitometry->Data_Analysis Short_Circuit Measure Short-Circuit Current (Isc) Ussing_Chamber->Short_Circuit Short_Circuit->Data_Analysis

References

Validating the Significance of BPN-15477's Effects: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the statistical validation of the therapeutic effects of BPN-15477, a novel splicing modulator compound. By objectively comparing its performance with alternative therapeutic strategies and presenting supporting experimental data, this guide aims to facilitate informed decisions in the advancement of treatments for genetic splicing disorders.

Abstract

This compound has emerged as a promising therapeutic candidate for a range of human genetic diseases caused by splicing defects. Through a deep learning approach, it has been identified to correct splicing defects in several genes, including ELP1, CFTR, LIPA, MLH1, and MAPT.[1][2][[“]][4] This guide summarizes the quantitative data supporting the statistically significant effects of this compound and provides a comparative overview of its performance against other splicing modulators and therapeutic alternatives. Detailed experimental protocols for key validation assays are also provided to ensure reproducibility and further investigation.

Quantitative Data Summary

The efficacy of this compound in correcting splicing defects and restoring protein function has been demonstrated across various cellular models. The following tables summarize the key quantitative findings and their statistical significance.

Table 1: Efficacy of this compound in Correcting ELP1 Splicing and Restoring Protein Levels

Experimental ModelOutcome MeasureThis compound ConcentrationResultStatistical Significance (p-value)
HEK293T cells with ELP1 minigeneSplicing correction (luciferase assay)Dose-responseEC50 significantly lower than kinetinNot specified
Familial Dysautonomia (FD) fibroblastsFull-length ELP1 mRNA24 hours treatmentDose-dependent increasep < 0.05 to p < 0.001
TgFD9 mouse model (brain)Full-length ELP1 mRNA10-100 mg/kg (oral)Dose-dependent increasep < 0.05 to p < 0.01
TgFD9 mouse model (liver)Full-length ELP1 mRNA10-100 mg/kg (oral)Dose-dependent increasep < 0.05 to p < 0.01
TgFD9 mouse model (brain)ELP1 protein10-100 mg/kg (oral)Dose-dependent increasep < 0.05
TgFD9 mouse model (liver)ELP1 protein10-100 mg/kg (oral)Dose-dependent increasep < 0.05

Data extracted from a study that identified this compound as a potent ELP1 splicing modulator.[5]

Table 2: Efficacy of this compound in Correcting Splicing and Restoring Function of Other Disease-Associated Genes

Gene (Disease)Cellular ModelOutcome MeasureThis compound TreatmentResultStatistical Significance (p-value)
LIPA (Cholesteryl Ester Storage Disease)Patient fibroblasts (c.894G>A)LIPA protein level6 daysIncrease to ~80% of wild-typep < 0.001
CFTR (Cystic Fibrosis)293-Flp-In cells (c.2988G>A)Mature CFTR protein (Band C)5 days, 60 µMIncrease to ~20% of wild-typep < 0.01
CFTR (Cystic Fibrosis)CFBE cells (c.2988G>A)CFTR chloride channel function (ΔIsc)72 hours, 0.3-10 µMDose-dependent increase in currentp < 0.05 to p < 0.001

Quantitative data is based on western blot densitometry and Ussing chamber measurements.[1][6]

Comparative Analysis with Alternative Therapies

While direct head-to-head clinical trials are not yet available, a comparison of this compound with other splicing modulators and alternative therapeutic strategies can be made based on their mechanism of action and preclinical data.

Table 3: Comparison of this compound with Other Splicing Modulators

FeatureThis compoundRisdiplamBranaplam
Primary Indication(s) Familial Dysautonomia, Cystic Fibrosis, etc.[1][2]Spinal Muscular Atrophy (SMA)[7][8]Investigated for SMA and Huntington's Disease[9][10]
Mechanism of Action Modulates pre-mRNA splicing to promote inclusion of specific exons.[2][11]Stabilizes the U1 snRNP complex at the 5' splice site of SMN2 exon 7.[8][12]Stabilizes the U1 snRNP/5'ss complex at specific sequences.[9]
Selectivity Modulates splicing of multiple genes with specific sequence signatures.[1][11]High selectivity for SMN2 exon 7 with few off-target effects.[8]Broader off-target effects compared to risdiplam.[8][9]
Administration Oral bioavailability demonstrated in mouse models.[5]Oral.[7]Oral.[10]

Alternative Therapeutic Strategies:

For Familial Dysautonomia (FD) , alternatives to small molecule splicing modulators like this compound include:

  • Kinetin: A less potent splicing modulator compared to this compound.[5]

  • Antisense Oligonucleotides (ASOs): Designed to correct the splicing defect in ELP1.[13][14]

  • Gene Therapy: Aims to replace the mutated ELP1 gene.[14]

For Cystic Fibrosis (CF) , the current standard of care involves CFTR modulators, which act on the defective protein rather than the pre-mRNA:

  • Correctors (e.g., Lumacaftor, Tezacaftor): Improve the processing and trafficking of the F508del-CFTR protein.

  • Potentiators (e.g., Ivacaftor): Increase the channel opening probability of the CFTR protein at the cell surface.

This compound offers a distinct, upstream mechanism of action by correcting the initial splicing defect, which could be advantageous for certain mutations.

Experimental Protocols

1. Dual-Luciferase Reporter Assay for Splicing Correction:

This assay is used to quantify the correction of exon inclusion in a minigene construct.

  • Methodology:

    • A minigene construct containing the target exon and surrounding introns is cloned between Renilla (Rluc) and Firefly (Fluc) luciferase genes. The Fluc is out of frame and is only expressed upon correct inclusion of the target exon.[5]

    • HEK293T cells are transfected with the minigene plasmid.

    • Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.[5]

    • Luciferase activity is measured using a dual-luciferase reporter assay system.

    • The ratio of Firefly to Renilla luciferase activity is calculated to determine the percentage of exon inclusion.

    • Statistical Analysis: Dose-response curves are generated using non-linear regression to determine the EC50. Statistical significance between treated and untreated groups is determined using a t-test or ANOVA.

2. Western Blotting for Protein Restoration:

This technique is used to quantify the amount of full-length protein produced after treatment with this compound.

  • Methodology:

    • Patient-derived fibroblasts or other relevant cell lines are treated with this compound or vehicle for a specified period (e.g., 5-6 days).[1]

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific to the target protein (e.g., LIPA, CFTR) and a loading control (e.g., ß-Actin, Na+/K+ ATPase).[1]

    • Secondary antibodies conjugated to a detectable marker are used for visualization.

    • Band intensity is quantified using densitometry software.

    • Statistical Analysis: The intensity of the target protein band is normalized to the loading control. Statistical significance between treated and vehicle groups is determined using a two-tailed Welch's t-test.[1]

3. Ussing Chamber Assay for CFTR Function:

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.

  • Methodology:

    • CFBE cells stably expressing the CFTR splicing mutation are grown on permeable supports until they form a confluent monolayer.[6]

    • Cells are treated with this compound or vehicle for 72 hours.[6]

    • The permeable supports are mounted in an Ussing chamber.

    • The short-circuit current (Isc) is measured.

    • To stimulate and measure CFTR-specific current, the following are added sequentially: a phosphodiesterase inhibitor (e.g., IBMX), a CFTR activator (e.g., forskolin), a CFTR potentiator (e.g., ivacaftor), and a CFTR inhibitor (e.g., CFTRinh-172).[6]

    • The change in Isc (ΔIsc) after stimulation and inhibition is calculated to quantify CFTR-mediated chloride transport.

    • Statistical Analysis: The ΔIsc values for this compound-treated and vehicle-treated cells are compared using a two-tailed Welch's t-test.[1]

Visualizations

BPN15477_MOA cluster_gene Target Gene cluster_spliceosome Spliceosome pre-mRNA pre-mRNA with splicing mutation Corrected_Splicing Corrected Splicing (Exon Inclusion) pre-mRNA->Corrected_Splicing U1_snRNP U1 snRNP U1_snRNP->Corrected_Splicing Splice_Factors Other Splicing Factors Splice_Factors->Corrected_Splicing This compound This compound This compound->Corrected_Splicing Modulates mRNA Mature mRNA Corrected_Splicing->mRNA Protein Functional Protein mRNA->Protein Translation Cellular_Function Restored Cellular Function Protein->Cellular_Function

Caption: Mechanism of Action of this compound.

Experimental_Workflow Cell_Model Disease-relevant Cellular Model Treatment Treatment with This compound Cell_Model->Treatment Splicing_Assay Splicing Correction Assay (e.g., RT-PCR, Luciferase) Treatment->Splicing_Assay Protein_Assay Protein Expression Analysis (Western Blot) Treatment->Protein_Assay Functional_Assay Functional Rescue Assay (e.g., Ussing Chamber) Treatment->Functional_Assay Statistical_Analysis Statistical Analysis (t-test, ANOVA) Splicing_Assay->Statistical_Analysis Protein_Assay->Statistical_Analysis Functional_Assay->Statistical_Analysis Significance Determine Significance of Effects Statistical_Analysis->Significance

References

Cross-Validation of BPN-15477's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the splicing modulator BPN-15477 with its alternatives. The information is supported by experimental data to assess its performance across different laboratory settings.

This compound is a potent small molecule splicing modulator that has demonstrated significant promise in correcting splicing defects underlying various genetic diseases. Its primary mechanism of action involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) at weak 5' splice sites, thereby enhancing the inclusion of exons that are otherwise skipped due to disease-causing mutations. This guide details the activity of this compound, compares it with other splicing modulators, and provides standardized protocols for its evaluation.

Comparative Performance of Splicing Modulators

The activity of this compound has been most extensively characterized in the context of Familial Dysautonomia (FD), a rare genetic disorder caused by a mutation in the ELP1 gene that leads to deficient splicing of exon 20. In this setting, this compound has been shown to be significantly more potent than the first-generation splicing modulator, kinetin. Furthermore, a more recent analog, PTC258, has demonstrated even greater potency.

Beyond its effects on ELP1, this compound has been shown to correct splicing defects in other genes, including CFTR (implicated in Cystic Fibrosis), LIPA (implicated in Lysosomal Acid Lipase Deficiency), and MAPT (implicated in certain forms of dementia).[1][[“]][3] While quantitative data for these targets is less prevalent in the public domain, the qualitative evidence points to the broad potential of this compound as a therapeutic agent for a range of splicing-related disorders.

CompoundTarget Gene/ExonAssay SystemPotency (EC2X for ELP1 protein)Reference
This compound ELP1 exon 20FD Patient Fibroblasts340 nM[4]
KinetinELP1 exon 20FD Patient Fibroblasts10,000 nM[4]
PTC258ELP1 exon 20FD Patient Fibroblasts~0.34 nM (1,000x more potent than this compound)[4]
This compound CFTR, LIPA, MAPTVarious (in vitro)Data not publicly available[1][[“]][3]

Alternative Splicing Modulators

The field of splicing modulation is rapidly evolving, with several compounds in development that utilize different mechanisms of action. A comparison with these alternatives provides a broader context for evaluating this compound.

CompoundPrimary TargetMechanism of ActionTherapeutic Area
Risdiplam (Evrysdi®)SMN2 pre-mRNAStabilizes the interaction between U1 snRNP and the 5' splice site of exon 7.[5][6][7][8][9]Spinal Muscular Atrophy (SMA)
BranaplamSMN2 and HTT pre-mRNASimilar to Risdiplam, stabilizes the U1 snRNP-pre-mRNA complex.[10][11][12][13]SMA and Huntington's Disease (development for SMA discontinued)
H3B-8800SF3B1 (a core spliceosome protein)Binds to and inhibits the activity of SF3B1, leading to altered splicing.[14][15][16][17][18]Cancers with spliceosome mutations (e.g., MDS, AML)

Signaling Pathway and Experimental Workflow

To facilitate the cross-validation of this compound's activity, this section provides diagrams illustrating its mechanism of action and a typical experimental workflow for its evaluation.

BPN15477_Mechanism Mechanism of Action of this compound cluster_pre_mrna Pre-mRNA cluster_spliceosome Spliceosome Machinery cluster_outcome Splicing Outcome Weak_5_SS Weak 5' Splice Site Intron Intron Aberrant_Splicing Aberrant Splicing (Exon Skipping) Weak_5_SS->Aberrant_Splicing Default Pathway Exon Exon U1_snRNP U1 snRNP U1_snRNP->Weak_5_SS Enhanced Recruitment Correct_Splicing Correct Splicing (Exon Inclusion) U1_snRNP->Correct_Splicing BPN15477 This compound BPN15477->U1_snRNP Stabilizes Interaction

This compound enhances the recruitment of U1 snRNP to weak 5' splice sites.

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture Cell Culture (e.g., Patient-derived Fibroblasts) Compound_Treatment Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Dual_Luciferase_Assay Dual-Luciferase Reporter Assay (Minigene-based) Cell_Culture->Dual_Luciferase_Assay Transfection with Reporter Construct RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Protein_Analysis Protein Analysis (Western Blot) Compound_Treatment->Protein_Analysis RT_qPCR RT-qPCR for Splicing Analysis RNA_Extraction->RT_qPCR Data_Analysis Data Analysis and EC50 Calculation RT_qPCR->Data_Analysis Dual_Luciferase_Assay->Compound_Treatment Dual_Luciferase_Assay->Data_Analysis Protein_Analysis->Data_Analysis

A typical workflow for evaluating the efficacy of this compound in a laboratory setting.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-laboratory validation.

Dual-Luciferase Splicing Reporter Assay

This assay provides a high-throughput method for quantifying exon inclusion mediated by a splicing modulator. It utilizes a reporter construct where the inclusion of a target exon results in the expression of a luciferase enzyme.

Materials:

  • HEK293T cells or other suitable cell line

  • Dual-luciferase reporter plasmid containing the target exon and flanking intronic sequences

  • Transfection reagent

  • This compound or other test compounds

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the dual-luciferase splicing reporter plasmid and a control plasmid expressing a second luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Reverse Transcription Quantitative PCR (RT-qPCR) for Splicing Analysis

This method directly measures the relative abundance of different splice isoforms in cells treated with a splicing modulator.

Materials:

  • Patient-derived fibroblasts or other relevant cell type

  • This compound or other test compounds

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers specific for the different splice isoforms

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat with different concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a master mix, cDNA template, and primers designed to specifically amplify the exon-included and exon-skipped isoforms.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct values for each splice isoform.

    • Calculate the relative abundance of each isoform using the ΔΔCt method, normalizing to a housekeeping gene.

    • Plot the percentage of exon inclusion as a function of compound concentration.

This guide provides a framework for the comparative evaluation of this compound. For further details on specific experimental conditions and troubleshooting, it is recommended to consult the original research publications. The provided protocols and comparative data aim to facilitate the cross-validation of this promising splicing modulator in diverse laboratory settings.

References

In Vivo Validation of BPN-15477's Therapeutic Effects: A Comparative Analysis in Animal Models of Familial Dysautonomia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BPN-15477 and Related Therapeutic Strategies for Familial Dysautonomia, Supported by Preclinical Data.

This compound, a novel small molecule splicing modulator, has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD), a rare, debilitating neurodegenerative disorder. Caused by a point mutation in the ELP1 gene, FD leads to a splicing defect and subsequent reduction of the ELP1 protein, primarily affecting the nervous system. This guide provides a comprehensive comparison of the in vivo validation of this compound and its derivatives against other therapeutic modalities in animal models of FD, presenting key experimental data and methodologies.

Mechanism of Action: Correcting the Splice

This compound and its analogs function by modulating the splicing of the ELP1 pre-mRNA. The underlying mutation in FD weakens the 5' splice site of exon 20, leading to its exclusion from the final mRNA and a non-functional ELP1 protein. This compound is believed to enhance the recognition of this weak splice site, likely through the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This promotes the inclusion of exon 20, restoring the production of full-length, functional ELP1 protein.

BPN-15477_Mechanism_of_Action cluster_pre_mRNA ELP1 pre-mRNA cluster_splicing Splicing Process cluster_outcome Result Exon 19 Exon 19 Intron 19 Intron 19 Weak 5' Splice Site Weak 5' Splice Site Exon 20 Exon 20 Correct Splicing Correct Splicing Weak 5' Splice Site->Correct Splicing Exon Skipping (FD) Exon Skipping (FD) Weak 5' Splice Site->Exon Skipping (FD) Intron 20 Intron 20 Exon 21 Exon 21 Spliceosome Spliceosome Spliceosome->Weak 5' Splice Site Recognizes U1 snRNP U1 snRNP U1 snRNP->Weak 5' Splice Site Binds & Stabilizes This compound This compound This compound->U1 snRNP Recruits Exon 20 Inclusion Exon 20 Inclusion Correct Splicing->Exon 20 Inclusion Full-length ELP1 mRNA Full-length ELP1 mRNA Exon 20 Inclusion->Full-length ELP1 mRNA Functional ELP1 Protein Functional ELP1 Protein Full-length ELP1 mRNA->Functional ELP1 Protein Experimental_Workflow Animal Model Selection Animal Model Selection TgFD9 Mouse TgFD9 Mouse Animal Model Selection->TgFD9 Mouse Phenotypic FD Mouse TgFD9;Elp1Δ20/flox Animal Model Selection->Phenotypic FD Mouse Therapeutic Administration Therapeutic Administration Phenotypic FD Mouse->Therapeutic Administration Treatment Oral (in chow) This compound / PTC258 / Kinetin Therapeutic Administration->Oral (in chow) Systemic & ICV Injection AAV9-U1-FD Therapeutic Administration->Systemic & ICV Injection Phenotypic Assessment Phenotypic Assessment Therapeutic Administration->Phenotypic Assessment Evaluation Survival Monitoring Survival Monitoring Phenotypic Assessment->Survival Monitoring Gait Analysis Gait Analysis Phenotypic Assessment->Gait Analysis Retinal Imaging Optical Coherence Tomography Phenotypic Assessment->Retinal Imaging Organ Function Renal & Cardiac Phenotypic Assessment->Organ Function Molecular & Biochemical Analysis Molecular & Biochemical Analysis Phenotypic Assessment->Molecular & Biochemical Analysis Post-mortem Tissue Collection Brain, Retina, DRG Molecular & Biochemical Analysis->Tissue Collection qRT-PCR ELP1 mRNA Splicing Tissue Collection->qRT-PCR Western Blot / HTRF ELP1 Protein Levels Tissue Collection->Western Blot / HTRF

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond its experimental application. The proper disposal of novel molecules like BPN-15477, a splicing modulator compound, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe and compliant disposal based on general best practices for research-grade chemicals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with all applicable federal, state, and local regulations.

Core Principles of Research Chemical Disposal

The responsible disposal of any chemical, including a specialized molecule like this compound, is guided by the principles of safety, regulatory adherence, and environmental protection. The primary objective is to manage the waste in a manner that mitigates risks to personnel and the ecosystem.

Step-by-Step Disposal Protocol for this compound

As a bioactive small molecule, this compound requires careful handling and disposal. The following procedures are based on established best practices for the disposal of investigational chemical agents.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves

    • Lab coat

  • Waste Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be compatible with the physical form of the waste (solid or liquid).

    • Do not dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination and potential harm to aquatic life.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name ("this compound") and any known hazard information. If an SDS is unavailable, indicate this on the label.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

    • Ensure the container is kept closed except when adding waste.

  • Spill Management: In the event of a spill, follow these procedures:

    • Contain the Spill: For liquid spills, use an absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Clean the Area: Decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.

    • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and PPE, must be placed in the designated hazardous waste container for this compound.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1] They will ensure the waste is managed in accordance with all regulations.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for chemical waste provide some quantitative limits.

ParameterGuideline
Satellite Accumulation Area Limit A maximum of 55 gallons of hazardous waste may be stored.[3]
Acutely Toxic Waste Limit For P-listed (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[3] (It is not confirmed if this compound falls into this category, but it is a prudent measure to assume high potency in the absence of data).
Storage Time Limit Hazardous waste containers may be stored in a Satellite Accumulation Area for up to 12 months from the initial accumulation date, provided the volume limits are not exceeded.[3]
Storage Temperature (Stock Solution) For product integrity, stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] While this is not a disposal parameter, it indicates the compound's stability and the need for controlled storage of any unused material.

Disposal Workflow

The following diagram outlines the mandatory procedure for the safe disposal of this compound and associated waste.

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label_container Label Container with 'Hazardous Waste - this compound' segregate->label_container store Store in a Secure Satellite Accumulation Area label_container->store spill Spill Occurs store->spill contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs contain_spill Contain and Clean Spill (Absorbents, Decontamination) spill->contain_spill Yes spill->contact_ehs No dispose_cleanup Dispose of Cleanup Materials in Hazardous Waste Container contain_spill->dispose_cleanup dispose_cleanup->store end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Forefront of Research: A Safety and Handling Guide for BPN-15477

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, the handling of novel compounds like BPN-15477 demands a commitment to safety and precision. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this promising splicing modulator in the laboratory.

As a novel research chemical, a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost care, adhering to standard laboratory safety protocols for new chemical entities. The following guidelines are based on best practices for handling research-grade chemicals.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When handling this compound in either solid or solution form, a comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects against splashes and airborne particles.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents direct skin contact. Double-gloving is recommended for prolonged handling.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureRecommended when handling the solid form to avoid inhalation of dust particles.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound ensures a safe and controlled experimental environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Aliquoting and Solution Preparation
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.

  • Weighing: Use appropriate tools (e.g., anti-static weigh paper, spatulas) to handle the solid.

  • Solvent Selection: Refer to experimental protocols for appropriate solvents.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the container is sealed before agitation.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions Containing this compound Dispose of as hazardous chemical waste in a designated, sealed waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Handling this compound in a Research Setting

The following diagram outlines a typical workflow for incorporating this compound into a cell-based experiment, emphasizing key safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_compound Weigh Solid this compound in Fume Hood prep_ppe->prep_compound prep_solution Prepare Stock Solution prep_compound->prep_solution exp_treatment Treat Cells with this compound prep_solution->exp_treatment exp_cell_culture Cell Culture Maintenance exp_cell_culture->exp_treatment exp_incubation Incubate Cells exp_treatment->exp_incubation exp_analysis Downstream Analysis (e.g., RNA/Protein Extraction) exp_incubation->exp_analysis cleanup_decontaminate Decontaminate Work Surfaces exp_analysis->cleanup_decontaminate cleanup_waste Dispose of Liquid & Solid Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

A typical experimental workflow for handling this compound.

In the event of an exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Report all exposures to your institution's environmental health and safety department. By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking discoveries.

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